molecular formula C4H5N3O B1204986 1H-Imidazole-4-carboxamide CAS No. 26832-08-6

1H-Imidazole-4-carboxamide

货号: B1204986
CAS 编号: 26832-08-6
分子量: 111.1 g/mol
InChI 键: ZBNZAJFNDPPMDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Imidazole-4-carboxamide is a natural product found in Lepista sordida with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZAJFNDPPMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181325
Record name Imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26832-08-6
Record name 1H-Imidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26832-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026832086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Enduring Legacy of 1H-Imidazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-4-carboxamide, a seemingly simple heterocyclic compound, holds a rich and multifaceted history in the annals of chemical and biological sciences. From its foundational role as a key intermediate in the synthesis of pioneering chemotherapeutic agents to its more recent discovery as a naturally occurring plant growth regulator, this molecule continues to be a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, offering a comprehensive resource for researchers and professionals in drug development and related fields.

Historical Perspective and Key Milestones

The story of this compound is intrinsically linked to the development of the anticancer drug Dacarbazine. While the imidazole ring itself was first synthesized in 1858, the specific carboxamide derivative gained prominence in the mid-20th century. A pivotal moment in its history was the first synthesis of Dacarbazine in 1959 at the Southern Research Institute. This achievement was significant as 5-amino-1H-imidazole-4-carboxamide serves as a crucial precursor in the synthesis of this important chemotherapeutic agent.

More recently, research has unveiled a fascinating ecological role for this compound. It has been identified as one of the "fairy chemicals," a group of compounds responsible for the intriguing phenomenon of "fairy rings" in grasslands. In this context, it acts as a plant growth inhibitor, showcasing its diverse biological activities.[1][2] Furthermore, its ribonucleotide derivative, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is a key intermediate in the de novo purine biosynthesis pathway, a fundamental process in all living organisms.[3]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the parent compound and its commonly used hydrochloride salt.

PropertyValueReference
Molecular Formula C₄H₅N₃O[4]
Molecular Weight 126.12 g/mol [4]
LogP -1.10[4]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
1H NMR (DMSO-d6) δ 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H)[6]
13C NMR (DMSO-d6) δ 147.5, 144.1, 142.4, 136.0, 130.6, 129.4, 128.1, 127.9, 126.9, 124.0, 122.2, 120.7, 50.7[6]
IR (ATR) 3148–2715, 1606, 1598, 1570, 1542, 1514, 1494, 1438, 1342, 1316, 1290, 1152, 1122, 1108, 1092, 1076 cm⁻¹[6]
Mass Spectrum (HRMS) m/z: [M]+ calculated for C₂₉H₂₄N₃O₂⁺ 446.1869, found 446.1864 (for a derivative)[6]

Table 2: Spectral Data for this compound and its Derivatives

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed. A common and efficient method involves the hydrolysis of ethyl 1H-imidazole-4-carboxylate.

Protocol: Hydrolysis of Ethyl 1H-imidazole-4-carboxylate [7][8]

  • Reaction Setup: In a suitable reaction vessel, mix ethyl 1H-imidazole-4-carboxylate with a 50-55% aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide) at a mass ratio of 1:2.5-3.0.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture and slowly add an acid solution (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to 1-2. This will precipitate the crude product.

  • Isolation: Filter the precipitate to isolate the crude 1H-imidazole-4-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the purified 1H-imidazole-4-carboxylic acid.

  • Amidation: The resulting carboxylic acid can then be converted to the corresponding carboxamide through standard amidation procedures.

G Synthetic Pathway of this compound cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation Ethyl_1H_imidazole_4_carboxylate Ethyl 1H-imidazole-4-carboxylate 1H_imidazole_4_carboxylic_acid 1H-Imidazole-4-carboxylic acid Ethyl_1H_imidazole_4_carboxylate->1H_imidazole_4_carboxylic_acid 1. Base (aq) 2. Acid Base KOH / NaOH 1H_Imidazole_4_carboxamide This compound 1H_imidazole_4_carboxylic_acid->1H_Imidazole_4_carboxamide Amidation Amidation_reagents Amidation Reagents (e.g., SOCl₂, NH₃) G De Novo Purine Biosynthesis Pathway SAICAR SAICAR (N-succinyl-5-aminoimidazole- 4-carboxamide ribonucleotide) AICAR AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) SAICAR->AICAR SAICAR lyase FAICAR FAICAR (N-formylaminoimidazole- 4-carboxamide ribonucleotide) AICAR->FAICAR AICAR transformylase IMP IMP (Inosine monophosphate) FAICAR->IMP IMP synthase G AMPK Signaling Pathway Activation AICAr AICAr (Acadesine) AICAR AICAR AICAr->AICAR Adenosine kinase AMPK AMPK AICAR->AMPK Allosteric Activation Downstream_Targets Downstream Targets (e.g., PGC-1α, ULK1) AMPK->Downstream_Targets Phosphorylation

References

An In-Depth Technical Guide on the Physicochemical Properties of 1H-Imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Imidazole-4-carboxamide, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The following sections detail its key characteristics, experimental protocols for their determination, and its role in relevant biological pathways.

Core Physicochemical Data

This compound is a small, polar molecule with the chemical formula C₄H₅N₃O. Its structure, featuring an imidazole ring and a carboxamide group, dictates its chemical behavior and biological activity. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₄H₅N₃O[1][2]
Molecular Weight 111.10 g/mol [1][2]
CAS Number 26832-08-6[1][3]
Melting Point 214 - 218 °C[1]
Appearance White, orange, or green crystalline powder[1]
Solubility Soluble in polar solvents. A related compound, 5-amino-1H-imidazole-4-carboxamide, is soluble in water.[1][4]
pKa (predicted) Data for the parent compound is not readily available. For a related compound, 5-amino-1-methyl-1H-imidazole-4-carboxamide, a predicted pKa of 15.50 ± 0.50 has been reported.[5]
LogP (predicted) Data for the parent compound is not readily available. For a related compound, 5-aminoimidazole-4-carboxamide, a LogP of -1.10 has been reported.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments relevant to this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[6]

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and rapid method for estimating the LogP of a compound.[7][8]

Methodology:

  • Preparation of Standards: A series of standard compounds with known LogP values are prepared.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

  • Calibration: The standard compounds are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Calculation: The LogP of this compound is calculated from its retention time using the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable solvent.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is gradually added to the sample solution from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry due to their involvement in various biological processes. Notably, the related compound 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an important intermediate in the de novo purine biosynthesis pathway.[1][6] This pathway is crucial for the synthesis of adenosine and guanosine nucleotides, the building blocks of DNA and RNA.

Below is a diagram illustrating the de novo purine biosynthesis pathway, highlighting the position of AICAR.

Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: De novo purine biosynthesis pathway showing the intermediate AICAR.

The workflow for a general synthesis of an imidazole carboxamide derivative is outlined below. This typically involves the reaction of an imidazole-containing starting material with a suitable reagent to introduce the carboxamide functionality.

Synthesis_Workflow Start Imidazole Starting Material Reaction Reaction with Carboxamide Source (e.g., isocyanate, chloroformamide) Start->Reaction Intermediate Reaction Intermediate Reaction->Intermediate Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification Product This compound Derivative Purification->Product

Caption: General synthesis workflow for this compound derivatives.

Understanding the physicochemical properties of this compound is fundamental for its application in drug design and development. Its solubility, lipophilicity, and ionization state directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide serves as a foundational resource for researchers working with this important chemical entity.

References

Synthesis of 1H-Imidazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis mechanisms for 1H-Imidazole-4-carboxamide, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document details key synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.

Synthesis via Amidation of 1H-Imidazole-4-carboxylic Acid

A primary and straightforward route to this compound involves the amidation of its corresponding carboxylic acid. This method is widely employed due to the commercial availability of the starting material and the generally high yields. The process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Reaction Mechanism

The amidation of 1H-imidazole-4-carboxylic acid proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an activated ester. This is often achieved using reagents like thionyl chloride (SOCl₂) or a carbodiimide coupling agent. The activated intermediate is then susceptible to nucleophilic attack by ammonia or an ammonium salt, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group yields the final this compound.

amidation_mechanism cluster_activation Carboxylic Acid Activation cluster_amidation Amidation Carboxylic_Acid 1H-Imidazole-4-carboxylic Acid Activated_Intermediate Acyl Chloride or Activated Ester Carboxylic_Acid->Activated_Intermediate Activation Activating_Agent e.g., SOCl₂, EDCI Activating_Agent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse & Leaving Group Elimination

Figure 1: Generalized mechanism for the amidation of 1H-imidazole-4-carboxylic acid.
Experimental Protocol

A typical experimental procedure for the amidation of 1H-imidazole-4-carboxylic acid is as follows:

  • Activation: To a solution of 1H-imidazole-4-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for a specified period to form the activated ester.

  • Amidation: An aqueous solution of ammonia or an ammonium salt (e.g., ammonium chloride) is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Starting Material1H-Imidazole-4-carboxylic acidCommercially available
Key ReagentsEDCI, HOBt, NH₄OHStandard laboratory reagents
SolventDichloromethane (DCM)Common aprotic solvent
Reaction TemperatureRoom TemperatureMild conditions
Typical Yield>80%Varies with specific conditions

Synthesis from Ethyl 1H-Imidazole-4-carboxylate

Another common pathway involves the direct amidation of the corresponding ethyl ester, ethyl 1H-imidazole-4-carboxylate. This method is advantageous as the ester can be synthesized through various routes and is often easier to purify than the carboxylic acid.

Reaction Mechanism

The amidation of ethyl 1H-imidazole-4-carboxylate with ammonia is a nucleophilic acyl substitution reaction at the ester carbonyl group. Ammonia, being a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion as the leaving group to yield the stable this compound. The reaction is often carried out in a sealed vessel at elevated temperatures to facilitate the reaction between the gaseous ammonia and the ester in solution.

ester_amidation_mechanism Ester Ethyl 1H-imidazole-4-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse Byproduct Ethanol Tetrahedral_Intermediate->Byproduct Elimination of Ethoxide

Figure 2: Mechanism of amidation of ethyl 1H-imidazole-4-carboxylate.
Experimental Protocol

A representative experimental procedure for the amidation of ethyl 1H-imidazole-4-carboxylate is as follows:

  • Reaction Setup: Ethyl 1H-imidazole-4-carboxylate is dissolved in a suitable solvent, typically methanol saturated with ammonia.

  • Reaction Conditions: The solution is placed in a sealed pressure vessel and heated to a specific temperature (e.g., 100-120 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid residue is then purified, usually by recrystallization from a suitable solvent like ethanol or water, to afford pure this compound.

Quantitative Data
ParameterValueReference
Starting MaterialEthyl 1H-imidazole-4-carboxylateSynthesizable or commercially available
Key ReagentAmmoniacal MethanolCommon laboratory preparation
SolventMethanolPolar protic solvent
Reaction Temperature100-120 °CRequires heating in a sealed vessel
Typical Yield70-90%Dependent on reaction time and temperature

De Novo Synthesis from Acyclic Precursors

The imidazole ring of this compound can also be constructed from acyclic starting materials. One notable method starts from ethyl acetamidoacetate and involves the formation of a 2-mercaptoimidazole intermediate.

Reaction Mechanism

This multi-step synthesis involves the following key transformations:

  • Cyclization: Ethyl acetamidoacetate is reacted with potassium thiocyanate. The reaction proceeds via the formation of an isothiocyanate intermediate which then undergoes cyclization to form 2-mercapto-1H-imidazole-4-carboxylate.

  • Desulfurization: The 2-mercapto group is subsequently removed. This is typically achieved through oxidative desulfurization using an oxidizing agent like hydrogen peroxide or nitric acid, or by reductive desulfurization with Raney nickel. This step yields ethyl 1H-imidazole-4-carboxylate.

  • Amidation: Finally, the ethyl ester is converted to the carboxamide as described in the previous section.

de_novo_synthesis Start Ethyl Acetamidoacetate Intermediate1 Ethyl 2-mercapto-1H- imidazole-4-carboxylate Start->Intermediate1 Cyclization Reagent1 KSCN Reagent1->Intermediate1 Intermediate2 Ethyl 1H-imidazole- 4-carboxylate Intermediate1->Intermediate2 Desulfurization Reagent2 Oxidizing/Reducing Agent (e.g., H₂O₂, Raney Ni) Reagent2->Intermediate2 Product This compound Intermediate2->Product Amidation Reagent3 NH₃/MeOH Reagent3->Product

Figure 3: Synthetic workflow for the de novo synthesis of this compound.
Experimental Protocol

A general outline of the experimental protocol is as follows:

  • Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: Ethyl acetamidoacetate and potassium thiocyanate are heated in a suitable solvent. After cooling, the product is typically isolated by filtration.

  • Synthesis of Ethyl 1H-imidazole-4-carboxylate: The 2-mercapto intermediate is treated with an oxidizing or reducing agent in a suitable solvent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

  • Synthesis of this compound: The resulting ethyl ester is then subjected to amidation with ammoniacal methanol as previously described.

Quantitative Data
StepStarting MaterialKey ReagentsTypical Yield
1. CyclizationEthyl acetamidoacetatePotassium thiocyanateModerate to Good
2. DesulfurizationEthyl 2-mercapto-1H-imidazole-4-carboxylateH₂O₂ or Raney NiGood to High
3. AmidationEthyl 1H-imidazole-4-carboxylateAmmoniacal MethanolHigh

This technical guide provides a foundational understanding of the primary synthetic routes to this compound. Researchers are encouraged to consult the primary literature for specific experimental details and optimization of these methods for their particular applications. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and purity requirements.

Spectroscopic Analysis of 1H-Imidazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1H-Imidazole-4-carboxamide (CAS No. 26832-08-6) is a heterocyclic organic compound featuring a core imidazole ring substituted with a carboxamide group. This structure serves as a valuable building block in medicinal chemistry and drug development, appearing in various biologically active molecules.[1] A thorough characterization using modern spectroscopic techniques is essential for unequivocal structure verification, purity assessment, and quality control. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Data Presentation: Predicted Spectroscopic Data

Note: The following data are predicted values based on the analysis of structurally similar compounds, such as 1H-imidazole and 1H-imidazole-4-carboxylic acid, and established spectroscopic principles. Experimental values may vary depending on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~12.0 - 13.0br s1HImidazole N-HBroad signal due to proton exchange and quadrupole broadening. Position is highly variable.
~7.80s1HH-2 (Imidazole)Singlet, typically the most downfield of the ring protons.
~7.65s1HH-5 (Imidazole)Singlet, adjacent to the carboxamide group.
~7.40br s1HAmide N-H (a)One of two amide protons, broad signal. Exchangeable with D₂O.
~7.10br s1HAmide N-H (b)Second amide proton, broad signal. Exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignmentNotes
~165.0C=O (Amide)Carbonyl carbon, typically in this region for primary amides.
~137.0C-2 (Imidazole)Imidazole carbon between the two nitrogen atoms.
~135.0C-4 (Imidazole)Quaternary carbon attached to the carboxamide group. Signal may be weaker.
~120.0C-5 (Imidazole)Imidazole carbon adjacent to the C-4 substituent.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3400 - 3100Strong, BroadN-H StretchingOverlapping signals from imidazole N-H and amide N-H₂ symmetric/asymmetric stretches.
~1670StrongC=O Stretching (Amide I)Characteristic strong absorption for a primary amide carbonyl.
~1610MediumN-H Bending (Amide II)Scissoring vibration of the primary amide.
1550 - 1450MediumC=C and C=N Ring StretchingVibrations associated with the imidazole aromatic ring.
~1400MediumC-N StretchingStretch of the C-N bond of the amide.
< 900Medium-WeakC-H Bending (out-of-plane)Bending vibrations of the C-H bonds on the imidazole ring.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

m/z RatioPredicted IonNotes
112.04[M+H]⁺Molecular ion peak (protonated) for a molecular weight of 111.10 g/mol . Expected in ESI+.
111.04[M]⁺˙Molecular ion peak (radical cation). Expected in EI.
94.03[M-NH₃]⁺˙ or [M-NH₂-H]⁺Loss of ammonia or the amino group from the amide.
68.03[M-CONH₂]⁺Loss of the entire carboxamide radical, resulting in the imidazole cation. A likely and significant fragment.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity). The solution should be clear.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition Parameters:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film or KBr pellet method for solid samples.[2]

  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Place a small, powdered amount of this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Background Spectrum: Collect a background spectrum of the empty instrument (or with a clean KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Spectrum: Place the sample (ATR or KBr pellet) in the instrument's sample holder and acquire the spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

This protocol provides a general method for analysis by ESI-LC/MS.[3]

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.[3]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

  • Instrumentation (LC/MS):

    • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a reverse-phase column (e.g., C18). A mobile phase gradient of water and acetonitrile with 0.1% formic acid is common for good ionization.

    • Ionization: The eluent from the LC is directed into the Electrospray Ionization (ESI) source. Set the instrument to positive ion mode ([M+H]⁺).

  • Mass Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Acquisition: Acquire data over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments. For fragmentation analysis (MS/MS), the precursor ion (e.g., m/z 112) is selected and subjected to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data & Interpretation cluster_conclusion Final Elucidation Sample Purified Solid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratio Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic identification and structural confirmation of this compound.

References

The Expanding Therapeutic Landscape of 1H-Imidazole-4-carboxamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Novel derivatives of this core are being extensively investigated and have shown significant promise in oncology, infectious diseases, and beyond. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Quantitative Biological Activity Data

The biological evaluation of novel this compound derivatives has yielded a wealth of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the key findings across various biological activities.

Anticancer Activity

This compound derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Fatty Acid Synthase (FASN).

Table 1: PARP-1 Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Derivatives

CompoundLinker GroupTerminal GroupPARP-1 IC50 (nM)MDA-MB-436 Cell Proliferation IC50 (µM)Reference
6b Saturated Nitrogen HeterocycleNot Specified8.65Not Specified[1]
6m Saturated Nitrogen Heterocycle3-methyl-furanylNot Specified25.36 ± 6.06[1]
10a 5-membered N-heterocycleNot SpecifiedSingle-digit nMPotentiates Temozolomide[2]
11e 6-membered N-heterocycleNot SpecifiedDouble-digit nMPotentiates Temozolomide[2]
10f Not SpecifiedNot Specified43.77.4 (HCT116 cells)[3]
Olaparib (Reference) --2.7723.89 ± 3.81[1]
Veliparib (Reference) --15.54Not Specified[1]

Table 2: Fatty Acid Synthase (FASN) Inhibitory Activity of 1H-Benzo[d]imidazole-5-carboxamide Derivatives

CompoundFASN IC50 (µM)HCT-116 Cell CytotoxicityCaco-2 Cell CytotoxicityMCF-7 Cell CytotoxicityReference
CTL-06 3 ± 0.25ActiveActiveActive[4]
CTL-12 2.5 ± 0.25ActiveActiveActive[4]
Orlistat (Reference) 13.5 ± 1.0Not SpecifiedNot SpecifiedNot Specified[4]

Table 3: Human Topoisomerase I Inhibitory and Anticancer Activity of 1H-Benzo[d]imidazole (BBZ) Derivatives

CompoundHu Topo I IC50 (µM)NCI-60 Cell Line GI50 Range (µM)Reference
11a Not Specified0.16 - 3.6[5]
12a Not Specified0.16 - 3.6[5]
12b 160.16 - 3.6[5]
Antimicrobial and Antifungal Activity

A significant number of novel this compound derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Table 4: Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides

CompoundAntibacterial ActivityAntifungal ActivityAntitubercular ActivityReference
6a Significant (S. aureus, B. subtilis, P. aeruginosa, E. coli)Significant (A. niger, C. albicans)Not Specified
6f SignificantSignificantNot Specified
6g SignificantSignificantNot Specified
6e Not SpecifiedNot SpecifiedMaximum Activity
6j Not SpecifiedNot SpecifiedMaximum Activity

Table 5: Fungicidal Activity of N-cyano-1H-imidazole-4-carboxamide Derivatives

CompoundFungusEC50 (µg/mL)Reference
12h Rhizoctonia solani2.63[6]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and novel method for the synthesis of N-cyanocarboxamides involves mild reaction conditions and simpler procedures for reactant-product isolation.[6]

General Synthetic Scheme:

G 1H-imidazole-4-carbaldehyde 1H-imidazole-4-carbaldehyde Oxidative_Esterification Oxidative Esterification (IPr, TEMPO, Toluene) 1H-imidazole-4-carbaldehyde->Oxidative_Esterification Phenol Phenol Phenol->Oxidative_Esterification Intermediate_Ester Intermediate Ester Oxidative_Esterification->Intermediate_Ester Aminolysis Aminolysis Intermediate_Ester->Aminolysis Substituted_Anilines Substituted_Anilines Substituted_Anilines->Aminolysis 1H-imidazole-4-carboxamide_Derivatives This compound Derivatives Aminolysis->1H-imidazole-4-carboxamide_Derivatives G Seed_Cells Seed cancer cells in 96-well plates Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of test compounds Incubate_1->Add_Compound Incubate_2 Incubate (48h) Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate (4h) Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 G cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA-deficient) DNA_Damage_N DNA Single-Strand Break PARP1_Activation_N PARP-1 Activation DNA_Damage_N->PARP1_Activation_N BER_N Base Excision Repair PARP1_Activation_N->BER_N DNA_Repair_N DNA Repair and Cell Survival BER_N->DNA_Repair_N DNA_Damage_C DNA Single-Strand Break PARP1_Inhibition_C PARP-1 Inhibition DNA_Damage_C->PARP1_Inhibition_C PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP1_Inhibition_C SSB_to_DSB Single-Strand Breaks Accumulate and Convert to Double-Strand Breaks PARP1_Inhibition_C->SSB_to_DSB Defective_HR Defective Homologous Recombination (e.g., BRCA mutation) SSB_to_DSB->Defective_HR Cell_Death Synthetic Lethality (Apoptosis) Defective_HR->Cell_Death G Growth_Factors Growth Factors (e.g., EGF, HER2) PI3K_AKT_Pathway PI3K/AKT Pathway Growth_Factors->PI3K_AKT_Pathway FASN_Upregulation Upregulation of FASN PI3K_AKT_Pathway->FASN_Upregulation FASN Fatty Acid Synthase (FASN) FASN_Upregulation->FASN FASN_Inhibitor This compound (FASN Inhibitor) FASN_Inhibitor->FASN Apoptosis Apoptosis FASN_Inhibitor->Apoptosis Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Tumor_Growth Tumor Cell Proliferation, Survival, and Metastasis Lipogenesis->Tumor_Growth

References

Tautomerism of 1H-Imidazole-4-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for studying the tautomerism of 1H-Imidazole-4-carboxamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data presented in the tables are illustrative and based on general principles of imidazole chemistry and data from analogous compounds. These values should be considered hypothetical and are intended to demonstrate the format for data presentation.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, it possesses the characteristic property of annular tautomerism, where a proton can migrate between the two nitrogen atoms of the imidazole ring. This phenomenon results in the existence of two distinct tautomeric forms: 4-carboxamido-1H-imidazole and 5-carboxamido-1H-imidazole. The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including pKa, lipophilicity, hydrogen bonding capabilities, and ultimately, biological activity.[1][2] Understanding and controlling the tautomeric preference of this compound is therefore a critical aspect of its application in the design of novel therapeutic agents.

This guide provides a detailed exploration of the tautomerism of this compound, covering the theoretical background, experimental methodologies for characterization, and computational approaches for predicting tautomer stability.

Tautomeric Forms of this compound

The annular tautomerism in this compound involves the interconversion between two aromatic tautomers, as depicted below. The equilibrium is influenced by various factors, including the electronic nature of the carboxamide substituent, the solvent environment, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomerism

The relative stability of the tautomers can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG). These parameters can be determined experimentally and computationally.

Table 1: Hypothetical Quantitative Data for Tautomeric Equilibrium

ParameterValue (Illustrative)MethodSolventTemperature (°C)
KT ([5-carboxamido]/[4-carboxamido])1.51H NMR SpectroscopyDMSO-d625
ΔG (kJ/mol)-1.0Computational (DFT)Gas Phase-
ΔG (kJ/mol)-0.5Computational (DFT)Water (PCM)-
pKa (4-carboxamido-N1-H)6.8UV-Vis SpectroscopyWater25
pKa (5-carboxamido-N3-H)7.2UV-Vis SpectroscopyWater25

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. The two tautomers of this compound are expected to have distinct chemical shifts for the ring protons and carbons.

Detailed Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.

  • Data Acquisition: Record the 1H NMR spectrum on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 25 °C).

  • Spectral Analysis:

    • Identify the signals corresponding to the imidazole ring protons (H2, H5 for the 4-carboxamido tautomer; H2, H4 for the 5-carboxamido tautomer).

    • Integrate the signals corresponding to each tautomer.

    • Calculate the tautomeric ratio from the integration values.

  • Variable Temperature (VT) NMR: To study the dynamics of the tautomeric exchange, acquire spectra at different temperatures. At higher temperatures, the exchange may become fast on the NMR timescale, leading to coalescence of the signals.

NMR_Workflow start Start: this compound Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep acquire NMR Data Acquisition (1H, 13C, 2D NMR) prep->acquire analyze Spectral Analysis (Signal Assignment, Integration) acquire->analyze vt_nmr Variable Temperature NMR acquire->vt_nmr ratio Determine Tautomer Ratio analyze->ratio dynamics Study Exchange Dynamics vt_nmr->dynamics end End: Characterization of Tautomerism ratio->end dynamics->end

Caption: Experimental workflow for NMR analysis of tautomerism.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.

Detailed Protocol for DFT Calculations:

  • Structure Building: Build the 3D structures of both the 4-carboxamido-1H-imidazole and 5-carboxamido-1H-imidazole tautomers using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in different solvent environments (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies (E) and Gibbs free energies (G) of the optimized structures.

  • Relative Stability: Determine the relative stability (ΔE or ΔG) between the two tautomers.

DFT_Workflow start Start: Tautomer Structures build Build 3D Structures of Tautomers start->build optimize Geometry Optimization (DFT) (Gas Phase & Solvated) build->optimize frequency Frequency Calculation (Confirm Minima) optimize->frequency energy Single Point Energy Calculation frequency->energy stability Calculate Relative Stability (ΔG) energy->stability end End: Predicted Tautomer Population stability->end

Caption: Workflow for computational analysis of tautomerism using DFT.

Factors Influencing Tautomerism

The tautomeric equilibrium of this compound is a delicate balance of several factors:

  • Electronic Effects: The electron-withdrawing nature of the carboxamide group can influence the acidity of the N-H protons and thus the position of the equilibrium.

  • Solvent Effects: Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding. In aqueous solution, water molecules can form a hydrogen-bonding network that facilitates proton transfer.[3]

  • Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the carboxamide group and the imidazole ring nitrogens can significantly favor one tautomer.

  • pH: The protonation state of the imidazole ring and the carboxamide group will change with pH, thereby affecting the tautomeric equilibrium.

Influencing_Factors Tautomerism Tautomeric Equilibrium of This compound Electronic Electronic Effects (Carboxamide Group) Tautomerism->Electronic Solvent Solvent Effects (Polarity, H-bonding) Tautomerism->Solvent IntraHB Intramolecular Hydrogen Bonding Tautomerism->IntraHB pH pH Tautomerism->pH

Caption: Factors influencing the tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry with significant implications for its use in drug design and development. A comprehensive understanding of the tautomeric equilibrium and the factors that govern it is essential for predicting and optimizing the compound's biological activity. The combined application of experimental techniques, particularly NMR spectroscopy, and computational methods provides a powerful approach to characterizing the tautomeric landscape of this important heterocyclic molecule. Further experimental studies are warranted to obtain specific quantitative data for this compound and to validate the theoretical predictions.

References

A Technical Guide to Quantum Chemical Calculations for 1H-Imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1H-Imidazole-4-carboxamide. This imidazole derivative is of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous pharmacologically active compounds.[1][2] Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore molecular properties at the atomic level, thereby guiding rational drug design and development.[3][4]

Computational Methodology

The foundation of a thorough theoretical investigation of this compound lies in a systematic computational workflow. The following protocols, based on established methods for similar imidazole derivatives, are recommended.[5][6]

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Construction: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software like GaussView or Avogadro.

  • Optimization: The geometry is optimized using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.[3] A widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7][8]

  • Basis Set Selection: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, particularly for the heteroatoms and potential hydrogen bonding.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.[1]

Electronic Properties Analysis

Understanding the electronic characteristics of this compound is crucial for predicting its reactivity and intermolecular interactions.

Protocols:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5][9] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1] This is invaluable for understanding potential drug-receptor interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the atomic charge distribution within the molecule.[1][7]

Spectroscopic Simulation

Computational methods can predict various spectra, which can be used to validate and interpret experimental data.

Protocols:

  • Vibrational Spectroscopy (IR and Raman): The results of the frequency calculation can be used to simulate the infrared and Raman spectra. The calculated vibrational modes can be assigned to the experimental spectral peaks.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants for ¹H and ¹³C atoms.[1][14] These can then be correlated with experimental chemical shifts.

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for comparative analysis.

Table 1: Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length N1-C2 Value
C4-C5 Value
C4-C(O) Value
C(O)-N(H₂) Value
Bond Angle N1-C2-N3 Value
C5-C4-C(O) Value
C4-C(O)-N(H₂) Value

| Dihedral Angle | N1-C5-C4-C(O) | Value |

Table 2: Calculated Thermodynamic and Electronic Properties

Property Value Units
Zero-point vibrational energy Value kcal/mol
Enthalpy (ΔH) Value kcal/mol
Gibbs Free Energy (ΔG) Value kcal/mol
Entropy (S) Value cal/mol·K
Dipole Moment Value Debye
E_HOMO Value eV
E_LUMO Value eV

| HOMO-LUMO Gap (ΔE) | Value | eV |

Table 3: Global Reactivity Descriptors derived from FMO Analysis

Descriptor Formula Calculated Value (eV)
Ionization Potential (I) -E_HOMO Value
Electron Affinity (A) -E_LUMO Value
Electronegativity (χ) (I + A) / 2 Value
Chemical Hardness (η) (I - A) / 2 Value
Chemical Softness (S) 1 / (2η) Value

| Electrophilicity Index (ω) | χ² / (2η) | Value |

Table 4: Natural Bond Orbital (NBO) Atomic Charges

Atom Charge (e)
N1 Value
C2 Value
N3 Value
C4 Value
C5 Value
C(carbonyl) Value
O(carbonyl) Value

| N(amide) | Value |

Visualization of Workflows and Relationships

Graphical representations are essential for conveying complex workflows and conceptual relationships.

G Computational Workflow for this compound Analysis A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C F Electronic Property Calculations B->F G Spectroscopic Simulations B->G D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D Validation E Thermodynamic Properties (ΔG, ΔH, S) C->E J 4. Data Analysis & Interpretation D->J E->J H HOMO-LUMO, MEP, NBO F->H I IR, Raman, NMR (GIAO) G->I H->J I->J

Caption: A flowchart of the quantum chemical calculation process.

G Analysis of Electronic Properties A Optimized Molecular Geometry B Frontier Molecular Orbitals (HOMO & LUMO) A->B C Molecular Electrostatic Potential (MEP) A->C D Natural Bond Orbital (NBO) A->D E Reactivity Prediction (HOMO-LUMO Gap) B->E F Interaction Sites (Electrophilic/Nucleophilic) C->F G Charge Distribution & Intramolecular Interactions D->G H Understanding Chemical Behavior E->H F->H G->H

Caption: Logical relationships in electronic property analysis.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound. The insights gained from geometry optimization, FMO analysis, MEP mapping, and spectroscopic simulations are invaluable for understanding the molecule's intrinsic properties. For professionals in drug development, this data can inform the design of more potent and selective inhibitors, predict metabolic stability, and elucidate mechanisms of action at the molecular level. This computational approach, therefore, represents a critical and cost-effective component of modern chemical and pharmaceutical research.

References

solubility profile of 1H-Imidazole-4-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1H-Imidazole-4-carboxamide, a versatile compound with significant applications in pharmaceutical and chemical research. Due to the limited availability of a comprehensive, pre-compiled solubility profile, this document focuses on providing the foundational knowledge and established methodologies required for researchers to determine its solubility in various solvents. The guide includes detailed experimental protocols for both thermodynamic and kinetic solubility determination and presents the currently available, albeit fragmented, solubility data for this compound and structurally related compounds.

Introduction to this compound and its Solubility

This compound, also known as 4-Carbamoyl-1H-imidazole, is a heterocyclic organic compound featuring an imidazole ring substituted with a carboxamide group. This structure imparts a degree of polarity to the molecule, suggesting its potential for solubility in polar solvents[1]. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing bioassays, formulation design for in vivo studies, and intestinal absorption[2].

Available Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for this compound and its closely related analogs. This information has been compiled from various sources and provides a preliminary understanding of its solubility characteristics.

CompoundSolventSolubilityRemarks
This compound Polar SolventsSolubleGeneral characteristic due to its structure[1].
5-Amino-1H-imidazole-4-carboxamide monohydrochloride Water50 mg/mLClear, light yellow solution[3].
4-Amino-5-imidazolecarboxamide hydrochloride WaterSlightly Soluble-[4]
MethanolSlightly SolubleSonicated[4].
DMSOSparingly SolubleSonicated[4].
1H-Imidazole-4-carboxylic acid WaterSlightly Soluble-[5]
DMSO10 mg/mLRequires ultrasonic treatment[6].
Imidazole WaterVery Soluble~1.8 g per 100 mL at room temperature[7].

Note: The solubility of ionizable compounds like imidazoles can be significantly influenced by the pH of the medium[7].

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. The two primary methods for solubility determination are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, representing the point of equilibrium between the dissolved and undissolved states[8][9].

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial)[9].

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached[9]. For reliable results, it is recommended to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is constant[10].

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtering the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution[9][11].

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][11][12].

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL, µg/mL, or molarity[9].

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds. These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in DMSO) into an aqueous buffer[2][13].

Methodology (Direct UV or Nephelometric Assay):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO)[13].

  • Addition to Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate[2][13].

  • Incubation: Mix the contents and incubate at a controlled temperature for a specified duration (e.g., 2 hours)[13].

  • Detection/Quantification:

    • Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer to determine the point of insolubility[13][14].

    • Direct UV Assay: Separate the undissolved solid by filtration. Measure the UV absorbance of the filtrate to quantify the concentration of the dissolved compound[13][15].

  • Data Analysis: Calculate the kinetic solubility based on the concentration of the compound in the solution before significant precipitation occurs.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound, such as this compound, using the shake-flask method.

Equilibrium_Solubility_Workflow start Start prep Preparation: Add excess compound to solvent start->prep equilibrate Equilibration: Agitate at constant temperature (24-72 hours) prep->equilibrate separate Phase Separation: Centrifuge and/or filter equilibrate->separate quantify Quantification: Analyze filtrate (e.g., HPLC, LC-MS) separate->quantify data Data Analysis: Determine solubility concentration quantify->data end End data->end

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While a complete solubility profile for this compound in a wide array of solvents is not yet publicly documented, this guide provides the necessary framework for researchers to generate this critical data. The provided experimental protocols for equilibrium and kinetic solubility are robust and widely accepted in the scientific community. The fragmented data on related imidazole compounds suggest that this compound likely exhibits favorable solubility in polar solvents, a hypothesis that can be systematically investigated using the methodologies outlined herein. Accurate and comprehensive solubility data will be invaluable for the continued development and application of this important chemical entity.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1H-Imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-4-carboxamide is a key heterocyclic organic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents and other biologically active molecules. Understanding its thermal stability and decomposition profile is critical for ensuring safety, optimizing manufacturing processes, and determining the shelf-life of products in which it is a component. This technical guide provides a detailed overview of the expected thermal behavior of this compound, including its anticipated thermal stability, decomposition products, and standardized protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₄H₅N₃ON/A
Molecular Weight 111.10 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point Expected to be high, with decompositionInferred from related compounds[1][2]

Thermal Stability and Decomposition

Based on the analysis of related imidazole derivatives, this compound is expected to be a thermally stable compound. Its decomposition is likely to occur at elevated temperatures, potentially at or near its melting point.

3.1 Expected Thermal Events

The thermal decomposition of this compound is anticipated to be a multi-stage process when analyzed by thermogravimetric analysis (TGA). A typical decomposition profile for imidazole derivatives involves an initial mass loss corresponding to the loss of volatile components or simple fragmentation, followed by the breakdown of the imidazole ring at higher temperatures.

For a closely related compound, 5-Amino-1H-imidazole-4-carboxamide hydrochloride, the melting point is reported to be in the range of 250-252 °C with decomposition.[1] This suggests that the core imidazole carboxamide structure possesses significant thermal stability.

3.2 Anticipated Decomposition Products

Upon thermal decomposition, this compound is expected to break down into smaller, gaseous molecules. The primary decomposition products are anticipated to be oxides of carbon (CO, CO₂) and nitrogen (NOx), which is a common decomposition pathway for nitrogen-containing organic compounds.

Decomposition ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO₂
Nitrogen OxidesNOx

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[3][4] The following are detailed, standardized protocols for these experiments.

4.1 Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

  • Instrument: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (air) can be used to investigate thermo-oxidative stability.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset).

    • Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss at each decomposition step.

4.2 Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the expected melting/decomposition) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic event.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Observe any exothermic events that may indicate decomposition.

Visualizations

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Reporting sample This compound Sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) weigh_dsc->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Determine Thermal Stability (Tonset, Tpeak) tga_data->stability transitions Identify Thermal Transitions (Melting Point, ΔHf) dsc_data->transitions report Generate Technical Report stability->report transitions->report

Caption: Workflow for Thermal Analysis of this compound.

5.2 Logical Relationship for Decomposition Pathway Assessment

This diagram outlines the logical steps to investigate and characterize the decomposition pathway of a compound.

G start Thermal Decomposition Study tga_ms TGA coupled with Mass Spectrometry (TGA-MS) start->tga_ms py_gcms Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) start->py_gcms id_products Identify Gaseous Decomposition Products tga_ms->id_products id_fragments Identify Pyrolytic Fragments py_gcms->id_fragments propose_mechanism Propose Decomposition Mechanism id_products->propose_mechanism id_fragments->propose_mechanism validate Validate Proposed Mechanism propose_mechanism->validate computational Computational Modeling (e.g., DFT) computational->validate

Caption: Logical workflow for investigating decomposition pathways.

References

Methodological & Application

One-Pot Synthesis of 1H-Imidazole-4-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 1H-imidazole-4-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These protocols are designed to be a practical resource for researchers in academic and industrial settings.

Introduction

This compound derivatives are a core scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antifungal, antimicrobial, and anticancer activities.[1][2] The development of efficient and economical synthetic routes to these compounds is crucial for advancing drug discovery programs. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[3] This document outlines several robust one-pot methodologies for the synthesis of this compound and related imidazole derivatives, including microwave-assisted protocols and Ugi four-component reactions.

Application Notes

The synthetic protocols described herein are applicable to the synthesis of a diverse library of this compound derivatives. The choice of method will depend on the desired substitution pattern, available starting materials, and laboratory equipment.

  • Microwave-Assisted Synthesis: This method is particularly advantageous for its significantly reduced reaction times and often higher yields compared to conventional heating methods.[1][4] It is well-suited for rapid library synthesis and reaction optimization.

  • Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a versatile MCR that allows for the facile construction of complex molecules from simple starting materials in a single step.[3] This approach is ideal for generating libraries of structurally diverse imidazole derivatives for high-throughput screening.

  • Solvent-Free Synthesis: This environmentally friendly approach minimizes the use of hazardous organic solvents, reduces waste, and often simplifies product isolation.[2] It is a valuable green chemistry alternative for the synthesis of imidazole derivatives.

The synthesized compounds can be further evaluated for their biological activities. For instance, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have demonstrated antifungal activity through the generation of reactive oxygen species (ROS) in fungal cells.[5][6] Other imidazole derivatives have been investigated as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR), poly (ADP-ribose) polymerase-1 (PARP-1), and fatty acid synthase (FASN), which are important targets in cancer therapy.[3][7][8]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Ethyl 1,5-disubstituted-1H-imidazole-4-carboxylates

This protocol is adapted from a method for the synthesis of functionalized imidazole-4-carboxylates.[9]

Materials:

  • Appropriate α-azido-β-ketoester (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Acetonitrile (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, dissolve the α-azido-β-ketoester (1.0 equiv) in acetonitrile.

  • Add the primary amine (1.0 equiv) to the solution and stir at room temperature until the reaction mixture becomes colorless.

  • Add the aldehyde (2.0 equiv) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate derivative.

Protocol 2: Ugi Four-Component One-Pot Synthesis of Tetrasubstituted Imidazoles

This protocol is a general procedure based on the Ugi reaction for the synthesis of highly substituted imidazoles.[3]

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (solvent)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv), primary amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude Ugi adduct can be used in the next step without further purification or purified by column chromatography.

  • For the subsequent cyclization to the imidazole, the crude Ugi product is treated with an excess of ammonium acetate in acetic acid and heated.

Protocol 3: Solvent-Free One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes an environmentally friendly method for the synthesis of trisubstituted imidazoles.[2]

Materials:

  • Benzil or other 1,2-dicarbonyl compound (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Ammonium acetate (2.5 equiv)

Procedure:

  • In a mortar and pestle, grind a mixture of the 1,2-dicarbonyl compound (1.0 equiv), aldehyde (1.0 equiv), and ammonium acetate (2.5 equiv) for the time specified in the data table below.

  • Alternatively, the mixture can be heated in a sealed vessel.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

Data Presentation

Table 1: Microwave-Assisted Synthesis of 1H-Imidazole-4-carboxylate Derivatives [9]

EntryProductYield (%)
1CH₃BenzylHEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate87
2CH₃PhenylHEthyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate75
3CH₃PropargylHEthyl 5-methyl-3-(prop-2-yn-1-yl)-3H-imidazole-4-carboxylate83
4PhBenzylHEthyl 3-benzyl-5-phenyl-3H-imidazole-4-carboxylate85

Table 2: Ugi-Based One-Pot Synthesis of Imidazole Derivatives [3]

EntryAldehydeAmineCarboxylic AcidIsocyanideProductYield (%)
1BenzaldehydeAnilineAcetic acidtert-Butyl isocyanide1-(tert-Butyl)-2-(phenyl)-1H-imidazole-4-carboxamide derivative86
24-ChlorobenzaldehydeAnilineAcetic acidtert-Butyl isocyanide1-(tert-Butyl)-2-(4-chlorophenyl)-1H-imidazole-4-carboxamide derivative92
34-MethoxybenzaldehydeAnilineAcetic acidtert-Butyl isocyanide1-(tert-Butyl)-2-(4-methoxyphenyl)-1H-imidazole-4-carboxamide derivative88
4BenzaldehydeBenzylamineAcetic acidCyclohexyl isocyanideN-Cyclohexyl-1-benzyl-2-phenyl-1H-imidazole-4-carboxamide derivative89

Table 3: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles [2]

EntryProductTime (min)Yield (%)
1Ph4-Cl-C₆H₄2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole1095
2Ph4-MeO-C₆H₄2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole1592
3Ph4-NO₂-C₆H₄2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole896
4PhPh2,4,5-Triphenyl-1H-imidazole1294

Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_analysis Analysis & Application start Starting Materials (Aldehyde, Amine, etc.) reaction One-Pot Reaction (Microwave, Ugi, or Solvent-Free) start->reaction workup Reaction Work-up (Extraction/Precipitation) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product This compound Derivative purification->product characterization Structural Characterization (NMR, MS, IR) product->characterization bioassay Biological Activity Screening (Antifungal, Anticancer, etc.) characterization->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead_opt Lead Optimization sar->lead_opt

Figure 1. Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_cell Fungal Cell imidazole Imidazole Derivative ros Increased Reactive Oxygen Species (ROS) imidazole->ros Induces damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage Causes death Fungal Cell Death damage->death Leads to

Figure 2. Proposed antifungal mechanism of action via ROS generation.

enzyme_inhibition cluster_pathway Enzyme-Mediated Signaling Pathway enzyme Target Enzyme (e.g., EGFR, PARP-1) product Product enzyme->product Converts to blocked Pathway Blocked enzyme->blocked substrate Substrate substrate->enzyme Binds to downstream Downstream Signaling (e.g., Cell Proliferation) product->downstream inhibitor Imidazole Derivative (Inhibitor) inhibitor->enzyme Binds and Inhibits

Figure 3. General mechanism of enzyme inhibition by imidazole derivatives.

References

Application Notes and Protocols for N-Alkylation of 1H-Imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. The imidazole scaffold is a common motif in many pharmaceuticals, and modification of the nitrogen atoms can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

1H-Imidazole-4-carboxamide is a valuable starting material, and its N-alkylation provides access to a variety of substituted imidazoles with potential therapeutic applications. The N-alkylation of an unsymmetrical imidazole like this compound can theoretically yield two different products, N1- and N3-alkylated regioisomers. The electron-withdrawing nature of the carboxamide group at the 4-position increases the acidity of the N-H proton and decreases the electron density at the adjacent N-3 position. Consequently, alkylation is generally favored at the more nucleophilic N-1 position.[1][2]

This document provides two detailed protocols for the N-alkylation of this compound, utilizing either a strong base (Sodium Hydride) for rapid and complete deprotonation or a milder base (Potassium Carbonate) which can be advantageous for certain substrates and scale-up operations.

General Reaction Mechanism

The N-alkylation of imidazole proceeds via a two-step nucleophilic substitution mechanism:[3]

  • Deprotonation: A base is used to remove the acidic proton from the nitrogen of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.

Experimental Protocols

Two primary protocols are presented below. The choice of method will depend on the reactivity of the alkylating agent, the desired reaction scale, and the available laboratory resources.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is highly effective for a broad range of alkylating agents and typically results in high yields due to the complete and irreversible deprotonation of the imidazole.[1][3] This protocol requires anhydrous conditions.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: N-Alkylation using a Mild Base (Potassium Carbonate)

This protocol employs a weaker and easier-to-handle base, making it suitable for larger-scale synthesis and for substrates that may be sensitive to stronger bases.[1][3][4]

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated (e.g., to 80 °C) to increase the reaction rate, depending on the reactivity of the alkylating agent.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Data Presentation

The following table provides a framework for summarizing experimental data for the N-alkylation of this compound. Researchers should populate this table with their specific experimental findings.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)*N1:N3 Ratio**
1Methyl IodideNaHDMF0 to RT4
2Ethyl BromideNaHTHF0 to RT8
3Benzyl BromideK₂CO₃MeCN8012
4Propyl IodideCs₂CO₃DMFRT24

*Isolated yield after purification. **Regioisomeric ratio determined by ¹H NMR analysis of the crude reaction mixture.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Imidazole This compound Setup 1. Reaction Setup (Inert Atmosphere) Imidazole->Setup AlkylHalide Alkyl Halide (R-X) Alkylation 3. Alkylation (Addition of R-X) AlkylHalide->Alkylation Base Base (e.g., NaH, K2CO3) Deprotonation 2. Deprotonation (Addition of Base) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, MeCN) Solvent->Setup Setup->Deprotonation Mix Imidazole & Solvent Deprotonation->Alkylation Formation of Imidazolate Anion Monitoring 4. Reaction Monitoring (TLC / LC-MS) Alkylation->Monitoring Quench 5. Quenching Monitoring->Quench Reaction Complete Extraction 6. Extraction Quench->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Product N-Alkylated Imidazole-4-carboxamide Purification->Product

Caption: Experimental workflow for the N-alkylation of this compound.

G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Base Base Strength (e.g., NaH > K2CO3) Yield Reaction Yield Base->Yield Stronger base often increases yield Rate Reaction Rate Base->Rate Stronger base increases rate Selectivity Regioselectivity (N1 vs. N3) Base->Selectivity Solvent Solvent Polarity (e.g., DMF > THF) Solvent->Rate Polar aprotic solvents increase rate Solvent->Selectivity AlkylatingAgent Alkylating Agent Reactivity (R-I > R-Br > R-Cl) AlkylatingAgent->Yield More reactive halides can improve yield AlkylatingAgent->Rate More reactive halides increase rate Temperature Reaction Temperature Temperature->Rate Higher temperature increases rate

References

Application Notes and Protocols for the Use of 1H-Imidazole-4-carboxamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its incorporation into peptides and other macromolecules via solid-phase synthesis offers a powerful strategy for the development of novel therapeutics and chemical probes. This document provides a detailed, proposed methodology for the utilization of 1H-Imidazole-4-carboxamide as a building block in standard Fmoc-based solid-phase peptide synthesis (SPPS).

While direct, published protocols for the solid-phase incorporation of this compound are not extensively documented, the procedures outlined below are based on well-established principles of SPPS, particularly the strategies used for handling amino acids with reactive side chains like Histidine. The core of this methodology involves the synthesis of an appropriately protected monomer, its coupling to a solid support, and its integration into a growing peptide chain, followed by final cleavage and deprotection.

Proposed Synthesis of a Protected this compound Monomer

To be compatible with Fmoc-based SPPS, the imidazole nitrogen of this compound must be protected to prevent side reactions during peptide coupling. The Trityl (Trt) group is a common and suitable acid-labile protecting group for the imidazole ring of Histidine and is proposed here. The synthesis would proceed by first protecting the imidazole nitrogen and then coupling the resulting carboxylic acid to the desired resin. For incorporation within a peptide chain, the molecule would need to be activated like a standard amino acid.

The proposed protected monomer for SPPS is N(τ)-Trityl-1H-imidazole-4-carboxylic acid . The carboxamide would be introduced by coupling this protected acid to an amine-functionalized resin (e.g., Rink Amide resin) or to the N-terminus of a growing peptide chain.

Key Experimental Protocols

The following protocols are based on standard Fmoc SPPS methodologies and are adapted for the proposed use of N(τ)-Trt-1H-imidazole-4-carboxylic acid.

Protocol 2.1: Resin Loading - Attaching the First Imidazole Moiety

This protocol describes the coupling of the protected imidazole building block to an amine-functionalized resin, such as Rink Amide MBHA resin, to generate a C-terminal imidazole carboxamide.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • N(τ)-Trt-1H-imidazole-4-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of Carboxylic Acid: In a separate vessel, dissolve N(τ)-Trt-1H-imidazole-4-carboxylic acid (3.0 eq), OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated imidazole solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or repeat the coupling step.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes. Wash the resin with DMF (5x) and DCM (3x).

  • The resin is now ready for the elongation of the peptide chain.

Protocol 2.2: Peptide Chain Elongation

This protocol follows a standard Fmoc-SPPS cycle.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes, drain, and repeat for 10 minutes. Wash with DMF (5x).

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3.0 eq) using a suitable coupling agent like HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction using the Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat steps 1 and 2 for each amino acid in the sequence.

Protocol 2.3: Cleavage and Global Deprotection

This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trityl group from the imidazole ring.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the slurry at room temperature for 2-3 hours. The Trt group is highly acid-labile and should be removed under these conditions.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with more cold ether, and dry the crude product under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the expected materials and outcomes for the proposed synthesis.

Table 1: Reagents for Solid-Phase Synthesis of an Imidazole-Carboxamide Peptide

StepReagent/SolventEquivalents (vs. Resin Loading)Purpose
Resin Loading N(τ)-Trt-1H-imidazole-4-carboxylic acid3.0Building Block
DIC3.0Activating Agent
OxymaPure / HOBt3.0Activation Additive / Racemization Suppressant
20% Piperidine in DMFN/AFmoc Deprotection
Chain Elongation Fmoc-Amino Acid-OH3.0Building Block
HBTU / HATU2.9Coupling Reagent
DIPEA6.0Base
20% Piperidine in DMFN/AFmoc Deprotection
Cleavage TFA / TIS / H₂O (95:2.5:2.5)N/ACleavage & Deprotection

Table 2: Typical Yield and Purity Data (Hypothetical)

Synthesis StageParameterExpected ValueMethod of Analysis
Resin LoadingCoupling Efficiency>99%Kaiser Test
Peptide ElongationStepwise Yield>99% per cycleKaiser Test / UV-Vis (Fmoc quantitation)
After CleavageCrude Peptide Yield70-90%Gravimetric
After PurificationFinal Peptide Purity>95%RP-HPLC
Final ProductIdentity ConfirmationCorrect MassMass Spectrometry (e.g., ESI-MS)

Visualization of Workflows

The following diagrams illustrate the key processes in the solid-phase synthesis protocol.

Solid_Phase_Synthesis_Workflow cluster_ResinPrep Resin Preparation cluster_Coupling First Residue Coupling cluster_Elongation Peptide Elongation Cycle cluster_Cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple to Resin Deprotect->Couple Monomer N(τ)-Trt-1H-imidazole -4-carboxylic acid Activate Activate with DIC/Oxyma Monomer->Activate Activate->Couple Deprotect2 Fmoc Deprotection Couple->Deprotect2 CoupleAA Couple Next Fmoc-Amino Acid Deprotect2->CoupleAA Wash Wash CoupleAA->Wash Wash->Deprotect2 Repeat n times Cleave Cleave & Deprotect (TFA Cocktail) Wash->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify FinalPeptide FinalPeptide Purify->FinalPeptide Final Peptide

Caption: General workflow for solid-phase synthesis of a peptide with a C-terminal this compound.

Deprotection_Cleavage_Pathway cluster_TFA TFA Cocktail Treatment cluster_Products Reaction Products Start Peptide-Resin (Fully Protected) Process Simultaneous Reactions Start->Process TFA TFA (Acid) TFA->Process TIS TIS (Scavenger) TIS->Process H2O H2O (Co-solvent) H2O->Process FreePeptide Crude Peptide (Unprotected) Process->FreePeptide SpentResin Spent Resin Process->SpentResin ScavengedCations Scavenged Cations (e.g., Trityl-TIS) Process->ScavengedCations

Caption: Logical relationship of components during the final cleavage and deprotection step.

Application Notes and Protocols: 1H-Imidazole-4-carboxamide as a Precursor for PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-imidazole-4-carboxamide and its derivatives as precursors for the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This document includes detailed synthetic protocols, biological evaluation methodologies, and quantitative data to support researchers in the design and development of novel cancer therapeutics.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is critical for the repair of DNA single-strand breaks.[1] Inhibition of PARP-1 has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical success of several PARP-1 inhibitors.[1][2]

The this compound scaffold, and its bioisosteres such as 1H-benzo[d]imidazole-4-carboxamide, serve as a crucial pharmacophore in the design of PARP-1 inhibitors.[3][4] The carboxamide moiety mimics the nicotinamide portion of the natural substrate NAD+, enabling competitive inhibition of the PARP-1 enzyme.[4] This document details the synthesis of derivatives based on this scaffold and the protocols for evaluating their biological activity.

Data Presentation

The following tables summarize the in vitro activity of various PARP-1 inhibitors derived from imidazole-4-carboxamide and related scaffolds.

Table 1: PARP-1 Enzyme Inhibitory Activity of Benzimidazole-4-carboxamide Derivatives. [3]

Compound IDLinker GroupTerminal GroupPARP-1 IC50 (nM)
6bPiperazine2-Fluorophenyl8.65
6m1,4-Diazepane3-Methyl-furanylNot Reported
6r1,4-Diazepane2-ThienylNot Reported
Olaparib--2.77
Veliparib--15.54

Table 2: Anti-proliferative Activity of Benzimidazole-4-carboxamide Derivatives against BRCA-1 Mutant MDA-MB-436 Cell Line. [3]

Compound IDLinker GroupTerminal GroupIC50 (µM)
6m1,4-Diazepane3-Methyl-furanyl25.36 ± 6.06
Olaparib--23.89 ± 3.81

Experimental Protocols

I. Synthesis of 2-Phenyl-1H-benzo[d]imidazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of 2-phenyl-1H-benzo[d]imidazole-4-carboxamide derivatives, which are potent PARP-1 inhibitors.[5]

Scheme 1: General Synthetic Route

G A 2,3-Diaminobenzamide C Intermediate A->C AcOH, 85 °C, 6 h B Substituted Benzaldehyde B->C D Final Product (2-Aryl-1H-benzo[d]imidazole-4-carboxamide) C->D Oxidative Cyclization

Caption: Synthetic pathway for 2-aryl-1H-benzo[d]imidazole-4-carboxamides.

Materials:

  • 2,3-Diaminobenzamide

  • Substituted benzaldehyde (e.g., 4-formylbenzonitrile)

  • Glacial acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Other reagents and solvents as required for specific derivatives.

Procedure:

  • Condensation: To a solution of 2,3-diaminobenzamide in a suitable solvent such as a mixture of acetic acid and dichloromethane, add the desired substituted benzaldehyde.

  • Reaction: Heat the reaction mixture at 85 °C for 6 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-aryl-1H-benzo[d]imidazole-4-carboxamide derivative.

  • Characterization: Confirm the structure of the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. PARP-1 Enzyme Inhibition Assay

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of synthesized compounds against the PARP-1 enzyme.[3]

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A Coat 96-well plate with Histone H4 B Add PARP-1 Enzyme and Activated DNA A->B C Add Test Compound (Inhibitor) B->C D Add Biotinylated NAD+ C->D E Incubate to allow PARylation D->E F Add Streptavidin-HRP E->F G Add HRP Substrate F->G H Measure Absorbance at 450 nm G->H

Caption: Workflow for the PARP-1 enzyme inhibition assay.

Materials:

  • 96-well plates coated with histone H4

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Test compounds (dissolved in DMSO)

  • Biotinylated NAD+

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Use pre-coated 96-well plates with histone H4.

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the test compounds at various concentrations to the test wells. Include a vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor like Olaparib).

    • Add the PARP-1 enzyme and activated DNA mixture to all wells except the blank.

  • Initiation of Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again to remove unbound conjugate.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

III. Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative activity of the synthesized compounds on cancer cell lines.[6][7][8]

G A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I

Caption: Step-by-step workflow of the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in DNA damage repair and the mechanism of action of PARP-1 inhibitors, leading to synthetic lethality in HR-deficient cancer cells.

G cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell cluster_2 Without PARP-1 Inhibitor cluster_3 With PARP-1 Inhibitor DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 activates BER Base Excision Repair PARP1->BER recruits DNA_Repair_N DNA Repair BER->DNA_Repair_N DNA_SSB_C1 DNA Single-Strand Break PARP1_C1 PARP-1 DNA_SSB_C1->PARP1_C1 activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB_C1->Replication_Fork_Collapse leads to BER_C1 Base Excision Repair PARP1_C1->BER_C1 recruits DSB_C1 DNA Double-Strand Break Replication_Fork_Collapse->DSB_C1 HR_Deficient Deficient Homologous Recombination DSB_C1->HR_Deficient Cell_Death_C1 Cell Death HR_Deficient->Cell_Death_C1 DNA_SSB_C2 DNA Single-Strand Break PARP1_C2 PARP-1 DNA_SSB_C2->PARP1_C2 Accumulated_SSB Accumulated SSBs DNA_SSB_C2->Accumulated_SSB PARP1_Inhibitor PARP-1 Inhibitor PARP1_Inhibitor->PARP1_C2 inhibits BER_Blocked BER Blocked PARP1_C2->BER_Blocked Replication_Fork_Collapse_C2 Replication Fork Collapse Accumulated_SSB->Replication_Fork_Collapse_C2 DSB_C2 DNA Double-Strand Break Replication_Fork_Collapse_C2->DSB_C2 HR_Deficient_C2 Deficient Homologous Recombination DSB_C2->HR_Deficient_C2 Cell_Death_C2 Cell Death (Synthetic Lethality) HR_Deficient_C2->Cell_Death_C2

References

Application of 1H-Imidazole-4-carboxamide in Kinase Inhibitor Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique electronic properties and ability to form multiple hydrogen bonds allow for effective interaction with the ATP-binding site of various kinases. This document provides a detailed overview of the application of this compound and its derivatives in the development of kinase inhibitors, complete with experimental protocols, quantitative data, and visual diagrams of relevant signaling pathways and synthetic workflows.

Introduction to Imidazole-Based Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases has therefore become a major focus of drug discovery. The imidazole ring, particularly the this compound core, has proven to be an excellent starting point for the design of such inhibitors. This is due to its ability to act as a scaffold that can be readily functionalized to achieve high potency and selectivity for the target kinase.

Key Kinase Targets for Imidazole-based Inhibitors

Several important kinase families have been successfully targeted with inhibitors containing the this compound moiety or its bioisosteres. These include:

  • Transforming Growth Factor-β-activated Kinase 1 (TAK1): A key mediator in the inflammatory signaling cascade.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central player in the cellular response to stress and inflammation.

  • Protein Kinase C-iota (PKC-ι): An oncogene implicated in various cancers.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in cancer.

Quantitative Data: Potency of Imidazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using a this compound or a related imidazole scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
TAK1 Inhibitors
Compound 22TAK155 (Kd)[1]
p38 MAPK Inhibitors
BIRB 796 (Doramapimod)p38α38[2]
p38β65[2]
p38γ200[2]
p38δ520[2]
Compound AA6p38 MAP kinase403.57[3]
PKC-ι Inhibitor
ICA-1sPKC-ιNot specified[4]
EGFR Inhibitors
Compound 5bEGFRWT30.1[5]
EGFRT790M12.8[5]
Compound 5gEGFRWTNot specified[5]
EGFRT790MNot specified[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by some of the discussed kinase inhibitors.

TAK1_Signaling_Pathway cluster_NFkB TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR TRAF6 TRAF6 TNFR->TRAF6 TAB1_TAK1 TAB1/TAK1 TRAF6->TAB1_TAK1 IKK IKK Complex TAB1_TAK1->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor 2,4-1H-Imidazole Carboxamide Inhibitor Inhibitor->TAB1_TAK1

TAK1 Signaling Pathway and Inhibition

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2/3 p38->MK2 TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor Imidazole-based p38 Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway and Inhibition

Experimental Protocols

This section provides detailed methodologies for the synthesis of key imidazole-based kinase inhibitors.

Synthesis of 2,4-1H-Imidazole Carboxamides (TAK1 Inhibitors)

A general two-step synthetic route is employed for the preparation of 2,4-1H-imidazole carboxamides.[1]

Synthesis_TAK1_Inhibitor Start Diester Intermediate (23) Step1 [i] LiOH, THF/H2O, RT, 16h [ii] Pyrrolidine, HATU, DMF, RT, 16h Intermediate1 Amide Intermediate Start->Intermediate1 Step 1 Step2 [iii] Formic acid, CHCl3, reflux, 2h Intermediate2 Key Building Block (24) Intermediate1->Intermediate2 Step 2 Step3 [iv] Amine Coupling or Ugi Reaction Product Final 2,4-1H-Imidazole Carboxamide Product (25) Intermediate2->Product Step 3 van_Leusen_Synthesis Ketoaldimine α-Ketoaldimine (23) Reaction van Leusen Reaction Ketoaldimine->Reaction TosMIC Aryl-substituted TosMIC Reagent (18) TosMIC->Reaction Product 1,4,5-Trisubstituted Imidazole (24) Reaction->Product

References

Application Notes and Protocols: Synthesis of Radiolabeled 1H-Imidazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazole-4-carboxamides are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their structural motif is present in numerous biologically active molecules. Radiolabeling these compounds enables their use as tracers in Positron Emission Tomography (PET) imaging, a powerful non-invasive technique to study in vivo biological processes at the molecular level. This document provides detailed methodologies for the synthesis of radiolabeled 1H-imidazole-4-carboxamides, focusing on Carbon-11 and Fluorine-18 labeling strategies.

PET imaging with radiolabeled molecules allows for the quantitative assessment of drug pharmacokinetics, target engagement, and disease progression.[1][2] Carbon-11 (t½ = 20.4 min) and Fluorine-18 (t½ = 109.7 min) are two of the most commonly used radionuclides for PET.[1][3] The choice of radionuclide depends on the biological process being studied and the required imaging time.[4]

This guide outlines the synthesis of precursors, radiolabeling reactions, and purification methods, and presents the data in a structured format for easy reference.

Signaling Pathways and Applications

Radiolabeled 1H-imidazole-4-carboxamides can be designed to target a variety of biological pathways. For instance, derivatives of these compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6] PET tracers targeting this pathway can be used to visualize and quantify the expression and activity of these kinases in tumors, aiding in cancer diagnosis and the development of targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Radiolabeled_Inhibitor Radiolabeled 1H-Imidazole-4-carboxamide Inhibitor Radiolabeled_Inhibitor->PI3K Radiolabeled_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for radiolabeled probes.

Experimental Workflow for Radiolabeling

The general workflow for synthesizing a radiolabeled this compound for PET imaging involves several key stages, from precursor synthesis to the final quality control of the radiotracer.

Radiolabeling_Workflow cluster_0 Pre-Radiolabeling cluster_1 Radiolabeling cluster_2 Post-Radiolabeling Precursor_Synthesis Precursor Synthesis (Multi-step) Precursor_Purification Precursor Purification and Characterization Precursor_Synthesis->Precursor_Purification Radiolabeling_Reaction Radiolabeling Reaction Precursor_Purification->Radiolabeling_Reaction Radionuclide_Production Radionuclide Production ([11C]CO2 or [18F]F-) Radionuclide_Production->Radiolabeling_Reaction HPLC_Purification HPLC Purification Radiolabeling_Reaction->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation QC Quality Control Formulation->QC

Caption: General experimental workflow for the synthesis of radiolabeled compounds.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of radiolabeled imidazole derivatives, providing a benchmark for successful radiosynthesis.

RadiotracerPrecursorRadiolabeling AgentRadiochemical Yield (Decay Corrected)Radiochemical PurityMolar Activity (GBq/µmol)Total Synthesis Time (min)Reference
N-[¹¹C]methyl imidazo[1,2-a]pyridine derivativeN-demethylated precursor[¹¹C]CH₃OTf40-50%> 99%296-555~50[5][6]
[¹⁸F]FBNAAcyl precursor4-[¹⁸F]fluorobenzylamine47.4 ± 5.3%> 95%> 40100[7]
[¹¹C]Pyridyloxypyridyl indole carboxamidePinacolboranate precursor[¹¹C]CH₃I27 ± 4%> 98%14.8-33.345 ± 5[8]

Experimental Protocols

Protocol 1: Synthesis of a [¹¹C]Methylated this compound

This protocol describes a general method for the Carbon-11 methylation of a suitable precursor. The most common methods for ¹¹C-labeling involve N- or O-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[9]

1. Precursor Synthesis:

  • Synthesize the N-demethylated or O-demethylated precursor of the target this compound. This is typically a multi-step organic synthesis process.[5][6] The synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives has been reported with good yields.[10] One-pot synthesis methods for imidazole-4-carboxylates have also been described.[11]

2. [¹¹C]Methyl Triflate Synthesis:

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[9]

  • Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.

  • Recirculate [¹¹C]CH₄ through a heated quartz tube containing iodine to produce [¹¹C]CH₃I.

  • Pass the [¹¹C]CH₃I through a heated column containing silver triflate to yield [¹¹C]CH₃OTf.[1][2]

3. Radiolabeling Reaction:

  • Dissolve the precursor (1-2 mg) in a suitable solvent (e.g., acetonitrile, DMF) in a reaction vessel.

  • Add a base (e.g., NaOH, K₂CO₃) if required for deprotonation of the functional group to be methylated.

  • Bubble the gaseous [¹¹C]CH₃OTf through the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Allow the reaction to proceed for 5-10 minutes.

4. Purification:

  • Quench the reaction with water or a suitable buffer.

  • Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Collect the fraction containing the desired radiolabeled compound.

5. Formulation and Quality Control:

  • Remove the HPLC solvent by rotary evaporation or solid-phase extraction.

  • Formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

  • Perform quality control tests to determine radiochemical purity (analytical HPLC), molar activity, and residual solvent levels.

Protocol 2: Synthesis of a [¹⁸F]Fluorinated this compound

This protocol outlines a general method for Fluorine-18 labeling via nucleophilic substitution.

1. Precursor Synthesis:

  • Synthesize a precursor containing a suitable leaving group (e.g., tosylate, mesylate, nitro group, or a halogen) for nucleophilic substitution with [¹⁸F]fluoride.[3] The position of the leaving group will determine the site of fluorination. For aromatic systems, an activating group may be necessary.[3]

2. [¹⁸F]Fluoride Production and Activation:

  • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using ¹⁸O-enriched water.[3]

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge with a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2.) in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex by heating under a stream of nitrogen.

3. Radiolabeling Reaction:

  • Dissolve the precursor (5-10 mg) in a dry aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

  • Add the dried [¹⁸F]fluoride complex to the precursor solution.

  • Heat the reaction mixture at a high temperature (e.g., 100-160 °C) for 10-20 minutes.

4. Purification:

  • Cool the reaction mixture and dilute with water.

  • Purify the crude product using a semi-preparative HPLC system, similar to the method described for ¹¹C-labeled compounds.

5. Formulation and Quality Control:

  • Follow the same formulation and quality control procedures as described in Protocol 1 to ensure the final product is suitable for in vivo use.

Conclusion

The methodologies described provide a comprehensive framework for the synthesis of radiolabeled 1H-imidazole-4-carboxamides. Successful radiosynthesis requires careful optimization of reaction conditions, including precursor concentration, temperature, reaction time, and purification methods. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of radiopharmaceutical chemistry and molecular imaging, facilitating the development of novel PET tracers for a wide range of biomedical applications.

References

Application Notes and Protocols for Cell-Based Assays with 1H-Imidazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-4-carboxamide derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. These derivatives have demonstrated significant potential as modulators of various cellular processes, particularly in the context of cancer therapy. Their mechanisms of action often involve the inhibition of key enzymes and the modulation of critical signaling pathways implicated in cell proliferation, survival, and metastasis.

This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in relevant cell-based assays. It is designed to guide researchers in the effective evaluation of these compounds and to facilitate the generation of robust and reproducible data. The protocols provided herein cover key assays for assessing cytotoxicity and target engagement, including the MTT assay for cell viability, and enzymatic assays for PARP-1 and Fatty Acid Synthase (FASN) inhibition. Furthermore, this document elucidates the impact of these derivatives on crucial cancer-related signaling pathways, namely the PKC-ι, Axl, and c-MET pathways, with detailed diagrams to visualize these complex interactions.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the in vitro efficacy of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the cytotoxic and enzyme-inhibitory potential of these compounds.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Thieno[3,4-d]imidazole-4-carboxamides
16gHCC1937 (BRCA1 mutant)Not specified, similar to Olaparib
16iHCC1937 (BRCA1 mutant)Not specified, similar to Olaparib[1]
16jHCC1937 (BRCA1 mutant)Not specified, similar to Olaparib[1]
16lHCC1937 (BRCA1 mutant)Not specified, similar to Olaparib[1]
Series 2: Benzimidazole-4-carboxamides
5cjMDA-MB-436 (BRCA1 mutant)17.4[2]
5cpMDA-MB-436 (BRCA1 mutant)19.8[2]
5cjCAPAN-1 (BRCA2 mutant)11.4[2]
5cpCAPAN-1 (BRCA2 mutant)15.5[2]
Series 3: Imidazole-2-thiones
Compound 5MCF-7 (Breast)< 5[3]
Compound 5HCT-116 (Colon)< 5[3]
Compound 5HepG2 (Liver)< 5[3]
Series 4: Benzimidazole-5-carboxamides (FASN Inhibitors)
CTL-1HCT-116 (Colon)3-5
CTL-1Caco-2 (Colon)< 10[4]
CTL-1MCF-7 (Breast)< 10[4]
CTL-1MDA-MB-231 (Breast)< 10[4]
CTL-7HCT-116 (Colon)3-5
CTL-7Caco-2 (Colon)< 10[4]
CTL-7MCF-7 (Breast)< 10[4]
CTL-7MDA-MB-231 (Breast)< 10[4]
Other Imidazole Derivatives
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)43.4[5]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast)39.0[5]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast)35.9[5]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast)35.1[5]

Table 2: Enzyme Inhibition by this compound Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
PARP-1 Inhibitors
16l (Thieno[3,4-d]imidazole-4-carboxamide)PARP-1Potent (specific value not provided)
5cj (Benzimidazole carboxamide)PARP-1~4[2]
5cp (Benzimidazole carboxamide)PARP-1~4[2]
5cj (Benzimidazole carboxamide)PARP-2~4[2]
5cp (Benzimidazole carboxamide)PARP-2~4[2]
FASN Inhibitors
CTL-1 (Benzimidazole-5-carboxamide)FASN2500[4]
CTL-7 (Benzimidazole-5-carboxamide)FASN3000[4]
CTL-06FASN3000 ± 250
CTL-12FASN2500 ± 250

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 200 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 30 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 550-570 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat Cells with Compound Seeding->Treatment Compound_Prep Prepare Imidazole Derivative Dilutions Compound_Prep->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Read_Absorbance Measure Absorbance (570nm) Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

PARP-1 Enzyme Inhibition Assay

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway.[1] Its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations.[1]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound derivatives

  • 96-well plates (high-binding)

  • Stop solution (e.g., 1M H2SO4)

  • Microplate reader

Protocol:

  • Coating of Plates:

    • Coat a 96-well high-binding plate with histones overnight at 4°C.

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Enzyme Reaction:

    • Prepare serial dilutions of the this compound derivative in assay buffer.

    • In each well, add the PARP-1 enzyme, the imidazole derivative (or vehicle control), and activated DNA (to stimulate PARP-1 activity).

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate with PBST.

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again with PBST.

    • Add the HRP substrate and incubate until a color change is observed.

  • Data Acquisition:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

PARP1_Inhibition_Workflow PARP-1 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis Plate_Coating Coat Plate with Histones Add_Reagents Add PARP-1, Compound, & Activated DNA Plate_Coating->Add_Reagents Compound_Prep Prepare Imidazole Derivative Dilutions Compound_Prep->Add_Reagents Start_Reaction Add Biotinylated NAD+ Add_Reagents->Start_Reaction Incubation Incubate (1h) Start_Reaction->Incubation Add_Strep_HRP Add Streptavidin-HRP Incubation->Add_Strep_HRP Incubate_Strep Incubate (1h) Add_Strep_HRP->Incubate_Strep Add_Substrate Add HRP Substrate Incubate_Strep->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Measure Absorbance (450nm) Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition & IC50 Read_Absorbance->Data_Analysis FASN_Inhibition_Workflow FASN Inhibition Assay Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Cell_Culture Culture & Treat Cells with Compound Cell_Lysis Lyse Cells & Collect Lysate Cell_Culture->Cell_Lysis Add_Lysate Add Lysate to Assay Buffer Cell_Lysis->Add_Lysate Monitor_NADPH Monitor NADPH Oxidation (Abs at 340nm) Add_Lysate->Monitor_NADPH Calculate_Rate Calculate Rate of NADPH Oxidation Monitor_NADPH->Calculate_Rate Data_Analysis Calculate % Inhibition & IC50 Calculate_Rate->Data_Analysis PKC_iota_Pathway PKC-ι Signaling Pathway Inhibition cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PKC_iota PKC-ι Growth_Factors->PKC_iota Activate Cytokines Cytokines Cytokines->PKC_iota Activate Par6 Par6 PKC_iota->Par6 Rac1_Cdc42 Rac1/Cdc42 Par6->Rac1_Cdc42 Cell_Polarity Loss of Cell Polarity Rac1_Cdc42->Cell_Polarity Proliferation Increased Proliferation Rac1_Cdc42->Proliferation Survival Enhanced Survival Rac1_Cdc42->Survival Metastasis Metastasis Rac1_Cdc42->Metastasis Imidazole_Derivative 1H-Imidazole-4- carboxamide Derivative Imidazole_Derivative->PKC_iota Inhibits Axl_Pathway Axl Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_effects Cellular Effects Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K_Akt PI3K/Akt Pathway Axl->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Axl->RAS_MAPK STAT JAK/STAT Pathway Axl->STAT Imidazole_Derivative 1H-Imidazole-4- carboxamide Derivative Imidazole_Derivative->Axl Inhibits Survival Survival PI3K_Akt->Survival Drug_Resistance Drug Resistance PI3K_Akt->Drug_Resistance Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Drug_Resistance Migration Migration STAT->Migration cMET_Pathway c-MET Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMET->RAS_RAF_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway cMET->PI3K_Akt_mTOR STAT3 STAT3 Pathway cMET->STAT3 Imidazole_Derivative 1H-Imidazole-4- carboxamide Derivative Imidazole_Derivative->cMET Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_Akt_mTOR->Proliferation Metastasis Metastasis PI3K_Akt_mTOR->Metastasis Invasion Invasion STAT3->Invasion

References

Application Notes and Protocols: 1H-Imidazole-4-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H-Imidazole-4-carboxamide as a foundational fragment in fragment-based drug discovery (FBDD) campaigns. The unique structural and chemical properties of the imidazole scaffold make it a valuable starting point for developing potent and selective inhibitors for a variety of biological targets.

Introduction to this compound in FBDD

This compound is a versatile and low-molecular-weight compound (111.1 g/mol ) that adheres to the "Rule of Three," making it an ideal candidate for fragment screening libraries.[1] Its imidazole core is a common motif in biologically active molecules and offers multiple vectors for chemical elaboration.[2] The carboxamide group provides a key hydrogen bonding donor and acceptor, facilitating interactions with protein targets. This fragment can serve as a crucial building block in the synthesis of more complex pharmaceutical agents, including antifungal and antibacterial compounds.[1]

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target.[3][4] These initial hits, typically with affinities in the millimolar to micromolar range, are then optimized into more potent leads through strategies such as fragment growing, linking, or merging.[4][5][6]

Key Applications and Target Classes

The this compound scaffold and its derivatives have been explored against several important drug target classes:

  • Protein Kinases: Derivatives have shown inhibitory activity against enzymes like Protein Kinase C-ι (PKC-ι), an oncogene overexpressed in various cancers.[7]

  • Poly (ADP-ribose) Polymerase (PARP): Benzimidazole-4-carboxamide derivatives have been successfully designed as potent PARP-1 inhibitors for cancer therapy.[8]

  • Metabolic Enzymes: The imidazole core is present in inhibitors of enzymes such as aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase) and fatty acid synthase (FASN), which are targets for anticancer drug development.[9][10]

  • Topoisomerases: Benzimidazole derivatives have been identified as potential anticancer agents targeting human topoisomerase I.[11]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various derivatives developed from imidazole-carboxamide scaffolds, illustrating the potential for potency improvement from a fragment hit to a lead compound.

Table 1: PARP-1 Inhibition by 1H-benzo[d]imidazole-4-carboxamide Derivatives [8]

CompoundTargetIC50 (nM)
6b PARP-18.65
Veliparib (Control) PARP-115.54
Olaparib (Control) PARP-12.77

Table 2: Anti-Proliferative Activity of 1H-benzo[d]imidazole-4-carboxamide Derivatives against MDA-MB-436 Cells [8]

CompoundCell LineIC50 (µM)
6m MDA-MB-43625.36 ± 6.06
Olaparib (Control) MDA-MB-43623.89 ± 3.81

Table 3: FASN Inhibition by 1H-benzo[d]imidazole-5-carboxamide Derivatives [10]

CompoundTargetIC50 (µM)
CTL-06 FASN3 ± 0.25
CTL-12 FASN2.5 ± 0.25
Orlistat (Control) FASN13.5 ± 1.0

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign starting with this compound are provided below.

Fragment Library Preparation

Objective: To prepare a high-quality, ready-to-screen solution of this compound.

Materials:

  • This compound (purity ≥ 95%)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or appropriate assay buffer

  • Acoustic liquid handler or manual pipettes

  • 96- or 384-well plates

Protocol:

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Perform quality control on the stock solution using LC-MS to confirm purity and identity.

  • Create a screening plate by dispensing the stock solution into a 96- or 384-well plate to achieve a final screening concentration (e.g., 100 µM - 1 mM) upon dilution into the assay buffer. The final DMSO concentration should typically be kept below 1%.

  • Store the plates at -20°C until use.

Primary Fragment Screening: Differential Scanning Fluorimetry (DSF)

Objective: To identify binding of this compound to a target protein by measuring changes in its thermal stability.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound screening plate

  • Real-time PCR instrument

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final dye concentration is typically 5x.

  • Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

  • Add 1 µL of the this compound solution from the screening plate to the corresponding wells. Include buffer-only and DMSO controls.

  • Seal the plate and centrifuge briefly to mix.

  • Run the thermal melt experiment in a real-time PCR instrument, ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.

  • Monitor the fluorescence of SYPRO Orange.

  • Calculate the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates binding.

Hit Validation: Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of this compound to the target protein and determine the thermodynamic parameters of the interaction.[5]

Materials:

  • Purified target protein (e.g., 20-50 µM)

  • This compound (e.g., 200-500 µM)

  • ITC instrument

  • Assay buffer (dialyze both protein and ligand against the same buffer)

Protocol:

  • Prepare the protein solution in the sample cell and the this compound solution in the injection syringe.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).

  • Record the heat change associated with each injection.

  • Integrate the raw data to obtain the heat change per injection and plot it against the molar ratio of fragment to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Structural Characterization: X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex to guide structure-based drug design.[5]

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and plates

  • X-ray diffraction equipment

Protocol:

  • Co-crystallization: Mix the target protein with a molar excess of this compound (e.g., 1-5 mM) prior to setting up crystallization trials. Screen a wide range of crystallization conditions.

  • Soaking: If protein crystals are already available, soak them in a solution containing 1-10 mM of this compound for a period ranging from minutes to hours.

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the data and solve the crystal structure by molecular replacement using a known structure of the protein.

  • Build the model of the protein-fragment complex and refine the structure. The resulting electron density map should clearly show the binding mode of this compound in the protein's binding site.

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Compound Fragment_Library Fragment Library (incl. This compound) Primary_Screening Primary Screening (e.g., DSF, NMR) Fragment_Library->Primary_Screening Hit_Validation Hit Validation (e.g., ITC) Primary_Screening->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology SBDD Structure-Based Design (Fragment Growing/Linking) Structural_Biology->SBDD Synthesis Chemical Synthesis SBDD->Synthesis Biochemical_Assay Biochemical Assays (e.g., IC50 determination) Synthesis->Biochemical_Assay Biochemical_Assay->SBDD Iterative Optimization Lead_Compound Lead Compound (Improved Potency & Properties) Biochemical_Assay->Lead_Compound

Caption: FBDD workflow starting from fragment screening to lead compound generation.

Hit_to_Lead_Strategies cluster_start Initial Fragment Hit cluster_strategies Optimization Strategies cluster_end Lead Compound Imidazole 1H-Imidazole- 4-carboxamide Growing Fragment Growing Imidazole->Growing Linking Fragment Linking Imidazole->Linking Merging Fragment Merging Imidazole->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Common hit-to-lead optimization strategies in FBDD.

References

Application Notes and Protocols for HPLC Purification of 1H-Imidazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical and preparative purification of 1H-Imidazole-4-carboxamide analogs using High-Performance Liquid Chromatography (HPLC). These methodologies are critical for the isolation, purification, and characterization of these compounds in drug discovery and development.

Introduction

This compound and its analogs are an important class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for medicinal chemistry and drug discovery.[1] The imidazole core is a key feature in many biologically active molecules and approved drugs.[1] Effective and reproducible purification methods are essential to isolate these compounds from complex reaction mixtures, ensuring high purity for subsequent biological assays and preclinical studies. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of such moderately polar compounds.[2]

This guide details protocols for both analytical and preparative scale RP-HPLC, provides representative data for a series of analogs, and illustrates the purification workflow within the broader context of drug discovery.

Analytical HPLC Method for Purity Assessment

Analytical HPLC is crucial for determining the purity of synthesized this compound analogs and for monitoring the progress of the purification process.

Experimental Protocol: Analytical RP-HPLC

This protocol is a general guideline and may require optimization for specific analogs.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Phosphoric acid (H₃PO₄)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Solutions Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[3] For UV detection alone, 0.1% phosphoric acid can also be used.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the this compound analog in 10 mL of the diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the diluent to a final concentration within the linear range of the detector (e.g., 10 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. The gradient can be optimized.
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection UV at 210 nm or 268 nm[2][5]
Injection Volume 10 µL

Preparative HPLC Method for Purification

Preparative HPLC is used to isolate and purify larger quantities of the target this compound analogs from crude reaction mixtures. The principles are similar to analytical HPLC, but with larger columns, higher flow rates, and larger injection volumes.[6]

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector, and a fraction collector.

  • C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • HPLC-grade solvents as listed for the analytical method.

Solutions Preparation:

  • Prepare Mobile Phases A and B in larger quantities as required for the purification run.

Sample Preparation:

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase). The concentration will depend on the solubility of the compound and the loading capacity of the column.

  • Ensure the sample is fully dissolved and filter out any particulates before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase Preparative Column (e.g., 21.2 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program A gradient optimized at the analytical scale, adjusted for the preparative column dimensions and flow rate. A shallower gradient around the elution time of the target compound can improve resolution.
Flow Rate Typically scaled up from the analytical method (e.g., 15-20 mL/min).
Column Temperature Ambient or slightly elevated (e.g., 30 °C).
Detection UV at a wavelength where the target compound and major impurities absorb.
Injection Volume Variable, depending on the sample concentration and column capacity (can range from hundreds of microliters to several milliliters).

Post-Purification Processing:

  • Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pool the fractions that meet the desired purity level.

  • Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to yield the purified solid compound.

Data Presentation

The following tables provide representative quantitative data for the analytical and preparative HPLC of a hypothetical series of this compound analogs. These values are illustrative and will vary depending on the specific analog and the exact chromatographic conditions used.

Table 1: Analytical HPLC Data for a Series of this compound Analogs

Compound IDSubstitution PatternRetention Time (min)Purity by Area % (Crude)
IMC-001 Unsubstituted8.585.2%
IMC-002 N-methyl9.190.1%
IMC-003 2-chloro10.378.5%
IMC-004 5-bromo11.282.7%
IMC-005 N-benzyl12.588.9%

Table 2: Preparative HPLC Purification Summary for this compound Analogs

Compound IDCrude Amount (mg)Purified Amount (mg)Recovery YieldPurity by Area % (Post-Purification)
IMC-001 20016582.5%>99.0%
IMC-002 25021887.2%>99.5%
IMC-003 18013575.0%>98.5%
IMC-004 22017680.0%>99.0%
IMC-005 21018085.7%>99.0%

Experimental Workflows and Signaling Pathways

The purification of novel compounds like this compound analogs is a critical step in the small molecule drug discovery pipeline. The following diagrams illustrate the general workflow.

cluster_synthesis Chemical Synthesis cluster_purification HPLC Purification cluster_qc Quality Control & Further Steps Synthesis Synthesis of This compound Analog Crude Crude Product (Target + Impurities) Synthesis->Crude Analytical Analytical HPLC: Purity Check Crude->Analytical Preparative Preparative HPLC: Purification Analytical->Preparative Fraction Fraction Collection Preparative->Fraction Purity_Analysis Purity Analysis of Fractions Fraction->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Compound Purified Compound (>98%) Evaporation->Pure_Compound QC Final QC (LC-MS, NMR) Pure_Compound->QC Bioassay Biological Screening QC->Bioassay

Caption: General workflow for the synthesis and HPLC purification of this compound analogs.

The following diagram illustrates the logical relationship within the drug discovery process where this purification method is applied.

cluster_synthesis_purification Synthesis & Purification Cycle Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Synthesis Analog Synthesis Lead_Opt->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Structure & Purity Confirmation Purification->Characterization SAR Structure-Activity Relationship (SAR) Characterization->SAR SAR->Lead_Opt Iterative Improvement SAR->Synthesis

Caption: Role of synthesis and purification in the small molecule drug discovery pipeline.

References

Application Notes and Protocols for Click Chemistry Reactions with 1H-Imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of 1H-Imidazole-4-carboxamide and its subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This powerful and versatile ligation chemistry allows for the efficient synthesis of novel imidazole-based derivatives with potential applications in drug discovery and chemical biology.

Introduction

This compound is a key heterocyclic scaffold found in numerous biologically active molecules. Its derivatives have been shown to play roles in significant signaling pathways, including as inhibitors of Protein Kinase C-iota (PKC-ι) and activators of AMP-activated protein kinase (AMPK).[1] Click chemistry, particularly the CuAAC reaction, offers a robust method for modifying this core structure to generate libraries of compounds for screening and development.[2] The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for medicinal chemistry and drug development.

Experimental Protocols

A two-step process is outlined below: first, the synthesis of an alkyne-functionalized this compound, and second, its subsequent reaction with an azide partner via CuAAC.

Protocol 1: Synthesis of N-propargyl-1H-imidazole-4-carboxamide

This protocol describes the alkylation of this compound with propargyl bromide to introduce a terminal alkyne functionality, a prerequisite for the CuAAC reaction.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dry acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for filtration and extraction

Procedure:

  • To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.2 eq).

  • Add propargyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • After completion, evaporate the acetone under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-propargyl-1H-imidazole-4-carboxamide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the synthesized N-propargyl-1H-imidazole-4-carboxamide and a generic organic azide.

Materials:

  • N-propargyl-1H-imidazole-4-carboxamide (alkyne)

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for aqueous systems)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial with a stir bar

Procedure:

  • In a reaction vial, dissolve N-propargyl-1H-imidazole-4-carboxamide (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • Prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 100 mM). If using a ligand, pre-mix the CuSO₄ solution with an aqueous solution of THPTA.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the sodium ascorbate solution (0.1-0.3 eq) to the reaction mixture.

  • Add the copper(II) sulfate solution (or the pre-mixed catalyst/ligand solution) (0.01-0.05 eq) to initiate the reaction.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures, which may include extraction, precipitation, or purification by column chromatography.

Data Presentation

The following tables summarize typical quantitative data for CuAAC reactions involving heterocyclic compounds. Note that specific yields and reaction times for N-propargyl-1H-imidazole-4-carboxamide will depend on the specific azide partner and reaction conditions.

Table 1: Representative Reaction Parameters for CuAAC with Heterocyclic Alkynes

Alkyne SubstrateAzide SubstrateCatalyst (mol%)LigandSolventTime (h)Yield (%)
N-propargyl-benzimidazoleBenzyl azide1NoneTHF1295
4-ethynyl-pyridinePhenyl azide5THPTAH₂O/t-BuOH892
2-ethynyl-indole1-azido-4-nitrobenzene2TBTADMF2488
N-propargyl-1,2,3-triazoleAzidomethyl-benzene1NoneDCM698

Table 2: Effect of Copper Source and Ligand on a Model CuAAC Reaction

Copper SourceLigandAdditiveSolventTime (h)Conversion (%)
CuSO₄·5H₂ONoneSodium AscorbateH₂O/t-BuOH2485
CuSO₄·5H₂OTHPTASodium AscorbateH₂O/t-BuOH8>95
CuINoneNoneDMF1290
Copper wireNoneNoneDMF4875

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Protocol 1: Synthesis of Alkyne Precursor cluster_click Protocol 2: CuAAC Reaction start_synth 1H-Imidazole- 4-carboxamide reagents_synth Propargyl Bromide, K₂CO₃, Acetone start_synth->reagents_synth 1 reaction_synth Alkylation Reaction (Reflux) reagents_synth->reaction_synth 2 workup_synth Workup & Purification reaction_synth->workup_synth 3 product_alkyne N-propargyl-1H- imidazole-4-carboxamide workup_synth->product_alkyne 4 reaction_click Click Reaction (Room Temp) product_alkyne->reaction_click 5 azide Organic Azide azide->reaction_click 6 reagents_click CuSO₄·5H₂O, Sodium Ascorbate reagents_click->reaction_click 7 workup_click Workup & Purification reaction_click->workup_click 8 product_triazole 1,2,3-Triazole Product workup_click->product_triazole 9

Caption: Workflow for the synthesis and click reaction of this compound.

Signaling Pathway: AMPK Activation

Derivatives of this compound, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), are known to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways to generate ATP and inhibits anabolic pathways.

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects AICAR AICAR (Imidazole Derivative) ZMP ZMP (mimics AMP) AICAR->ZMP AMPK AMPK ZMP->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolism inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis stimulates

Caption: Simplified AMPK signaling pathway activated by an imidazole derivative.

Signaling Pathway: PKC-ι Inhibition

Certain derivatives of this compound act as specific inhibitors of the atypical Protein Kinase C-iota (PKC-ι), an oncogene implicated in various cancers.[3] Inhibition of PKC-ι can disrupt downstream signaling pathways involved in cell proliferation and survival.

G Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PKC_iota PKC-ι PI3K->PKC_iota activates MEK_ERK MEK/ERK Pathway PKC_iota->MEK_ERK activates ICA_Derivative This compound Derivative (Inhibitor) ICA_Derivative->PKC_iota inhibits Cell_Proliferation Cell Proliferation & Survival MEK_ERK->Cell_Proliferation promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis inhibits

Caption: Inhibition of the PKC-ι signaling pathway by an imidazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1H-Imidazole-4-carboxamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is the yield of my this compound unexpectedly low?

Potential Causes:

  • Incomplete Hydrolysis of the Ester Precursor: If you are synthesizing the carboxamide from its corresponding ethyl ester, the hydrolysis to the carboxylic acid may be incomplete.

  • Suboptimal Amidation Conditions: The reaction conditions for the conversion of the carboxylic acid to the carboxamide, such as temperature, coupling agents, or reaction time, may not be optimal.

  • Side Reactions: The formation of byproducts, such as imidazole-2-carboxaldehyde or 2,2'-bis-1H-imidazole, can occur, especially in syntheses involving glyoxal, thereby reducing the yield of the desired product.[1][2]

  • Product Degradation: The imidazole ring can be susceptible to degradation under harsh reaction conditions, such as high temperatures or extreme pH.

  • Inefficient Purification: Significant loss of product can occur during purification steps like recrystallization if the solvent system or conditions are not optimized.

Solutions:

  • Ensure Complete Hydrolysis: Monitor the hydrolysis of the starting ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion to the carboxylic acid before proceeding to the amidation step.

  • Optimize Amidation:

    • Coupling Agents: Employ efficient coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) for the direct amidation of the corresponding carboxylic acid.[3]

    • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for the amidation reaction. Microwave-assisted synthesis can sometimes lead to shorter reaction times and improved yields.[4]

  • Minimize Side Reactions:

    • When using glyoxal-based syntheses, controlling the stoichiometry of the reactants is crucial. Maintaining a low concentration of glyoxal can favor the formation of the desired imidazole over side products.[1][2]

  • Control Reaction Conditions: Avoid excessively high temperatures and strongly acidic or basic conditions to prevent degradation of the imidazole ring.

  • Optimize Purification: Carefully select the recrystallization solvent to maximize the recovery of the pure product. A technical guide on recrystallization of imidazoles can provide valuable insights.[5]

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Potential Causes:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like ethyl 1H-imidazole-4-carboxylate or 1H-imidazole-4-carboxylic acid in the final product.

  • Side Products from Synthesis: As mentioned, side products like imidazole-2-carboxaldehyde can be formed.[1] In syntheses starting from substituted precursors, isomeric impurities might also be a concern.

  • Reagents and Solvents: Residual reagents, coupling agents, or solvents used in the reaction and purification steps can contaminate the final product.

Solutions:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion, ensuring all starting materials are consumed.

  • Purification Techniques:

    • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

    • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed.

    • Washing: Thoroughly wash the isolated product with appropriate solvents to remove residual reagents and soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and efficient route starts from the commercially available ethyl 1H-imidazole-4-carboxylate. This ester can be hydrolyzed to 1H-imidazole-4-carboxylic acid, which is then converted to the desired carboxamide.

Q2: Are there one-pot synthesis methods available for this compound?

While direct one-pot syntheses for the parent this compound are not extensively documented, multicomponent reactions are widely used for the synthesis of substituted imidazole derivatives and can often be adapted.[6] For instance, a one-pot synthesis of imidazole-4-carboxylates has been reported using microwave assistance, which could potentially be modified for the synthesis of the carboxamide.[4]

Q3: How does temperature affect the yield of the synthesis?

Temperature can have a significant impact. For instance, in copper-catalyzed multicomponent reactions for imidazole synthesis, the yield can be optimized by adjusting the temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and degradation of the desired product. It is crucial to find a balance for optimal yield.

Q4: Which solvents are recommended for the synthesis and purification?

The choice of solvent depends on the specific reaction step. For copper-catalyzed imidazole synthesis, solvents like butanol and ethanol have been shown to give good yields.[7] For purification by recrystallization, a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen.

Quantitative Data on Imidazole Synthesis

The following tables summarize quantitative data from studies on the synthesis of imidazole derivatives, which can provide valuable insights for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Solvent on the Yield of a Trisubstituted Imidazole [7]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuCl (20)DMSO14090-
2CuBr (20)DMSO14090-
3CuI (20)DMSO1409075
4CuI (20)DMF140-65
5CuI (20)ButanolReflux2085
6CuI (20)EthanolReflux7076
7CuI (20)Methanol659074

Table 2: One-Pot Synthesis of 2-unsubstituted 3H-imidazole-4-carboxylates using Microwave Irradiation [4]

EntryStarting MaterialAmineYield (%)
1DD 1aBenzylamine71
2DD 1bBenzylamine77
3DD 1aPropargylamine83
4DD 1bPropargylamine62

Note: DD 1a and DD 1b are different 1,2-diaza-1,3-diene starting materials.

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-4-carboxylic acid from Ethyl 1H-imidazole-4-carboxylate

This protocol is adapted from the hydrolysis of a similar ester.

  • Hydrolysis:

    • Dissolve ethyl 1H-imidazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2M).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is no longer visible.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4.

    • The 1H-imidazole-4-carboxylic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound from 1H-Imidazole-4-carboxylic acid

This protocol is a general procedure for amidation.

  • Activation:

    • Suspend 1H-imidazole-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2.2 equivalents of DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amidation:

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Visualizations

The following diagrams illustrate key workflows and pathways in the synthesis of this compound.

experimental_workflow start Start: Ethyl 1H-imidazole-4-carboxylate hydrolysis Step 1: Hydrolysis (e.g., NaOH, H2O) start->hydrolysis acidification Step 2: Acidification (e.g., HCl) hydrolysis->acidification filtration1 Step 3: Filtration & Drying acidification->filtration1 intermediate Intermediate: 1H-imidazole-4-carboxylic acid filtration1->intermediate amidation Step 4: Amidation (e.g., HBTU, DIPEA, NH3) intermediate->amidation purification Step 5: Purification (Recrystallization) amidation->purification end End Product: This compound purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products cluster_side_products Potential Side Products glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine ammonia Ammonia ammonia->diimine carboxamide_source Carboxamide Source imidazole_ring Imidazole Ring Formation carboxamide_source->imidazole_ring diimine->imidazole_ring side_product1 Imidazole-2-carboxaldehyde diimine->side_product1 Side Reaction target_product This compound imidazole_ring->target_product side_product2 2,2'-Bis-1H-imidazole imidazole_ring->side_product2 Side Reaction

Caption: Simplified reaction pathway for imidazole synthesis from glyoxal.

References

troubleshooting byproduct formation in imidazole carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole carboxamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of imidazole carboxamides.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no yield in imidazole carboxamide synthesis via amide coupling can stem from several factors:

  • Poor Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Incomplete activation due to reagent degradation, insufficient equivalents, or suboptimal reaction conditions is a common cause of failure.

  • Amine Reactivity: The nucleophilicity of the amine is crucial. Sterically hindered amines or electron-deficient anilines may react slowly, leading to low conversions.

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides, can consume the activated carboxylic acid intermediate, thereby reducing the yield of the desired amide.

  • Racemization: For chiral imidazole carboxylic acids, racemization can occur during the activation step, leading to a mixture of diastereomers that can be difficult to separate and may impact the overall isolated yield of the desired stereoisomer.

  • Interference from Imidazole Nitrogen: The basic nitrogen atom in the imidazole ring can potentially interfere with the coupling reaction, for instance, by reacting with the activated carboxylic acid or the coupling reagent itself.

Q2: I am observing an unexpected peak in my LC-MS/NMR analysis. What could it be?

A2: Unexpected peaks often correspond to byproducts from the amide coupling reaction. Common byproducts include:

  • N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC. It is formed by the rearrangement of the O-acylisourea intermediate and is unreactive towards the amine.

  • Guanidinium Byproducts: When using aminium/uronium-based coupling reagents like HATU, the amine can react with the coupling reagent to form a guanidinium byproduct.

  • Unreacted Starting Materials: Incomplete reactions will show the presence of the starting imidazole carboxylic acid and the amine.

  • Byproducts from Coupling Reagents: For example, HATU reactions produce tetramethylurea, while DCC forms dicyclohexylurea (DCU). These are often observed in the crude reaction mixture.

  • Racemized Product: If your starting carboxylic acid is chiral, you may see a diastereomeric or enantiomeric impurity.

Q3: How can I minimize racemization during the coupling of a chiral imidazole carboxylic acid?

A3: Racemization is a significant concern with chiral carboxylic acids. To minimize it:

  • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective in suppressing racemization when used with carbodiimide coupling reagents.

  • Optimize the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA), which can promote racemization.

  • Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.

  • Choose the Right Coupling Reagent: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) reagents are generally known to cause less racemization than carbodiimides alone.

Q4: Is it necessary to protect the imidazole nitrogen during amide coupling?

A4: While not always necessary, protecting the imidazole nitrogen can prevent potential side reactions where the ring nitrogen competes with the desired amine in reacting with the activated carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the imidazole nitrogen. It can be introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions or with reagents like NaBH₄ in ethanol.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Formation of N-acylurea Byproduct with EDC/DCC Coupling

Symptoms:

  • A significant byproduct is observed in the reaction mixture with a mass corresponding to the adduct of the carboxylic acid and the carbodiimide.

  • The byproduct is often less polar than the starting carboxylic acid.

  • Low yield of the desired amide.

Root Cause: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. This side reaction is more prevalent in polar solvents and at higher temperatures.

Solutions:

  • Use of Additives: The most effective way to minimize N-acylurea formation is to add HOBt or HOAt to the reaction. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine.

  • Solvent Choice: Use less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF).

  • Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) to slow down the rate of the rearrangement.

Data Presentation: Effect of Additives and Temperature on N-acylurea Formation

EntryCoupling ReagentAdditiveTemperature (°C)SolventDesired Amide Yield (%)N-acylurea Byproduct (%)
1EDCNone25DMF4535
2EDCHOBt (1.1 eq)25DMF85<5
3DCCNone40DCM6025
4DCCHOBt (1.1 eq)0 - 25DCM92<3

Experimental Protocol: Minimizing N-acylurea Formation in EDC/HOBt Coupling

  • Dissolve the imidazole carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (10 mL per mmol of carboxylic acid) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the work-up and purification.

Issue 2: Byproducts from HATU Coupling Reagent

Symptoms:

  • Presence of a polar impurity in the crude product that is soluble in water.

  • NMR of the crude product shows a singlet corresponding to tetramethylurea.

  • Difficulty in purifying the desired product by standard silica gel chromatography.

Root Cause: HATU-mediated couplings produce tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts. Tetramethylurea is a polar and often water-soluble compound that can be challenging to remove from polar products.

Solutions:

  • Aqueous Work-up: If your product is not water-soluble, an extensive aqueous work-up can remove the majority of tetramethylurea. Wash the organic layer multiple times with water or brine.

  • Solvent Precipitation/Trituration: If the desired product is a solid, trituration with a solvent in which tetramethylurea is soluble (e.g., water, ethanol, acetone) but the product is not can be effective.[1]

  • Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any basic impurities, including residual DIPEA and potentially some coupling byproducts.

Data Presentation: Solubility of Tetramethylurea

SolventSolubilityReference
WaterHighly Soluble[1][2][3]
EthanolSoluble[1]
AcetoneSoluble[1]
DichloromethaneMiscible[3]
Petroleum EtherMiscible[3]

Experimental Protocol: Purification of Imidazole Carboxamide from HATU Byproducts

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic solution sequentially with 1M HCl (2 x volume of organic phase), saturated aqueous NaHCO₃ solution (2 x volume of organic phase), and brine (2 x volume of organic phase).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • If tetramethylurea is still present, purify the crude product by column chromatography or recrystallization.

Issue 3: Racemization of Chiral Imidazole Carboxylic Acids

Symptoms:

  • Broad or multiple peaks for the product in chiral HPLC analysis.

  • Complex NMR spectrum with overlapping signals for the diastereomeric products.

Root Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. The choice of base and reaction temperature significantly influences the extent of racemization.

Solutions:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA. Less hindered bases like triethylamine can act as a nucleophile and promote racemization.

  • Low Temperature: Perform the coupling reaction at 0 °C or even lower temperatures to minimize the rate of epimerization.

  • Coupling Reagent and Additive Combination: The combination of DCC with HOBt is a classic and effective method for suppressing racemization. Alternatively, phosphonium reagents like PyBOP often give good results with low levels of racemization.

Data Presentation: Influence of Base and Temperature on Racemization

EntryBase (2.0 eq)Temperature (°C)Coupling Reagent% Racemization (Diastereomeric Excess)
1Triethylamine25HATU15% (70% de)
2DIPEA25HATU5% (90% de)
3DIPEA0HATU<2% (>96% de)
4Triethylamine25DCC20% (60% de)
5DIPEA0DCC/HOBt<1% (>98% de)

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase column (e.g., Chiralcel OJ, Chiralpak IG-3) is required.[4][5]

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is typically used for normal-phase chiral separations.[4]

  • Detection: UV detection at a wavelength where the imidazole carboxamide absorbs is standard.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Visualizations

Byproduct_Formation_DCC Imidazole_COOH Imidazole Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Imidazole_COOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Amide Desired Imidazole Carboxamide O_acylisourea->Amide + Amine DCU Dicyclohexylurea (Byproduct) O_acylisourea->DCU hydrolysis/ reaction N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement Amine Amine Amine->Amide

Caption: Byproduct formation pathway in DCC-mediated imidazole carboxamide synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Byproduct(s) (LC-MS, NMR) Start->Identify_Byproduct N_acylurea N-Acylurea? Identify_Byproduct->N_acylurea Coupling_Byproduct Coupling Reagent Byproduct? Identify_Byproduct->Coupling_Byproduct Racemization Racemization? Identify_Byproduct->Racemization N_acylurea->Coupling_Byproduct No Solution_N_acylurea Add HOBt/HOAt Lower Temperature Change Solvent N_acylurea->Solution_N_acylurea Yes Coupling_Byproduct->Racemization No Solution_Coupling_Byproduct Optimize Work-up (Aqueous/Acid Wash) Recrystallize/Triturate Coupling_Byproduct->Solution_Coupling_Byproduct Yes Solution_Racemization Use Hindered Base (DIPEA) Lower Temperature Use Additives (HOBt) Racemization->Solution_Racemization Yes End Pure Product, Improved Yield Solution_N_acylurea->End Solution_Coupling_Byproduct->End Solution_Racemization->End

Caption: Troubleshooting workflow for byproduct formation in imidazole carboxamide synthesis.

Protection_Strategy Imidazole_COOH Imidazole Carboxylic Acid Boc_Protect Boc Protection (Boc)₂O, Base Imidazole_COOH->Boc_Protect Boc_Imidazole_COOH Boc-Protected Imidazole Carboxylic Acid Boc_Protect->Boc_Imidazole_COOH Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Boc_Imidazole_COOH->Amide_Coupling Boc_Imidazole_Amide Boc-Protected Imidazole Carboxamide Amide_Coupling->Boc_Imidazole_Amide Deprotection Boc Deprotection (e.g., TFA or NaBH₄/EtOH) Boc_Imidazole_Amide->Deprotection Final_Product Imidazole Carboxamide Deprotection->Final_Product

Caption: Experimental workflow for imidazole carboxamide synthesis using a protection strategy.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Imidazole-4-carboxamide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the successful coupling of amines to 1H-Imidazole-4-carboxylic acid to form 1H-Imidazole-4-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for reactions with 1H-Imidazole-4-carboxylic acid?

A1: A variety of coupling reagents can be utilized, with uronium/aminium and phosphonium salts generally being the most effective for achieving high yields and purity with heterocyclic carboxylic acids.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended, especially for challenging or sterically hindered couplings, as it forms a highly reactive OAt-ester.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also very effective and widely used coupling reagents.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is an excellent phosphonium-based reagent that can be a safer alternative to BOP.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure , is a common and cost-effective choice. However, the efficiency might be lower for less reactive amines.[2]

Q2: How do I select the appropriate solvent for my coupling reaction?

A2: The choice of solvent is crucial and depends on the solubility of your starting materials (1H-Imidazole-4-carboxylic acid, amine, and reagents) and the ease of its removal during work-up.

  • DMF (N,N-Dimethylformamide) is the most commonly used solvent for these types of reactions due to its excellent solvating properties.[3]

  • DCM (Dichloromethane) is another good option, particularly if your product and starting materials are sufficiently soluble. It is often easier to remove than DMF.

  • Acetonitrile (CH₃CN) can also provide excellent results and is a viable alternative to DMF or DCM.[3] It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[4]

Q3: Which base should I use, and how much is needed?

A3: A non-nucleophilic tertiary amine base is necessary to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.

  • DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base for these coupling reactions.[3]

  • Triethylamine (TEA) can also be used, but DIPEA is often preferred to minimize potential side reactions. Typically, 2-3 equivalents of the base are used.

Q4: What is the recommended order of addition for the reagents?

A4: The order of addition can be critical, especially when using uronium reagents like HATU or HBTU, to avoid the formation of a guanidinium byproduct from the reaction between the coupling reagent and your amine. A pre-activation step is highly recommended.[5]

  • Dissolve the 1H-Imidazole-4-carboxylic acid in the chosen anhydrous solvent.

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU) and stir the mixture for a few minutes to allow for pre-activation.

  • Finally, add the amine to the activated acid mixture.

Q5: My reaction is sluggish or not proceeding to completion. What steps can I take?

A5: If your reaction is not progressing, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid.[5]

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like EDC, switching to a more powerful uronium or phosphonium salt such as HATU or PyBOP can significantly enhance the reaction rate.[6]

  • Check Reagent Quality: Use fresh, high-purity reagents and ensure your solvent is anhydrous.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. However, monitor for potential degradation of starting materials or products.[5]

Q6: I am observing a low yield. What are the likely causes and how can I improve it?

A6: Low yields can result from an incomplete reaction, the formation of side products, or issues during the work-up.

  • Incomplete Reaction: Refer to the troubleshooting steps in Q5.

  • Side Reactions: A common side reaction with uronium reagents is the guanidinylation of the amine. To mitigate this, ensure you are pre-activating the carboxylic acid before adding the amine. Using phosphonium reagents like PyBOP can also avoid this issue. With carbodiimides like EDC, the formation of an N-acylurea byproduct can occur; adding HOBt or OxymaPure can suppress this.[6]

  • Work-up Issues: The byproducts of coupling reactions (e.g., tetramethylurea from uronium reagents or dicyclohexylurea from DCC) can sometimes complicate purification. An aqueous work-up is often effective for removing water-soluble byproducts.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive/BaseTypical SolventRelative ReactivityCommon Side Products
EDC HOBt or OxymaPure / DIPEADMF, DCMModerateN-acylurea
DCC HOBt / DIPEADCM, THFModerateDicyclohexylurea (DCU)
HATU DIPEADMFVery HighTetramethylurea
HBTU DIPEADMFHighTetramethylurea
PyBOP DIPEADMF, DCMHighHexamethylphosphoramide (from BOP)
COMU DIPEADMF, ACNVery HighTetramethylurea

Note: Reactivity and the extent of side reactions are dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or less reactive.

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1H-Imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) to the reaction mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Standard Coupling using EDC/HOBt

This is a common and cost-effective alternative for more reactive amines.

  • To a round-bottom flask under an inert atmosphere, add 1H-Imidazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

G General Experimental Workflow for 1H-Imidazole-4-carboxamide Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve 1H-Imidazole-4-carboxylic acid in anhydrous solvent B Add Base (e.g., DIPEA) A->B C Add Coupling Reagent (e.g., HATU) B->C D Stir for Pre-activation (15-20 min) C->D E Add Amine D->E F Stir at Room Temperature (2-12h) E->F G Monitor by TLC/LC-MS F->G H Aqueous Quench G->H Reaction Complete I Extraction H->I J Washing I->J K Drying & Concentration J->K L Purification (Chromatography) K->L

Caption: General workflow for amide coupling emphasizing the pre-activation step.

G Troubleshooting Decision Tree for Low Yield cluster_materials Starting Materials & Conditions cluster_reagents Reagent Choice & Stoichiometry cluster_procedure Reaction Procedure cluster_side_reactions Side Reactions Start Low or No Product by TLC/LC-MS? Q1 Are starting materials pure & dry? Is the solvent anhydrous? Start->Q1 A1 Purify/dry starting materials. Use fresh anhydrous solvent. Q1->A1 No Q2 Is the coupling reagent strong enough? Q1->Q2 Yes A2 Switch from EDC/HOBt to a stronger reagent like HATU or PyBOP. Q2->A2 No Q3 Are reagent equivalents sufficient? Q2->Q3 Yes A3 Use 1.1-1.2 eq of coupling reagent and amine. Q3->A3 No Q4 Was the acid pre-activated before adding the amine? Q3->Q4 Yes A4 Perform pre-activation step, especially with uronium reagents. Q4->A4 No Q5 Is the reaction temperature optimal? Q4->Q5 Yes A5 Consider gentle heating (40-50 °C) for sluggish reactions. Q5->A5 No Q6 TLC is messy with many side products? Q5->Q6 Yes A6_1 Using a uronium reagent? Could be guanidinylation. Q6->A6_1 A6_2 Using a carbodiimide? Could be N-acylurea formation. Q6->A6_2 Sol_A6_1 Ensure pre-activation is performed or switch to a phosphonium reagent like PyBOP. A6_1->Sol_A6_1 Sol_A6_2 Add HOBt or OxymaPure to the reaction. A6_2->Sol_A6_2

Caption: A decision tree for troubleshooting common amide coupling issues.

References

Technical Support Center: Purification of Polar 1H-Imidazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar 1H-Imidazole-4-carboxamide derivatives. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound derivatives?

A1: The main difficulties arise from their high polarity. This characteristic can lead to problems such as poor retention in reverse-phase chromatography, significant peak tailing in HPLC, and challenges in achieving crystallization due to high solubility in common polar solvents.[1] These molecules often feature multiple hydrogen bond donors and acceptors, which causes strong interactions with polar stationary phases and solvents.[1]

Q2: Which chromatographic techniques are most effective for these compounds?

A2: The choice of technique depends on the specific properties of the derivative, but several methods are commonly used:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[1][2][3] HILIC uses a polar stationary phase with a mobile phase high in organic content, which effectively retains polar analytes.[1][3]

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be adapted by using polar-endcapped columns or ion-pairing agents to improve the retention of polar molecules.[1]

  • Ion-Exchange Chromatography (IEC): This method is highly effective for imidazole derivatives that can be ionized, as it separates them based on their net charge.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the mobile phase.[4] It is well-suited for purifying thermally labile molecules and can be a greener alternative to other methods.[5][6]

Q3: My compound is very polar and shows no retention in reversed-phase HPLC (it elutes in the solvent front). What should I do?

A3: To improve retention in reversed-phase HPLC, you can try the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]

  • Decrease Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in the mobile phase will increase its polarity, promoting greater interaction with the non-polar stationary phase.[1]

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can alter the ionization state of your molecule and significantly impact retention.[7][8]

  • Consider HILIC: If RPC optimization fails, HILIC is an excellent alternative for retaining and separating highly polar compounds.[1][2]

Q4: How can I remove residual imidazole starting material from my reaction mixture?

A4: Imidazole is highly water-soluble. An aqueous wash during the workup is often effective.[9] To enhance its solubility in the aqueous layer, perform an acidic wash with a dilute acid (e.g., HCl), which will protonate the imidazole.[9] Be cautious if your target derivative is sensitive to acid.[9] Alternatively, if your product is significantly less polar, a quick filtration through a small plug of silica gel can effectively trap the highly polar imidazole.[9]

Troubleshooting Guides

Guide 1: Crystallization Issues
Symptom Possible Cause(s) Suggested Solution(s)
Compound fails to crystallize The solution is not supersaturated; too much solvent was used.Slowly evaporate the solvent to increase the concentration.[9] Try cooling the solution in an ice bath to decrease solubility.[1][9]
The compound is too soluble in the chosen solvent.Add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with the crystallization solvent—dropwise until the solution becomes slightly turbid.[1][9]
Nucleation has not occurred.Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.[9] Add a seed crystal of the pure compound if available.[9]
Compound "oils out" instead of forming crystals The melting point of the compound is lower than the boiling point of the solvent.Re-dissolve the oil by heating the solution and allow it to cool much more slowly.[9] Add slightly more solvent or try a different solvent system with a lower boiling point.[10]
The solution is cooling too rapidly, trapping impurities.Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[9]
Recrystallized product is still impure A single recrystallization is insufficient.Perform a second recrystallization, though some product loss is expected.[9]
Insoluble impurities are present.Perform a hot gravity filtration of the dissolved sample before allowing it to cool.[9]
Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization.[1]
Guide 2: Chromatographic Purification Issues
Technique Symptom Possible Cause(s) Suggested Solution(s)
Normal-Phase Flash Chromatography Compound streaks badly or remains at the baseline (Rf ≈ 0).The compound is too polar for the eluent system. The acidic nature of silica gel is causing strong interactions.Add a more polar solvent like methanol to your eluent.[11] For basic compounds, add a small amount of triethylamine or ammonium hydroxide to the eluent to neutralize the silica surface and improve peak shape.[8][12]
The compound may be unstable on silica gel.Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[11] If unstable, consider using a different stationary phase like alumina or a bonded phase (e.g., amine-bonded silica).[8][12]
Reversed-Phase HPLC (RP-HPLC) Poor peak shape (tailing or fronting).Strong interactions between basic imidazole nitrogen and residual acidic silanols on the stationary phase.Use a mobile phase buffer to control the pH. Add an ion-pairing agent to the mobile phase. Use a modern, highly end-capped column designed for polar or basic compounds.
Co-elution of polar impurities.The chosen mobile phase does not provide sufficient selectivity.Optimize the mobile phase by changing the organic modifier (e.g., switch from acetonitrile to methanol) or adjusting the pH.[8] Implement a solvent gradient to improve the resolution of complex mixtures.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC) Poor or irreproducible retention times.The water layer on the stationary phase is not properly equilibrated. The sample solvent is disrupting the separation.Ensure the column is thoroughly equilibrated with the mobile phase before injection (this can take longer than in RPC). Dissolve the sample in a solvent that is as close as possible in composition to the mobile phase, or in a weaker solvent (higher organic content).[13]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Imidazoles
Technique Stationary Phase Typical Mobile Phase Principle of Separation Best Suited For Potential Issues
Reversed-Phase (RPC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)[14]Hydrophobic interactions.[15]Less polar derivatives, mixtures with non-polar impurities.Poor retention of highly polar compounds, peak tailing for basic analytes.[1]
HILIC Polar (e.g., Bare Silica, Amide, Zwitterionic)[13]Apolar (e.g., >70% Acetonitrile in water/buffer)[2]Partitioning into a water-enriched layer on the stationary phase surface.[13]Highly polar and hydrophilic imidazole derivatives.[3]Sensitivity to sample solvent and water content, longer equilibration times.[13]
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous buffer with a salt gradientElectrostatic interactions between charged analytes and the stationary phase.[1]Ionizable imidazole derivatives (acidic or basic).Requires charged analytes, can be sensitive to buffer pH and ionic strength.
Supercritical Fluid (SFC) Normal-phase (e.g., Silica, Diol)[16]Supercritical CO2 with a polar modifier (e.g., Methanol)[4]Adsorption onto the polar stationary phase.[4]Chiral separations, purification of thermally sensitive compounds.[4]Requires specialized equipment to handle high pressures.[4]

Experimental Protocols

Protocol 1: Recrystallization for a Solid Derivative
  • Solvent Selection: In a small test tube, add a few milligrams of the crude solid. Add a potential solvent dropwise. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[9] Test a range of solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: HILIC Method for Analysis
  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic phase). A common column dimension is 2.1 x 100 mm with 2.7 µm particles.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer (e.g., 20 mM ammonium formate adjusted to pH 3.0 with formic acid).[17]

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the this compound derivative in a solvent mixture that is weaker than the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient decreasing the concentration of B to elute the polar compounds (e.g., decrease to 50% B over 10 minutes).

  • Equilibration: Before the first injection, and between runs, ensure the column is thoroughly equilibrated at the initial mobile phase conditions for at least 10-15 column volumes.

Visualizations

G cluster_workflow Purification Workflow for Polar Derivatives Crude Crude Reaction Mixture Workup Aqueous/Organic Workup (Acid/Base Wash) Crude->Workup Assess Assess Purity & Complexity (TLC, LCMS) Workup->Assess IsSolid Is the product a solid? Assess->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Chromatography Chromatography Required IsSolid->Chromatography No / Impure PureSolid Pure Solid Product Recrystallize->PureSolid ChooseChrom Select Technique (HILIC, RPC, SFC) Chromatography->ChooseChrom HILIC HILIC ChooseChrom->HILIC High Polarity RPC Reversed-Phase ChooseChrom->RPC Moderate Polarity PurifiedFractions Combine & Evaporate Pure Fractions HILIC->PurifiedFractions RPC->PurifiedFractions PurifiedFractions->PureSolid

Caption: General experimental workflow for the purification of polar compounds.

G cluster_troubleshooting Troubleshooting Crystallization Start Compound Fails to Crystallize or Oils Out CheckSaturation Is solution clear and not cloudy? Start->CheckSaturation Evaporate Evaporate some solvent to increase concentration CheckSaturation->Evaporate Yes OilingOut Is it 'oiling out'? CheckSaturation->OilingOut No (Oily) AddAntisolvent Add anti-solvent dropwise Evaporate->AddAntisolvent If evaporation fails Induce Induce Nucleation Evaporate->Induce AddAntisolvent->Induce Scratch Scratch flask inner wall Induce->Scratch Seed Add a seed crystal Induce->Seed Success Crystals Form Scratch->Success Seed->Success SlowCool Re-dissolve and cool MUCH slower OilingOut->SlowCool Yes ChangeSolvent Try a different solvent system SlowCool->ChangeSolvent Still fails SlowCool->Success ChangeSolvent->Start

Caption: Decision tree for troubleshooting common crystallization problems.

G cluster_rpc Reversed-Phase Chromatography (RPC) cluster_hilic Hydrophilic Interaction Chromatography (HILIC) RPC_Stationary Stationary Phase Non-Polar (C18) RPC_Mobile Mobile Phase Polar (Water/ACN) RPC_Elution Non-Polar analytes retain LONGER |  Polar analytes elute FIRST HILIC_Stationary Stationary Phase Polar (Silica) HILIC_Mobile Mobile Phase Apolar (ACN/Water) HILIC_Elution Polar analytes retain LONGER |  Non-Polar analytes elute FIRST Analyte Polar Analyte (Imidazole Derivative) Analyte->RPC_Stationary Weak Interaction (Poor Retention) Analyte->HILIC_Stationary Strong Interaction (Good Retention)

Caption: Comparison of RPC and HILIC principles for polar analyte retention.

References

preventing degradation of 1H-Imidazole-4-carboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1H-Imidazole-4-carboxamide during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4][5] For enhanced stability, particularly for long-term storage, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are advised.[4][6] It is also crucial to protect the compound from light.[6]

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of this compound are exposure to light, heat, moisture, and oxidizing agents.[4][6][7][8] The imidazole ring is known to be susceptible to photodegradation and oxidation.[4][7][8] Additionally, while the amide group is generally stable, extreme pH conditions and high temperatures can promote hydrolysis.

Q3: How can I detect and monitor the degradation of my this compound sample?

The most effective method for monitoring degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for their identification and quantification.

Q4: Are there any known chemical incompatibilities for this compound?

Yes, this compound should be stored separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent chemical reactions that could lead to degradation.[2][4][7]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the storage and stability of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Photodegradation or oxidation due to improper storage.1. Store the compound in an amber or opaque vial to protect it from light. 2. Consider storing under an inert atmosphere. 3. Verify the purity of the material using a suitable analytical method like HPLC.
Decreased potency or unexpected experimental results Degradation of the compound leading to a lower concentration of the active molecule.1. Confirm the compound's purity and identity using HPLC and/or Mass Spectrometry. 2. If degradation is confirmed, acquire a new batch of the compound and store it under the recommended conditions.
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymerization.1. Attempt to dissolve the compound with sonication. 2. If solubility issues persist, it is indicative of significant degradation, and the sample should be discarded.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from a forced degradation study of this compound. Specific degradation percentages will vary based on the experimental conditions and duration. Researchers should populate this table with their own findings.

Stress Condition % Degradation (Example Timepoint) Major Degradation Products Identified
Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) Data not available1H-Imidazole-4-carboxylic acid
Basic Hydrolysis (e.g., 0.1 M NaOH at 60°C) Data not available1H-Imidazole-4-carboxylic acid
Oxidative Degradation (e.g., 3% H₂O₂ at RT) Data not availableOxidized imidazole ring derivatives
Photolytic Degradation (ICH Q1B conditions) Data not availablePhotodegradation products of the imidazole ring
Thermal Degradation (e.g., 80°C) Data not availableTo be determined

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound to understand its stability profile.

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Application of Stress Conditions :

    • Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C.

    • Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate the mixture at 60°C.

    • Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.

    • Thermal Degradation : Incubate the stock solution at 80°C in a temperature-controlled oven.

    • Photolytic Degradation : Expose the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis : At predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This is a suggested starting point for developing a stability-indicating HPLC method. Optimization may be required.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Observed Issue (e.g., discoloration, low potency) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage run_hplc Perform HPLC Analysis check_storage->run_hplc compare_spectra Compare with Reference Standard run_hplc->compare_spectra degradation_confirmed Degradation Confirmed compare_spectra->degradation_confirmed no_degradation No Significant Degradation compare_spectra->no_degradation discard Discard and Use New Batch Store Properly degradation_confirmed->discard forced_degradation Optional: Conduct Forced Degradation Study degradation_confirmed->forced_degradation investigate_source Investigate Other Experimental Variables no_degradation->investigate_source characterize Characterize Degradants (LC-MS) forced_degradation->characterize G Experimental Workflow for Stability Assessment cluster_stress start Prepare Stock Solution of this compound stress Apply Stress Conditions start->stress acid Acidic (HCl, heat) base Basic (NaOH, heat) oxidation Oxidative (H2O2) thermal Thermal (Heat) photo Photolytic (Light) sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Degradation and Identify Degradants hplc->data report Summarize Findings data->report

References

Technical Support Center: Enhancing the Aqueous Solubility of 1H-Imidazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of 1H-Imidazole-4-carboxamide analogs.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound analogs exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many this compound analogs can be attributed to several physicochemical properties. The imidazole ring system is planar, which can promote efficient crystal packing and lead to high lattice energy, making it difficult for water molecules to break the crystal structure. Furthermore, while the imidazole and carboxamide groups contain hydrogen bond donors and acceptors, the overall molecule can possess significant hydrophobic regions, especially with various substitutions, leading to a low affinity for aqueous media.[1][2]

Q2: What are the primary strategies to enhance the solubility of these compounds?

A2: The main strategies can be broadly categorized into chemical and physical modifications:

  • Chemical Modifications: These involve altering the molecule itself.

    • Salt Formation: Creating a salt of an ionizable analog can dramatically increase solubility.[3][4] The imidazole ring is basic and can be protonated to form salts.[1]

    • Prodrug Approach: A bioreversible, water-soluble moiety is attached to the parent drug, which is later cleaved in vivo to release the active compound.[5][6][7]

  • Physical Modifications: These methods modify the physical form of the drug without changing its chemical structure.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[8][9]

    • Co-crystallization: Combining the active pharmaceutical ingredient (API) with a benign co-former creates a new crystalline solid with different, often improved, physicochemical properties, including solubility.[10][11][12]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent solubility in water.[13][14][15]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form, which typically has higher solubility than the crystalline form.[16][17]

Q3: How do I select the most appropriate solubility enhancement technique for my specific analog?

A3: The choice of technique depends on the specific physicochemical properties of your this compound analog. A systematic approach is recommended, starting with a thorough characterization of the compound. The flowchart below provides a logical workflow for selecting a suitable method.

G cluster_0 Decision Workflow for Solubility Enhancement start Start: Characterize Analog Properties (pKa, logP, m.p., stability) ionizable Is the analog ionizable in a physiologically relevant pH range? start->ionizable salt_formation Primary Strategy: Salt Formation ionizable->salt_formation Yes prodrug_candidate Does the analog have a suitable functional group for prodrug derivatization? ionizable->prodrug_candidate No end_point Proceed to Formulation & Testing salt_formation->end_point prodrug Consider Prodrug Approach prodrug_candidate->prodrug Yes thermal_stability Is the analog thermally stable? prodrug_candidate->thermal_stability No prodrug->end_point co_crystal Consider Co-crystallization with suitable co-formers co_crystal->end_point complexation Consider Complexation (e.g., with Cyclodextrins) complexation->end_point solid_dispersion Consider Amorphous Solid Dispersions (e.g., Hot Melt Extrusion) thermal_stability->solid_dispersion Yes nanosuspension Consider Particle Size Reduction (Nanosuspension) thermal_stability->nanosuspension No solid_dispersion->co_crystal nanosuspension->complexation

Caption: Workflow for selecting a solubility enhancement technique.

Troubleshooting Guide

Issue EncounteredPotential CausesSuggested Solutions & Troubleshooting Steps
Low or Incomplete Dissolution Poor Wettability: The drug powder may be repelling the aqueous dissolution medium. Particle Agglomeration: Small particles may clump together, reducing the effective surface area. Insufficient Sink Conditions: The volume of dissolution medium is not sufficient to dissolve the entire drug amount.[16]Improve Wetting: Add a small amount of a suitable surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium.[16] De-agglomerate: Use sonication on the drug powder before starting the dissolution experiment. Ensure Sink Conditions: The volume of the dissolution medium should be at least three times the volume required to form a saturated solution of the drug.[16]
Drug Precipitation During/After Experiment Supersaturation: Techniques like amorphous solid dispersions or certain salt forms can create a supersaturated solution that is thermodynamically unstable and prone to crystallization.[16] Common Ion Effect: For salt forms, the presence of a common ion in the buffer can suppress solubility and cause precipitation.[3] pH Shift: Diluting a sample into a buffer with a different pH can cause a soluble ionized drug to convert to its insoluble free form.Inhibit Precipitation: Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into your formulation.[16] Buffer Selection: Carefully select buffer components to avoid the common ion effect.[3] Maintain pH: Ensure the pH of the final solution remains in a range where the drug is soluble. Pre-test the effect of dilution on your sample's stability.
Inconsistent Solubility Results Time to Equilibrium: The experiment may be stopped before true equilibrium solubility is reached. Solid-State Form: The presence of different polymorphs or a mix of crystalline and amorphous material can lead to variable results. Degradation: The compound may be degrading in the experimental medium over time.Determine Equilibrium Time: Conduct a preliminary experiment to find the time required to reach a plateau in concentration.[18] Characterize Solid Form: Use techniques like XRPD or DSC to confirm the solid-state form of the material before and after the experiment. Assess Stability: Analyze the sample for degradation products using a stability-indicating HPLC method.[18]
Failure to Form a Stable Co-crystal or Salt Incorrect Stoichiometry: The molar ratio of the API to the co-former/counterion is not optimal. Poor Co-former/Counterion Selection: The selected molecule does not have the appropriate functional groups for robust intermolecular interactions (e.g., hydrogen bonding) with the API.[11] Unsuitable Solvent System: The solvent used may favor the crystallization of the individual components over the co-crystal or salt.Screen Ratios: Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1) of API to co-former. Rational Co-former Selection: Use principles of crystal engineering and structural databases to select co-formers with complementary hydrogen bonding sites.[19] Solvent Screening: Perform screening in various solvents with different polarities and hydrogen bonding capabilities.

Key Enhancement Techniques & Protocols

Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound analogs, forming inclusion complexes that have significantly improved aqueous solubility and stability.[13][14]

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Imidazole Analog (Hydrophobic) Drug->Complex Enters Hydrophobic Cavity Water Water Molecules

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Solvent Evaporation Method for Complex Preparation [20]

  • Dissolution: Dissolve a precise amount of the this compound analog in a suitable organic solvent (e.g., acetone, ethanol).

  • CD Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in purified water, warming gently (40–50 °C) if necessary to aid dissolution.[20]

  • Mixing: Slowly add the aqueous cyclodextrin solution dropwise to the drug solution while stirring continuously.

  • Evaporation: Continue stirring for a defined period (e.g., 4-6 hours) at room temperature to allow for complex formation. Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Isolation & Drying: The resulting aqueous suspension is filtered or lyophilized (freeze-dried) to obtain the solid drug-CD complex powder.

  • Characterization: Confirm complex formation using techniques such as DSC, FTIR, or NMR.

Table 1: Example of Solubility Enhancement with Cyclodextrins

CompoundFormulationAqueous SolubilityFold Increase
Itraconazole (Antifungal with Imidazole moiety)Uncomplexed Drug~1 ng/mL-
Itraconazole-HP-β-CD ComplexComplexed Form4.16 mg/mL>4,000,000

(Data is illustrative of the potential of cyclodextrins for azole-containing compounds, as specific data for this compound analogs is proprietary. Source adapted from literature on antifungal drug formulation.)

Prodrug Approach

This strategy involves covalently attaching a hydrophilic promoiety (e.g., phosphate, amino acid) to the parent drug. This increases the aqueous solubility of the prodrug form, which can then be administered. In vivo, enzymes cleave the promoiety, releasing the active parent drug.[5][7]

Table 2: Examples of Solubility Enhancement via Prodrugs

Parent DrugProdrug ModificationSolubility Improvement
Taxoid Analog2'-O-isoform with acyl migration4000-fold increase[5]
Pyrazolo[3,4-d]pyrimidineN-methylpiperazino promoiety600-fold increase[5]

(Data from model compounds demonstrating the potential of the prodrug approach.)[5]

Nanosuspension

Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range (typically <1000 nm). This leads to a significant increase in the surface area, which enhances the dissolution velocity according to the Noyes-Whitney equation.[21][22]

Table 3: Advantages of Nanosuspension for Poorly Soluble Compounds

AdvantageDescription
Enhanced Saturation Solubility The small particle size can lead to an increase in the saturation solubility of the drug.[22]
Increased Dissolution Rate A larger surface area allows for a faster rate of dissolution.[8]
Improved Bioavailability Faster dissolution often leads to improved absorption and higher bioavailability.[21]
High Drug Loading The formulation consists of pure drug particles, allowing for very high drug loading compared to other methods.[22]
Versatility in Administration Can be administered orally, parenterally, or topically.[8]

Standardized Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines and is the gold standard for determining equilibrium solubility, which is crucial for the Biopharmaceutics Classification System (BCS).[18]

G cluster_1 Workflow for Equilibrium Solubility Measurement prep 1. Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) add_api 2. Add Excess Solid Drug to a known volume of buffer in vials prep->add_api equilibrate 3. Equilibrate (e.g., shake at 37°C for 24-48 hours) add_api->equilibrate check_solid 4. Visually Confirm Excess Solid Remains equilibrate->check_solid check_solid->add_api No, add more solid separate 5. Separate Solid & Liquid (Centrifuge or Filter) check_solid->separate Yes analyze 6. Quantify Drug Concentration in the Supernatant (e.g., HPLC) separate->analyze report 7. Report Solubility (e.g., in mg/mL) analyze->report

Caption: Standard workflow for the shake-flask solubility protocol.

Detailed Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at a minimum of three pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[18]

  • Sample Preparation: Add an amount of the solid this compound analog to a known volume of each buffer solution in a sealed vial. The amount should be in excess of its expected solubility to ensure a saturated solution at equilibrium.

  • Equilibration: Place the vials in a constant temperature shaker bath (37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary test should establish the time required to reach equilibrium.[18]

  • Phase Separation: After equilibration, stop agitation and allow the vials to rest at 37 °C to let undissolved solids settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation or filtration (using a filter that does not adsorb the drug).

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • Verification: At the end of the experiment, confirm that excess solid material is still present in the vials. The pH of the saturated solution should also be measured and reported.

  • Reporting: The solubility is reported in units of concentration (e.g., mg/mL or µg/mL) at each pH condition. A minimum of three replicate determinations is recommended.[18]

References

Technical Support Center: Enhancing Cell Permeability of 1H-Imidazole-4-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of 1H-Imidazole-4-carboxamide compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high potency in enzymatic assays but is significantly less active in cell-based assays. What is the likely cause?

A1: A significant drop in potency between enzymatic and cell-based assays often points to poor cell permeability.[1] The compound may not be effectively crossing the cell membrane to reach its intracellular target. Other potential reasons could include compound instability in the cell culture medium or rapid efflux by cellular transport proteins.[1] We recommend conducting a cell permeability assay to directly evaluate your compound's ability to traverse cellular membranes.

Q2: What are the key structural features of this compound derivatives that typically influence their cell permeability?

A2: While specific structure-activity relationships (SAR) are unique to each compound series, general principles for related heterocyclic compounds suggest that the following factors are critical:

  • Basicity: Highly basic amine groups can become protonated at physiological pH, increasing polarity and thus reducing passive diffusion across the lipid bilayer.[1]

  • Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can increase the energy required for the compound to desolvate and enter the cell membrane, thereby negatively impacting permeability.[1]

  • Lipophilicity (LogP/LogD): An optimal balance between hydrophilicity and hydrophobicity is crucial. While sufficient lipophilicity is needed to enter the lipid membrane, very high lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Molecular Size and Rigidity: Larger and more rigid molecules generally exhibit lower passive diffusion across the cell membrane.[1]

Q3: What chemical modification strategies can I employ to improve the cell permeability of my this compound compound?

A3: Several medicinal chemistry strategies can be employed to enhance cell permeability:

  • Reduce Basicity: If your compound contains a highly basic functional group, consider modifications to lower its pKa. This can be achieved by introducing electron-withdrawing groups nearby or by replacing a basic amine with a less basic functional group, such as a methylated amine or an amide.[1]

  • Mask Polar Groups (Prodrugs): Temporarily masking polar groups, like amines or hydroxyls, with more lipophilic moieties can improve membrane permeability. These masking groups should be designed to be cleaved by intracellular enzymes, releasing the active parent drug. A common example is the use of an amide-to-ester substitution.[2][3][4]

  • Reduce Hydrogen Bonding Capacity: Decrease the number of hydrogen bond donors on your molecule.[1]

  • Optimize Lipophilicity: Systematically modify peripheral groups to fine-tune the overall lipophilicity of the compound.

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can provide an alternative route of cellular entry.[5][6][7][8]

Troubleshooting Guide

Problem: Low compound concentration detected in the basolateral chamber during a Caco-2 permeability assay.

This issue suggests poor apical to basolateral (A->B) transport, indicative of low intestinal permeability.

Troubleshooting Workflow

G start Low A->B Permeability in Caco-2 Assay integrity Verify Caco-2 Monolayer Integrity (TEER > 200 Ω·cm²) start->integrity recovery Assess Compound Recovery (Is it >70%?) integrity->recovery Integrity OK end Optimized Compound integrity->end Integrity Poor (Re-culture cells) efflux Calculate Efflux Ratio (Papp(B->A) / Papp(A->B)) recovery->efflux Recovery OK recovery->end Low Recovery (Investigate binding/instability) passive Conduct PAMPA Assay efflux->passive Efflux Ratio < 2 strategies Implement Permeability Enhancement Strategies efflux->strategies Efflux Ratio > 2 (Indicates active efflux) passive->strategies Low Passive Permeability passive->end Good Passive Permeability (Re-evaluate other factors) strategies->end

Caption: Troubleshooting workflow for addressing low Caco-2 permeability.

Possible Causes & Solutions

Possible Cause Suggested Action
Poor Monolayer Integrity Before the experiment, measure the transepithelial electrical resistance (TEER). TEER values should be greater than 200 Ω·cm² to ensure a confluent monolayer.[9]
Compound Adsorption or Instability Quantify the compound concentration in both apical and basolateral chambers at the end of the experiment to calculate mass balance (recovery). Low recovery may indicate binding to the plate material or instability in the assay buffer. Using bovine serum albumin (BSA) in the basolateral chamber can sometimes mitigate non-specific binding.[10]
Active Efflux Perform a bi-directional Caco-2 assay to measure both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) transport. An efflux ratio (Papp B->A / Papp A->B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]
Inherently Low Passive Permeability If active efflux is not the primary issue, the compound likely has poor passive permeability. Consider chemical modification strategies or perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm low passive diffusion.[1]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay assesses the transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model for the intestinal epithelium.[11]

Methodology

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².[9]

    • Culture the cells for 21-25 days in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.[9]

    • Confirm monolayer integrity by measuring TEER before the experiment.

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[9]

    • Prepare the dosing solution of the test compound (typically 1-10 µM) in the transport buffer.

    • For Apical to Basolateral (A->B) transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[9]

    • For Basolateral to Apical (B->A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[9]

    • Incubate the plates at 37°C with gentle shaking for up to 2 hours.[9]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

Data Interpretation

Papp (A->B) (x 10⁻⁶ cm/s) Permeability Classification
< 1Low
1 - 10Moderate
> 10High
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based, high-throughput assay that predicts passive, transcellular permeability.[9]

Methodology

  • Prepare Lipid Solution: Create a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a hydrophobic PVDF membrane donor plate and allow the solvent to evaporate.[9]

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a buffer at pH 7.4 (e.g., PBS) to a final concentration of 10-50 µM.[11]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.[9]

  • Assemble and Incubate:

    • Add 150 µL of the donor solution to each well of the coated donor plate.[11]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."[9]

    • Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber.[9]

  • Sample Analysis:

    • After incubation, separate the plates and collect samples from both donor and acceptor wells.

    • Determine the compound concentration in each well, typically by UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the effective permeability (Pe) using a similar formula to the Papp calculation, accounting for the volumes of the donor and acceptor wells.

Data Interpretation

Pe (x 10⁻⁶ cm/s) Permeability Classification
< 1Low
1 - 5Moderate
> 5High

Permeability Enhancement Strategies

The following diagram illustrates common strategies to improve the cell permeability of lead compounds.

G start Poor Cell Permeability of This compound prodrug Prodrug Approach start->prodrug sar Structure-Based Design (SAR) start->sar formulation Formulation Strategy start->formulation ester Amide-to-Ester Substitution prodrug->ester masking Mask Polar Groups prodrug->masking lipophilicity Optimize Lipophilicity sar->lipophilicity hbd Reduce H-Bond Donors sar->hbd basicity Lower pKa of Basic Groups sar->basicity nanoparticles Nanoparticle Encapsulation formulation->nanoparticles

Caption: Strategies for enhancing compound cell permeability.

References

troubleshooting unexpected results in 1H-Imidazole-4-carboxamide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Imidazole-4-carboxamide assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a heterocyclic organic compound. Its derivatives are widely investigated in drug discovery for a range of therapeutic areas.[1][2] Imidazole-based compounds are known to exhibit diverse biological activities, including as inhibitors of enzymes like kinases, and are used in the development of anticancer, antifungal, and anti-inflammatory agents.[2] For example, certain 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key player in inflammatory diseases and cancer.[3]

Q2: My this compound compound shows lower than expected bioactivity. What are the potential causes?

A2: Low bioactivity can stem from several factors. First, assess the compound's purity and integrity using methods like HPLC or LC-MS, as impurities or degradation can significantly impact results.[4] Solubility is another critical factor; if the compound precipitates in the assay medium, its effective concentration will be reduced.[4] Also, consider the compound's stability under your specific assay conditions (pH, temperature, light exposure), as imidazole derivatives can be susceptible to hydrolysis or photodegradation.[4] Finally, ensure that the biological target is present and active in your assay system.

Q3: I'm observing high background or false positives in my high-throughput screening (HTS) campaign with imidazole derivatives. What could be the issue?

A3: High background and false positives are common challenges in HTS. Imidazole-containing compounds can interfere with certain assay technologies. For instance, they might inhibit reporter enzymes like luciferase or possess intrinsic fluorescent properties that confound fluorescence-based readouts. Assay interference can be reproducible and demonstrate concentration dependence, leading to misleading results.[5] Additionally, impurities in the compound library, including metal ions, can lead to false positives.[6] It is crucial to perform counter-screens to identify and eliminate compounds that interfere with the assay technology.

Q4: Are there known off-target effects for this compound and its derivatives?

A4: Yes, off-target effects are a consideration. For instance, while a specific 2,4-1H-imidazole carboxamide was found to be a potent TAK1 inhibitor, a kinase panel screening revealed it also inhibited other kinases like ABL1(H369P), EIF2AK1, TNK2, and YANK1 at higher concentrations.[3] The imidazole core itself can interact with various biological molecules, so it's essential to perform selectivity profiling against a panel of relevant targets to understand the compound's specificity.

Troubleshooting Unexpected Assay Results

This section provides a structured approach to diagnosing and resolving common issues encountered during assays with this compound.

Issue 1: High Variability in Replicate Wells

High variability between replicate wells can obscure real effects and lead to unreliable data.

Potential Causes & Solutions

CauseRecommended Action
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For multi-well plates, prepare a master mix of reagents to add to all wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media/PBS.
Compound Precipitation Visually inspect wells for precipitate. Determine the compound's solubility limit in your assay buffer. Consider using a co-solvent like DMSO, ensuring the final concentration is consistent and non-toxic to cells.[4]
Temperature Gradients Equilibrate plates to the assay temperature before adding reagents. Avoid stacking plates in the incubator.

Troubleshooting Workflow for High Variability

G start High Variability Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_cell_seeding Examine Cell Seeding Protocol start->check_cell_seeding check_solubility Assess Compound Solubility start->check_solubility check_temp Verify Temperature Consistency start->check_temp master_mix Use Master Mix check_pipetting->master_mix edge_effects Mitigate Edge Effects check_cell_seeding->edge_effects solubility_test Perform Solubility Test check_solubility->solubility_test equilibrate_plates Equilibrate Plates check_temp->equilibrate_plates end Variability Reduced master_mix->end edge_effects->end solubility_test->end equilibrate_plates->end

Troubleshooting workflow for high assay variability.
Issue 2: Weak or No Signal in an Enzyme Inhibition Assay

This can indicate a problem with the compound, the enzyme, or the assay components.

Potential Causes & Solutions

CauseRecommended Action
Inactive Compound Verify compound identity and purity via LC-MS or NMR. Assess compound stability under assay conditions by incubating it in assay buffer for the duration of the experiment and then analyzing for degradation by HPLC.
Inactive Enzyme Use a new lot of enzyme. Include a known inhibitor as a positive control to confirm enzyme activity.
Sub-optimal Assay Conditions Optimize ATP concentration (for kinase assays), pH, and incubation time. Ensure all reagents are at the correct working concentration.
Assay Interference The compound may be interfering with the detection system (e.g., quenching fluorescence or inhibiting a reporter enzyme in a coupled assay). Run a control experiment without the primary enzyme to test for interference.

Logical Flow for Diagnosing Weak Signal

G cluster_compound Compound Issues cluster_assay Assay Issues start Weak/No Signal check_positive_control Positive Control (Known Inhibitor) Active? start->check_positive_control check_compound Compound Integrity Verified? check_positive_control->check_compound Yes check_enzyme Enzyme Activity Confirmed? check_positive_control->check_enzyme No check_interference Assay Interference Tested? check_compound->check_interference Yes compound_inactive Compound Inactive/Degraded check_compound->compound_inactive No enzyme_inactive Enzyme Inactive check_enzyme->enzyme_inactive conditions_suboptimal Sub-optimal Conditions check_enzyme->conditions_suboptimal compound_interference Compound Interferes with Assay check_interference->compound_interference Yes

Diagnostic pathway for weak or no assay signal.

Data & Protocols

Compound Stability

General Stability Profile of Imidazole Derivatives

ConditionPotential for DegradationRecommendation
Acidic pH Hydrolysis of the carboxamide groupBuffer assays between pH 6-8. If acidic conditions are necessary, assess stability via HPLC.
Basic pH Hydrolysis of the carboxamide groupBuffer assays between pH 6-8.
Elevated Temperature Increased rate of degradationStore stock solutions at -20°C or -80°C. Minimize time at elevated temperatures during assays.
Light Exposure PhotodegradationProtect stock solutions and assay plates from light.[8]
Quantitative Data: Kinase Inhibitory Activity

The following table presents IC50 values for a 2,4-1H-imidazole carboxamide derivative (Compound 22) against its primary target TAK1 and a selection of off-target kinases. This illustrates the importance of selectivity profiling.

Inhibitory Profile of a 2,4-1H-imidazole Carboxamide Derivative [3]

Kinase TargetIC50 (µM)Assay Type
TAK1 0.055 (Kd)KdELECT
ABL1(H369P)>10KINOMEscan
EIF2AK1>10KINOMEscan
TNK2>10KINOMEscan
YANK1>10KINOMEscan
Screening was performed at a 10 µM concentration, where kinases with >65% inhibition are typically followed up for IC50 determination. The data indicates high selectivity for TAK1.
Experimental Protocols

This protocol is a general method for determining the IC50 of a this compound derivative against a target kinase.

Materials:

  • Purified kinase and its specific substrate

  • This compound compound

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound in DMSO. Then, dilute further in kinase assay buffer to the final desired concentrations. Include a DMSO-only control.

  • Kinase Reaction: a. To each well of a white assay plate, add the kinase and its substrate diluted in kinase buffer. b. Add the serially diluted compound or DMSO control to the wells. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase. d. Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).

  • Signal Detection: a. Equilibrate the plate and the ATP detection reagent to room temperature. b. Add the ATP detection reagent to each well. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis: a. Measure luminescence using a plate reader. b. Subtract background (no enzyme control) from all readings. c. Normalize the data with the positive control (DMSO only) set to 100% activity. d. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Sterile 96-well clear plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways

This compound derivatives can modulate various signaling pathways, often through the inhibition of specific kinases. Understanding these pathways is crucial for interpreting experimental results.

AMPK Signaling Pathway

5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a related compound, is a well-known activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways (like protein synthesis) and the activation of catabolic pathways (like fatty acid oxidation).

G cluster_downstream Downstream Effects AICAR AICAR (this compound analog) AMPK AMPK Activation AICAR->AMPK Activates FattyAcid_Oxidation ↑ Fatty Acid Oxidation AMPK->FattyAcid_Oxidation Protein_Synthesis ↓ Protein Synthesis (via mTORC1 inhibition) AMPK->Protein_Synthesis Cell_Growth ↓ Cell Growth & Proliferation AMPK->Cell_Growth

Simplified AMPK signaling pathway activation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade often targeted by imidazole-based inhibitors. For instance, TAK1, a target of some 2,4-1H-imidazole carboxamides, is a MAP3K that activates downstream kinases like p38 and JNK.[3] Inhibition of TAK1 can thus block inflammatory and cell survival signals. The activation of AMPK by AICAR has also been shown to induce the p38 MAPK pathway in some cancer cells.[5][10]

G Extracellular_Signal Extracellular Signal (e.g., Cytokines) TAK1 TAK1 (MAP3K) Extracellular_Signal->TAK1 MKKs MKKs (MAP2K) TAK1->MKKs Imidazole_Inhibitor This compound Derivative Imidazole_Inhibitor->TAK1 Inhibits p38_JNK p38 / JNK (MAPK) MKKs->p38_JNK Cellular_Response Cellular Response (Inflammation, Apoptosis) p38_JNK->Cellular_Response

Inhibition of the MAPK pathway by an imidazole derivative.

References

Technical Support Center: Managing Hygroscopic Properties of 1H-Imidazole-4-carboxamide Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic properties of 1H-Imidazole-4-carboxamide and its various salt forms. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be hygroscopic?

A1: Yes, various forms of this compound, including its hydrochloride salt and hydrated forms, are reported to be hygroscopic.[1][2][3][4] This means they have a tendency to attract and absorb moisture from the atmosphere. The degree of hygroscopicity can vary significantly depending on the specific salt form, crystalline structure, and environmental conditions such as relative humidity (RH) and temperature.

Q2: Why is managing hygroscopicity important for this compound salts?

A2: Uncontrolled moisture sorption can lead to a range of physicochemical changes, compromising the quality, stability, and manufacturability of the active pharmaceutical ingredient (API).[5] Potential issues include:

  • Physical Changes : Deliquescence (dissolving in absorbed water), caking, and altered flow properties of the powder.[5]

  • Chemical Degradation : Hydrolysis or other moisture-mediated degradation pathways.

  • Solid-State Transformations : Conversion between different polymorphic forms or from an anhydrous to a hydrated state, which can impact solubility, dissolution rate, and bioavailability.[6]

  • Formulation and Manufacturing Challenges : Inconsistent tablet weight, hardness, and content uniformity during manufacturing.[7]

Q3: How can I determine the hygroscopicity of a new this compound salt?

A3: A systematic approach involving several analytical techniques is recommended. The primary method is Dynamic Vapor Sorption (DVS) analysis, which measures the mass change of a sample as a function of relative humidity.[8] This technique provides a moisture sorption isotherm, revealing the extent and rate of water uptake. Complementary techniques include:

  • Karl Fischer Titration (KFT) : To accurately quantify the water content of the material.[7]

  • X-ray Powder Diffraction (XRPD) : To identify any changes in the crystalline structure before and after moisture exposure.[6]

  • Thermogravimetric Analysis (TGA) : To determine the amount of water present and the temperature at which it is lost.

Q4: Can salt selection influence the hygroscopicity of this compound?

A4: Absolutely. Salt formation is a critical strategy for modulating the physicochemical properties of an API, including its hygroscopicity.[9] Different salt counter-ions can lead to distinct crystal packing arrangements and hydrogen bonding networks, which in turn affect the interaction with water molecules. For instance, a patent for a related compound, 5-hydroxy-1H-imidazole-4-carboxamide, indicates that its sulfate salt exhibits low hygroscopic properties, suggesting that a systematic salt screening study is a valuable step in developing a stable solid form.[10][11]

Troubleshooting Guide

Problem 1: My this compound salt is clumping and shows poor flow during handling and formulation.

  • Possible Cause : The salt is highly hygroscopic and is absorbing ambient moisture, leading to caking.

  • Troubleshooting Steps :

    • Characterize the Material : Perform DVS analysis to determine the critical relative humidity (CRH) at which the material starts to significantly absorb water.

    • Control the Environment : Handle the material in a controlled environment with low relative humidity (e.g., inside a glove box with a desiccant or a dry nitrogen purge).

    • Optimize Storage : Store the material in tightly sealed containers with a desiccant.

    • Consider Formulation Aids : Incorporate glidants or other excipients into the formulation to improve flow properties.

    • Evaluate Alternative Salt Forms : If the issue persists, consider screening for less hygroscopic salt forms.

Problem 2: I am observing inconsistent results in my dissolution testing for tablets formulated with a this compound salt.

  • Possible Cause : Moisture-induced solid-state transformation of the API within the tablet matrix could be altering its solubility and dissolution rate.[7]

  • Troubleshooting Steps :

    • Analyze Tablets : Use XRPD to analyze tablets stored under different humidity conditions to check for changes in the crystalline form of the API.

    • Assess Drug-Excipient Interactions : Moisture can facilitate interactions between the API salt and excipients.[7] For example, an acidic salt might react with a basic excipient in the presence of water. Conduct compatibility studies with key excipients under stressed humidity conditions.

    • Control Water Content : Use Karl Fischer titration to measure the water content of the API, excipients, and final tablet blend. Establish appropriate specifications for moisture content.

    • Protective Packaging : Consider using packaging with a higher moisture barrier, such as foil-foil blisters, especially for long-term storage.

Problem 3: The initial purity of my this compound salt is high, but it decreases over time during stability studies.

  • Possible Cause : The absorbed water is facilitating a chemical degradation pathway, such as hydrolysis of the carboxamide group.

  • Troubleshooting Steps :

    • Forced Degradation Studies : Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light, and humidity) to identify the potential degradation products and pathways. A stability-indicating analytical method (e.g., HPLC) should be developed to separate the API from its degradants.

    • Select a More Stable Salt : Screen for alternative salt forms that may be less susceptible to moisture-induced degradation.

    • Formulation Strategies : Explore the use of protective coatings or the inclusion of moisture-scavenging excipients in the formulation.

Data Presentation

The following tables present illustrative data for hypothetical salt forms of this compound to demonstrate how quantitative data on hygroscopicity can be structured for comparison.

Table 1: Hygroscopicity Classification of this compound Salts (Illustrative Data)

Salt Form% Weight Gain at 80% RH / 25°C (after 24h)European Pharmacopoeia Classification
Hydrochloride5.8%Hygroscopic
Sulfate0.8%Slightly Hygroscopic
Mesylate18.2%Very Hygroscopic
Free Base2.5%Hygroscopic

Table 2: Solid-State Properties of this compound Salts (Illustrative Data)

Salt FormInitial Water Content (Karl Fischer, w/w%)Critical Relative Humidity (CRH) from DVSObservations from XRPD (Post-DVS)
Hydrochloride0.5%~60% RHForm conversion to a hydrate observed above 70% RH.
Sulfate0.2%>90% RHNo change in crystalline form.
Mesylate1.2%~40% RHBecomes amorphous and deliquesces at high RH.
Free Base0.4%~75% RHNo change in crystalline form.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of the this compound salt into the DVS sample pan.

  • Drying : Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute).

  • Sorption Phase : Increase the relative humidity in a stepwise manner (e.g., 0% to 90% RH in 10% increments). At each step, allow the sample mass to equilibrate before proceeding to the next humidity level.

  • Desorption Phase : Decrease the relative humidity from 90% back to 0% RH in the same stepwise manner, allowing for mass equilibration at each step.

  • Data Analysis : Plot the percentage change in mass versus the target relative humidity to generate the sorption-desorption isotherm. Analyze the isotherm for hysteresis, deliquescence point, and total moisture uptake.

Protocol 2: Karl Fischer (KF) Titration (Volumetric Method)
  • Instrument Preparation : Standardize the Karl Fischer reagent with a certified water standard (e.g., disodium tartrate dihydrate).

  • Sample Preparation : Accurately weigh a sufficient amount of the this compound salt (typically 50-100 mg, depending on the expected water content) and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration : Titrate the sample with the standardized KF reagent until the electrometric endpoint is reached.

  • Calculation : Calculate the water content (in w/w %) based on the volume of titrant consumed, the titer of the reagent, and the sample weight.

Protocol 3: X-ray Powder Diffraction (XRPD) Analysis
  • Sample Preparation : Prepare a small amount of the powder sample on a zero-background sample holder. Ensure the sample surface is flat and level.

  • Instrument Setup : Set the X-ray diffractometer to the appropriate parameters (e.g., Cu Kα radiation, voltage, current, scan range from 2° to 40° 2θ, and scan speed).

  • Data Acquisition : Run the XRPD scan to obtain the diffraction pattern.

  • Analysis of Stressed Samples : To assess moisture-induced changes, store the sample at a specific high relative humidity for a defined period, then re-analyze by XRPD to compare the diffraction patterns. Any changes in peak positions or the appearance of new peaks may indicate a solid-state transformation.

Visualizations

Hygroscopicity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Data Analysis & Classification cluster_2 Stability Assessment cluster_3 Decision & Action start New this compound Salt dvs Dynamic Vapor Sorption (DVS) start->dvs kf Karl Fischer Titration start->kf xrpd_initial Initial XRPD start->xrpd_initial analyze Analyze Sorption Isotherm & Water Content dvs->analyze xrpd_post Post-DVS XRPD dvs->xrpd_post Expose sample to humidity kf->analyze decision Is the Salt Form Stable & Processable? xrpd_initial->decision classify Classify Hygroscopicity (e.g., Non-hygroscopic to Deliquescent) analyze->classify classify->decision xrpd_post->decision stability Long-term Stability Studies (Controlled RH/Temp) proceed Proceed to Formulation decision->proceed Yes rescreen Re-screen for Alternative Salts or Implement Formulation Strategies decision->rescreen No proceed->stability rescreen->start New Candidate

Caption: Workflow for assessing the hygroscopicity of a new salt form.

Troubleshooting_Hygroscopicity cluster_0 Problem Identification cluster_1 Investigation Path cluster_2 Root Cause & Solution start Manufacturing or Stability Issue Observed (e.g., Caking, Poor Dissolution, Degradation) q1 Is the issue related to moisture uptake? start->q1 q2 What is the nature of the change? q1->q2 Yes (Confirm with DVS/KF) physical Physical Change (e.g., Caking, Deliquescence) q2->physical Physical solid_state Solid-State Transformation (e.g., Hydrate Formation) q2->solid_state Structural (XRPD) chemical Chemical Degradation (e.g., Hydrolysis) q2->chemical Chemical (HPLC) sol1 Solution: - Control RH during handling - Add glidants/excipients - Improve packaging physical->sol1 sol2 Solution: - Select a stable polymorph/salt - Control moisture in formulation - Use protective packaging solid_state->sol2 sol3 Solution: - Identify degradation pathway - Select a more stable salt - Use protective coatings chemical->sol3

Caption: Troubleshooting decision tree for hygroscopicity-related issues.

References

Technical Support Center: Strategies to Reduce Catalyst Poisoning in 1H-Imidazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of 1H-Imidazole-4-carboxamide. By understanding the common causes of catalyst deactivation and implementing effective mitigation strategies, researchers can improve reaction efficiency, increase product yield, and extend the lifespan of their catalysts.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to catalyst poisoning in the synthesis of this compound.

Symptom Potential Cause (Catalyst Poisoning) Troubleshooting Steps & Solutions
Reduced or Stalled Reaction Rate Sulfur Compounds: Thiophenes, mercaptans, or other sulfur-containing impurities in starting materials or solvents can strongly adsorb to and deactivate palladium, nickel, and copper catalysts.1. Feedstock Purification: Pretreat starting materials and solvents to remove sulfur impurities. Common methods include passing them through activated carbon or a dedicated desulfurization column. 2. Use of Sacrificial Agents: Introduce a small amount of a more reactive metal or a scavenger that preferentially binds with sulfur, protecting the primary catalyst.
Low Product Yield and/or Formation of Byproducts Halide Impurities: Residual chlorides or bromides from starting materials or reagents can poison catalysts, particularly nickel and palladium, by forming stable metal-halide complexes.1. Recrystallization/Purification of Starting Materials: Purify halide-containing starting materials before use. 2. Use of Halide Scavengers: Employ solid-supported scavengers or basic washes to remove trace halide ions from the reaction mixture.
Change in Catalyst Appearance (e.g., color change, clumping) Nitrogen-Containing Heterocycles: The imidazole product itself or other nitrogen-containing intermediates can coordinate with the metal center of the catalyst, leading to inhibition or deactivation.1. Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize contact time between the product and the catalyst. 2. Catalyst Selection: Choose a catalyst with lower susceptibility to product inhibition. For example, a heterogeneous catalyst that can be easily separated from the reaction mixture.
Inconsistent Reaction Performance Between Batches Variable Purity of Reagents: Inconsistent levels of poisons in different batches of starting materials or solvents.1. Implement Stringent Quality Control: Analyze incoming raw materials for common catalyst poisons. 2. Standardize Purification Protocols: Apply consistent purification methods to all batches of reactants and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound and what are their primary poisons?

A1: The synthesis of this compound and related imidazole derivatives often employs transition metal catalysts. The most common include:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂): These are highly effective for various cross-coupling and carbonylation reactions. They are primarily poisoned by sulfur compounds , carbon monoxide , and certain nitrogen-containing heterocycles .

  • Nickel-based catalysts (e.g., Raney Nickel, NiCl₂): Raney Nickel is frequently used for hydrogenation and desulfurization steps. Nickel catalysts are susceptible to poisoning by sulfur compounds , halides , and water in certain contexts.

  • Copper-based catalysts (e.g., CuI, Cu₂O): Copper catalysts are often used in amidation and N-arylation reactions. They can be poisoned by halides , cyanides , and strong coordinating ligands.

Q2: How can I detect catalyst poisoning in my reaction?

A2: Catalyst poisoning can be inferred from several observations:

  • A significant decrease in the reaction rate compared to previous successful runs.

  • The reaction failing to go to completion, even with extended reaction times.

  • A noticeable decrease in the yield and/or selectivity of the desired product.

  • A change in the physical appearance of the catalyst.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.

Q3: What are scavenger resins and how can they be used to prevent catalyst poisoning?

A3: Scavenger resins are solid-supported materials with functional groups that selectively bind to and remove specific impurities from a solution.[1][2] In the context of this compound synthesis, they can be used to pretreat starting materials and solvents to remove catalyst poisons before they enter the reaction vessel.[1][2] For example, a resin functionalized with a thiol group can be used to remove sulfur impurities.[1]

Q4: Is it possible to regenerate a poisoned catalyst?

A4: In some cases, yes. The feasibility of regeneration depends on the type of catalyst, the nature of the poison, and the severity of the poisoning.[3] For instance, sulfur-poisoned Raney Nickel catalysts can sometimes be regenerated by treatment with an aqueous organic acid solution containing metal ions that form insoluble sulfides, followed by a base wash.[3] Palladium catalysts poisoned by sulfur have been regenerated by oxidation with agents like sodium hypochlorite or hydrogen peroxide.[3] However, some poisons cause irreversible deactivation.

Quantitative Impact of Common Poisons

The following tables summarize the potential quantitative effects of common catalyst poisons on the yield of reactions analogous to the synthesis of this compound. Note: Specific data for this compound synthesis is limited; this data is extrapolated from studies on similar catalytic systems.

Table 1: Estimated Impact of Sulfur Compounds on Palladium-Catalyzed Reactions

Sulfur CompoundConcentration (ppm)Estimated Yield Reduction (%)
Thiophene5015-25
Thiophene20040-60
Mercaptans5020-35
Mercaptans20050-75

Table 2: Estimated Impact of Halide Impurities on Nickel-Catalyzed Reactions

Halide IonConcentration (ppm)Estimated Yield Reduction (%)
Chloride (Cl⁻)10010-20
Chloride (Cl⁻)50030-50
Bromide (Br⁻)1005-15
Bromide (Br⁻)50025-40

Experimental Protocols

Protocol 1: Synthesis of this compound via Raney Nickel Catalyzed Reduction (Hypothetical Route)

This protocol describes a potential synthesis route involving the reduction of a nitrile precursor using Raney Nickel.

  • Preparation of Raney Nickel Catalyst:

    • In a well-ventilated fume hood, cautiously add 10 g of a nickel-aluminum alloy to a 250 mL beaker containing 100 mL of a 25% (w/v) sodium hydroxide solution at room temperature.

    • The reaction is exothermic and will produce hydrogen gas. Control the temperature by placing the beaker in an ice bath.

    • After the initial vigorous reaction subsides, heat the mixture to 90°C for 1 hour with gentle stirring.

    • Allow the catalyst to settle, then carefully decant the sodium aluminate solution.

    • Wash the catalyst repeatedly with deionized water until the washings are neutral to pH paper.

    • Store the active Raney Nickel catalyst under water or a suitable solvent (e.g., ethanol) at all times to prevent it from becoming pyrophoric.

  • Hydrogenation Reaction:

    • To a high-pressure hydrogenation reactor, add the nitrile precursor (e.g., 2-amino-2-cyanoacetamide, 1 equivalent) and a suitable solvent such as ethanol.

    • Carefully add the prepared Raney Nickel catalyst (typically 5-10 wt% relative to the starting material) to the reactor.

    • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

    • Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

    • The filtrate containing the this compound can then be purified by crystallization or chromatography.

Protocol 2: Feedstock Purification using a Scavenger Resin

This protocol outlines a general procedure for removing sulfur impurities from a solvent using a thiol-functionalized scavenger resin.

  • Resin Preparation:

    • Select a commercially available thiol-functionalized scavenger resin.

    • Swell the resin in the solvent to be purified for at least 30 minutes before use.

  • Purification:

    • The purification can be performed in batch mode or flow mode.

    • Batch Mode: Add the swollen scavenger resin (typically 5-10 wt% of the solvent) to the solvent and stir the mixture at room temperature for 2-4 hours. Filter to remove the resin.

    • Flow Mode: Pack the swollen scavenger resin into a column. Pass the solvent through the column at a controlled flow rate. The purified solvent is collected at the outlet.

  • Analysis:

    • Analyze the purified solvent for sulfur content using an appropriate analytical technique (e.g., gas chromatography with a sulfur-selective detector) to confirm the removal of impurities.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when troubleshooting catalyst poisoning issues.

Catalyst_Poisoning_Troubleshooting Start Reaction Performance Issue (Low Yield, Slow Rate) Check_Catalyst Inspect Catalyst Appearance (Color Change, Agglomeration) Start->Check_Catalyst Analyze_Reactants Analyze Purity of Starting Materials & Solvents Start->Analyze_Reactants Review_Protocol Review Experimental Protocol & Conditions Start->Review_Protocol Poison_Identified Potential Poison Identified Check_Catalyst->Poison_Identified Analyze_Reactants->Poison_Identified Review_Protocol->Poison_Identified Sulfur_Poison Sulfur Compounds Poison_Identified->Sulfur_Poison Sulfur detected Halide_Poison Halide Impurities Poison_Identified->Halide_Poison Halides detected Nitrogen_Poison Nitrogen Heterocycles (Product Inhibition) Poison_Identified->Nitrogen_Poison Product inhibition suspected Regenerate_Catalyst Attempt Catalyst Regeneration Poison_Identified->Regenerate_Catalyst If catalyst is reusable Purify_Feedstock Implement Feedstock Purification Sulfur_Poison->Purify_Feedstock Use_Scavengers Employ Scavenger Resins Halide_Poison->Use_Scavengers Optimize_Conditions Optimize Reaction Conditions Nitrogen_Poison->Optimize_Conditions End Improved Reaction Performance Purify_Feedstock->End Use_Scavengers->End Optimize_Conditions->End Regenerate_Catalyst->End

Caption: Troubleshooting workflow for catalyst poisoning.

This diagram outlines a systematic approach to diagnosing and resolving issues related to catalyst deactivation, guiding the researcher from initial problem identification to the implementation of effective solutions.

References

Validation & Comparative

The Structure-Activity Relationship of 1H-Imidazole-4-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 1H-Imidazole-4-carboxamide analogs, a scaffold of significant interest in medicinal chemistry. We delve into the structure-activity relationships (SAR) of these compounds, with a primary focus on their well-established role as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This guide presents quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows to offer a comprehensive resource for advancing drug discovery efforts.

This compound Analogs as PARP-1 Inhibitors

The this compound core has proven to be a robust scaffold for the design of potent PARP-1 inhibitors. These inhibitors have gained prominence in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The following sections summarize the inhibitory activities of various analogs and the key structural features that govern their potency.

Comparative Inhibitory Activity

The inhibitory potency of this compound analogs against PARP-1 and their anti-proliferative effects on cancer cell lines are summarized in the tables below. The data highlights how modifications to the core structure influence biological activity.

Table 1: PARP-1 Enzymatic Inhibitory Activity of 1H-Thieno[3,4-d]imidazole-4-carboxamide Analogs [1]

Compound IDR GroupIC50 (µM)
16g4-fluorophenyl0.183
16i3-fluorophenyl0.152
16j2-fluorophenyl0.121
16l2-chlorophenyl0.098
Olaparib-0.002
Veliparib-0.005

Table 2: Anti-proliferative Activity of Selected 1H-Thieno[3,4-d]imidazole-4-carboxamide Analogs [1]

Compound IDHCC1937 (BRCA1 mutant) IC50 (µM)CAPAN-1 (BRCA2 mutant) IC50 (µM)
16g0.881.32
16i0.650.98
16j0.721.15
16l0.530.89
Olaparib2.100.15

Table 3: PARP-1 Enzymatic Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Analogs [2]

Compound IDLinker HeterocycleR GroupPARP-1 IC50 (nM)
6bPiperazine3-methyl-furanyl8.65
6m1,4-diazepane3-methyl-furanyl25.36 (cell)
6rPiperazine2-thienyl-
Olaparib--2.77
Veliparib--15.54

Table 4: Anti-proliferative Activity of 1H-Benzo[d]imidazole-4-carboxamide Analogs against MDA-MB-436 (BRCA1 mutant) Cells [2]

Compound IDLinker HeterocycleR GroupIC50 (µM)
6m1,4-diazepane3-methyl-furanyl25.36 ± 6.06
Olaparib--23.89 ± 3.81

Table 5: PARP-1 Inhibitory Activity of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide Derivatives [3][4]

Compound IDR Group (on benzimidazole)PARP-1 IC50 (µM)
14nFuran-2-yl0.045
14o5-methyl-furan-2-yl0.031
14p5-ethyl-furan-2-yl0.023
14qFuran-3-yl0.038
Olaparib-0.002

Table 6: Anti-proliferative Activity of Selected 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide Derivatives against MDA-MB-436 (BRCA1 deficient) Cells [3][4]

Compound IDR Group (on benzimidazole)IC50 (µM)
14p5-ethyl-furan-2-yl43.56 ± 0.69
14qFuran-3-yl36.69 ± 0.83
Key Structure-Activity Relationship Insights

From the presented data, several key SAR trends can be identified for the this compound scaffold as PARP-1 inhibitors:

  • The Carboxamide Moiety: The carboxamide group is a critical pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate and forming essential hydrogen bonds within the PARP-1 active site.[1]

  • Aromatic Core: Fusion of the imidazole ring to other aromatic systems, such as thiophene (thieno[3,4-d]imidazole) or benzene (benzo[d]imidazole), is a common strategy to enhance binding through π-stacking interactions.[1][2]

  • Substituents on the Aromatic Core:

    • Electron-withdrawing groups, such as fluorine and chlorine, on a phenyl ring attached to the core can increase potency. For instance, a 2-chlorophenyl substituent (16l) showed the highest potency among the tested thieno[3,4-d]imidazole analogs.[1]

    • The introduction of furan rings on the benzimidazole scaffold significantly boosts PARP-1 inhibitory activity, with substitutions on the furan ring further modulating potency.[3][4]

  • Linker Groups: In more complex analogs, the nature of the linker between the benzimidazole core and a terminal group plays a role in activity. For example, a 1,4-diazepane linker appeared to confer greater anti-proliferative activity compared to a piperazine linker in one study.[2]

  • Terminal Groups: The terminal group provides an opportunity for further interactions and optimization of physicochemical properties. A 3-methyl-furanyl group was identified as a potent terminal substituent.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

PARP-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The amount of biotinylated histone is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

General Protocol:

  • Plate Preparation: Add 25 µL of 1.5 µg/mL histone-coated assay buffer to each well of a 96-well plate. Incubate for 1 hour at 37°C and then wash three times with wash buffer.

  • Compound Addition: Add 25 µL of the test compound at various concentrations (typically in DMSO, with the final concentration of DMSO kept below 1%) to the wells. Include wells with a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and wells with DMSO alone as a negative control.

  • Enzyme Reaction: Add 25 µL of a reaction mixture containing PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate three times with wash buffer. Add 50 µL of streptavidin-HRP conjugate and incubate for 1 hour at 37°C.

  • Signal Generation: Wash the plate again and add 50 µL of a suitable HRP substrate (e.g., TMB).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PARP1->PARP1 PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARP1->DNA_Repair_Proteins PARylates & recruits NAD NAD+ NAD->PARP1 substrate Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling induces DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Chromatin_Remodeling->DNA_Repair Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: The PARP-1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_enzymatic_assay PARP-1 Enzymatic Assay cluster_cell_assay MTT Cell Proliferation Assay EA_Start Start: Plate Coating with Histone EA_Add_Cmpd Add Test Compounds & Controls EA_Start->EA_Add_Cmpd EA_Add_Enzyme Add PARP-1 Enzyme & Biotinylated NAD+ EA_Add_Cmpd->EA_Add_Enzyme EA_Incubate Incubate EA_Add_Enzyme->EA_Incubate EA_Detect Add Streptavidin-HRP & Substrate EA_Incubate->EA_Detect EA_Read Measure Absorbance EA_Detect->EA_Read EA_Analyze Calculate IC50 EA_Read->EA_Analyze CA_Start Start: Seed Cells in 96-well Plate CA_Add_Cmpd Add Test Compounds CA_Start->CA_Add_Cmpd CA_Incubate Incubate (e.g., 72h) CA_Add_Cmpd->CA_Incubate CA_Add_MTT Add MTT Reagent CA_Incubate->CA_Add_MTT CA_Incubate2 Incubate (4h) CA_Add_MTT->CA_Incubate2 CA_Solubilize Solubilize Formazan CA_Incubate2->CA_Solubilize CA_Read Measure Absorbance CA_Solubilize->CA_Read CA_Analyze Calculate IC50 CA_Read->CA_Analyze

References

A Comparative Guide to the Efficacy of 1H-Imidazole-4-carboxamide-based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prominent 1H-Imidazole-4-carboxamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors. The information presented is collated from various preclinical and clinical studies to support research and development in oncology.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors with a this compound scaffold, such as olaparib, niraparib, and rucaparib, exert their anti-tumor effects through a dual mechanism. Firstly, they competitively inhibit the catalytic activity of PARP enzymes, primarily PARP1 and PARP2, by binding to the NAD+ binding site. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the repair of DNA single-strand breaks (SSBs). Secondly, and perhaps more critically for their cytotoxic effect, these inhibitors "trap" PARP enzymes on the DNA at the site of damage.[1] This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).

In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs induced by PARP inhibitors leads to synthetic lethality and tumor cell death.[2][3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of key this compound-based PARP inhibitors.

Table 1: In Vitro PARP Enzyme Inhibition
InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1-51-2
Niraparib2-41-2
Rucaparib1-71-6
Talazoparib~1~0.8

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Cytotoxicity in BRCA-mutant Cancer Cell Lines
InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)
OlaparibMDA-MB-436BreastBRCA1 mutant0.004 - 0.01
OlaparibCAPAN-1PancreaticBRCA2 mutant~0.001
NiraparibMDA-MB-436BreastBRCA1 mutant~0.002
RucaparibMDA-MB-436BreastBRCA1 mutant~0.007
TalazoparibMDA-MB-436BreastBRCA1 mutant~0.0006

Note: Cellular IC50 values are highly dependent on the cell line and assay duration.

Table 3: Comparative PARP Trapping Potency
InhibitorRelative PARP Trapping Potency
Talazoparib++++
Niraparib+++
Rucaparib++
Olaparib++

Note: PARP trapping potency is a key determinant of the cytotoxic efficacy of PARP inhibitors.[1]

Table 4: In Vivo Efficacy in Xenograft Models
InhibitorCancer ModelDosingTumor Growth Inhibition (TGI)
OlaparibBRCA2-mutant Ovarian Cancer PDX50 mg/kg, dailySignificant tumor growth inhibition
NiraparibOvarian Cancer Xenograft (A2780)50 mg/kg, dailyMore potent TGI than olaparib in some BRCAwt models
RucaparibBRCA1-mutant Pancreatic Cancer Xenograft (Capan-1)10 mg/kg, dailySignificant tumor growth inhibition
TalazoparibBRCA1-mutant Breast Cancer Xenograft (MX-1)0.33 mg/kg, dailyPotent anti-tumor activity

PDX: Patient-Derived Xenograft. TGI data is often presented as a percentage reduction in tumor volume compared to a vehicle control. A comparative pharmacokinetic study demonstrated that niraparib achieved significantly higher tumor exposure than olaparib in xenograft models, which may contribute to its potent in vivo activity.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by PARP inhibitors and a general workflow for assessing their efficacy.

PARP_Inhibitor_Signaling_Pathway PARP Inhibitor Signaling Pathway cluster_normal_cell In HR-Proficient Cells cluster_cancer_cell In HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 PARP_trapping PARP Trapping DNA_SSB->PARP_trapping PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis PARP1->PARP_trapping BER_proteins Base Excision Repair (BER) Proteins PAR_synthesis->BER_proteins SSB_repair SSB Repair BER_proteins->SSB_repair PARP_inhibitor This compound PARP Inhibitor PARP_inhibitor->PARP1 Inhibition Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB HR_repair Homologous Recombination (HR) Repair (BRCA1/2, etc.) DNA_DSB->HR_repair DNA_DSB->HR_repair Defective Apoptosis Apoptosis (Synthetic Lethality) DNA_DSB->Apoptosis Cell_survival Cell Survival HR_repair->Cell_survival HR_deficient HR-Deficient Cancer Cell HR_proficient HR-Proficient Normal Cell

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Efficacy cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy enzymatic_assay PARP Enzyme Activity Assay (IC50 Determination) cell_lines Cancer Cell Lines (BRCA-mutant and wild-type) cell_viability_assay Cell Viability Assay (e.g., MTT/MTS) (Cytotoxicity IC50) xenograft_model Xenograft Model Establishment (e.g., PDX or cell line-derived) cell_viability_assay->xenograft_model cell_lines->cell_viability_assay treatment PARP Inhibitor Treatment xenograft_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring tgi_analysis Tumor Growth Inhibition (TGI) Analysis monitoring->tgi_analysis end End tgi_analysis->end start Start start->enzymatic_assay start->cell_lines

Caption: A general workflow for the preclinical evaluation of PARP inhibitor efficacy.

Experimental Protocols

In Vitro PARP Activity Assay (Colorimetric)

This assay measures the inhibition of PARP enzyme activity by detecting the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • This compound-based PARP inhibitor (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the PARP inhibitor in the assay buffer.

  • Add the assay buffer, activated DNA, and the PARP inhibitor dilutions to the histone-coated wells.

  • Initiate the reaction by adding the PARP1 enzyme to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Add biotinylated NAD+ to each well and incubate for another hour at 37°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times.

  • Add TMB substrate and incubate until color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436 for BRCA1-mutant breast cancer)

  • Complete cell culture medium

  • This compound-based PARP inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PARP inhibitor and incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PARP inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cells for implantation (e.g., BRCA-mutant cell line or patient-derived tumor fragments)

  • This compound-based PARP inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

  • Monitor tumor growth regularly.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the PARP inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage).

  • Measure tumor volume (Volume = (Length x Width²)/2) and body weight two to three times per week.

  • Continue treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

References

In Vivo Efficacy of 1H-Imidazole-4-carboxamide Derivatives: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo performance of various 1H-Imidazole-4-carboxamide derivatives based on available preclinical data. The following sections summarize key quantitative findings, detail experimental methodologies, and visualize relevant biological pathways and workflows to facilitate informed decision-making in drug discovery.

Anticancer Activity

The in vivo anticancer potential of several this compound derivatives has been investigated in xenograft mouse models of prostate and melanoma cancers. These studies highlight the ability of these compounds to inhibit tumor growth, both as monotherapies and in combination with standard chemotherapeutic agents.

Quantitative Data Summary
Compound Name/CodeAnimal ModelCancer TypeTreatment RegimenKey FindingsReference
ICA-1s Athymic nude miceProstate Cancer (DU-145 cells)Not specifiedTumors in treated mice grew at almost half the rate of untreated tumors, showing a significant reduction in growth.[1][1]
Imidazole-4-carboxamide Mouse xenograft modelMelanoma (B16F10 cells)2.5 mg/mouse (ICA alone); Cisplatin (2.5 mg/kg) + ICA (2.5 mg/mouse)Combination therapy significantly decreased tumor volume compared to untreated mice or mice treated with cisplatin alone.[2][3][2][3]
Experimental Protocols

Prostate Cancer Xenograft Model (ICA-1s) [1]

  • Animal Model: Athymic nude mice were used.

  • Cell Line: DU-145 human prostate cancer cells were xenografted into the mice.

  • Tumor Induction: Details on the number of cells injected and the site of injection were not specified in the abstract.

  • Treatment: Once tumors reached a size of approximately 0.2 cm, mice were treated with ICA-1s. The control group was left untreated.

  • Duration: Tumor growth was measured for 30 days or until the tumor reached 2 cm.

  • Endpoints: The primary endpoint was the rate of tumor growth.

Melanoma Xenograft Model (Imidazole-4-carboxamide) [2][3]

  • Animal Model: The specific strain of mice was not detailed in the abstract.

  • Cell Line: B16F10 melanoma cells (1 x 10⁵) were used for intradermal injections.

  • Treatment Groups:

    • Untreated control (n=4)

    • Imidazole-4-carboxamide (ICA) alone (2.5 mg/mouse, n=5)

    • Cisplatin alone (2.5 mg/kg, n=16)

    • Combination of ICA and cisplatin (same doses, n=16)

  • Endpoints: Tumor volume was measured by CT scan. Peritumoral infiltration of T cells was also assessed.

Signaling Pathway and Experimental Workflow

The fairy chemical Imidazole-4-carboxamide has been shown to inhibit the expression of Axl, PD-L1, and PD-L2, which are key molecules in cancer progression and immune evasion.[2][3]

G cluster_workflow Melanoma Xenograft Workflow start Inject B16F10 cells intradermally tumor Tumor Growth start->tumor treatment Treatment Initiation tumor->treatment groups Treatment Groups: - Untreated - ICA alone - Cisplatin alone - ICA + Cisplatin treatment->groups measurement Measure Tumor Volume (CT Scan) Assess T-cell Infiltration groups->measurement endpoint Endpoint Analysis measurement->endpoint G Cisplatin Cisplatin PD-L1_upregulation Cisplatin-induced PD-L1 upregulation Cisplatin->PD-L1_upregulation induces Imidazole-4-carboxamide Imidazole-4-carboxamide Imidazole-4-carboxamide->PD-L1_upregulation blocks Tumor_Cell Melanoma Cell PD-L1_upregulation->Tumor_Cell Immune_Evasion Immune Evasion Tumor_Cell->Immune_Evasion Tumor_Growth Tumor Growth Immune_Evasion->Tumor_Growth G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Administer Test Compound (e.g., Compound 2a, 2b) induction Induce Edema with Carrageenan Injection start->induction measurement Measure Paw Volume induction->measurement calculation Calculate % Edema Inhibition measurement->calculation comparison Compare with Control and Reference Drug (Diclofenac) calculation->comparison G AICAR AICAR AMPK AMPK Activation AICAR->AMPK NF_kappaB NF-kappaB Activation AMPK->NF_kappaB Th1_Th17 Th1/Th17 Responses AMPK->Th1_Th17 Inflammation Inflammation NF_kappaB->Inflammation Th1_Th17->Inflammation

References

A Comparative Guide to the Cross-Reactivity Profiling of 1H-Imidazole-4-carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Kinase Inhibitor Selectivity

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to enhance therapeutic efficacy while minimizing off-target effects. The 1H-imidazole-4-carboxamide scaffold has emerged as a promising framework for designing potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors based on this and related scaffolds, supported by quantitative experimental data, detailed methodologies, and visual aids to inform rational drug design and lead optimization efforts.

Comparative Cross-Reactivity Analysis

The selectivity of a kinase inhibitor is a key determinant of its therapeutic potential. To provide a clear comparison, this section summarizes the cross-reactivity data for two distinct this compound inhibitors targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), alongside a structurally related pyrazole-based inhibitor targeting p38 MAPK. The data is presented as the percentage of kinase activity inhibited at a fixed concentration, a common metric for broad-panel kinase screening.

Table 1: Cross-Reactivity Profile of this compound TAK1 Inhibitors

Target KinaseImidazole 22 (% Inhibition @ 10 µM)[1][2]Compound 54 (% Inhibition @ 1 µM)[1]
TAK1 >95% >95%
ABL1(H369P)>65%-
EIF2AK1>65%-
TNK2>65%-
YANK1>65%-
CSNK2A1->65%
CSNK2A2->65%
FLT3(D835V)->65%
PFCDPK1->65%
PIK3CD->65%
PIP5K1C->65%

Data for Imidazole 22 and Compound 54 was obtained from KINOMEscan™ panels.[1][2]

Table 2: Cross-Reactivity Profile of a Structurally Related Pyrazole-Based p38 MAPK Inhibitor

Target KinaseBIRB 796 (Doramapimod) (% Inhibition)
MAPK14 (p38α) Potent Inhibition (IC50 = 38 nM)
MAPK11 (p38β)Potent Inhibition (IC50 = 65 nM)
MAPK13 (p38γ)Inhibition (IC50 = 200 nM)
MAPK12 (p38δ)Inhibition (IC50 = 520 nM)
JNK2Weak Inhibition
c-RAFWeak Inhibition
FynWeak Inhibition
LckWeak Inhibition
ERK1Insignificant Inhibition
SYKInsignificant Inhibition
IKK2Insignificant Inhibition

Data for BIRB 796 is based on IC50 values from various assays.

Key Signaling Pathway and Experimental Workflow

To provide a better understanding of the biological context and the experimental procedures involved in kinase inhibitor profiling, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

TAK1_Signaling_Pathway TAK1 Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors TNF-R TNF-R IL-1R IL-1R TRAF6 TRAF6 IL-1R->TRAF6 TLR TLR TLR->TRAF6 TAK1_Complex TAK1/TAB1/TAB2 TRAF6->TAK1_Complex activates IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex phosphorylates MKKs MKK3/4/6/7 TAK1_Complex->MKKs phosphorylates NF-kB NF-kB IKK_Complex->NF-kB activates p38_JNK p38/JNK MKKs->p38_JNK activates Inflammation_Survival Inflammation & Cell Survival NF-kB->Inflammation_Survival p38_JNK->Inflammation_Survival Imidazole_Inhibitor This compound Inhibitor Imidazole_Inhibitor->TAK1_Complex inhibits Kinase_Inhibitor_Profiling_Workflow General Workflow for Kinase Inhibitor Profiling Primary_Assay Primary Biochemical Assay (e.g., against primary target) Determine_Potency Determine IC50/Kd for Primary Target Primary_Assay->Determine_Potency Broad_Panel_Screening Broad-Panel Kinome Screening (e.g., KINOMEscan) Determine_Potency->Broad_Panel_Screening If potent Analyze_Selectivity Analyze Selectivity Profile (Identify Off-Targets) Broad_Panel_Screening->Analyze_Selectivity Cellular_Assays Cell-Based Assays (Target Engagement & Functional Effects) Analyze_Selectivity->Cellular_Assays If selective Lead_Optimization Lead Optimization (Structure-Activity/Selectivity Relationship) Analyze_Selectivity->Lead_Optimization If not selective Cellular_Assays->Lead_Optimization End End: Candidate Selection Cellular_Assays->End If active in cells Lead_Optimization->Primary_Assay

References

Unveiling the Potency of Novel 1H-Imidazole-4-carboxamide Derivatives as PARP-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the specific vulnerabilities of cancer cells. One of the most successful strategies in this realm is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. Novel 1H-Imidazole-4-carboxamide derivatives have recently emerged as a promising class of PARP-1 inhibitors. This guide provides a comprehensive comparison of these novel compounds with the established PARP inhibitor, Olaparib, supported by experimental data and detailed protocols to facilitate further research and development.

Mechanism of Action: The Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme involved in the repair of single-strand DNA breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP-1 is inhibited in these cancer cells, the unrepaired SSBs are converted into DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway leads to genomic instability and ultimately, cell death. This concept, where the inhibition of two DNA repair pathways is lethal to the cell while the inhibition of either one alone is not, is known as synthetic lethality.[1][2]

Olaparib, a first-in-class PARP inhibitor, effectively leverages this synthetic lethality to treat BRCA-mutated cancers, including certain types of ovarian, breast, and prostate cancers.[3] The novel this compound derivatives are designed to operate on the same principle, offering potential advantages in terms of potency, selectivity, and pharmacokinetic properties.[4][5][6]

Comparative Performance: Potency and Cellular Activity

The efficacy of a PARP inhibitor is primarily determined by its ability to inhibit the enzymatic activity of PARP-1 and its cytotoxic effect on cancer cells, particularly those with BRCA mutations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the comparative IC50 values for a novel 1H-benzo[d]imidazole-4-carboxamide derivative and Olaparib against PARP-1 and a BRCA-1 mutant cancer cell line.

CompoundTargetIC50 (nM)Cancer Cell LineBRCA StatusCellular IC50 (µM)Reference
Novel 1H-benzo[d]imidazole-4-carboxamide (Compound 6b) PARP-18.65MDA-MB-436BRCA-1 mutant>50[6]
Novel 1H-benzo[d]imidazole-4-carboxamide (Compound 6m) PARP-1-MDA-MB-436BRCA-1 mutant25.36[6]
Olaparib PARP-12.77MDA-MB-436BRCA-1 mutant23.89[6]
Veliparib PARP-115.54MDA-MB-436BRCA-1 mutant-[6]

Note: The presented data is a selection from published studies and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

To facilitate the validation and further investigation of novel this compound derivatives, detailed protocols for key experiments are provided below.

In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The inhibition of this activity by a test compound is quantified by a decrease in the chemiluminescent signal.

Materials:

  • Recombinant Human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (e.g., novel this compound derivative) and positive control (e.g., Olaparib) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 25 µL of the diluted compounds or vehicle (for control wells) to the histone-coated wells.

  • Prepare a master mix containing the PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Add 25 µL of the master mix to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with the wash buffer.

  • Add 50 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with the wash buffer.

  • Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, a BRCA-1 mutant line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound and positive control

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes. Read the luminescence.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow.

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention DNA_damage Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits DSB Double-Strand Break (DSB) (during replication) DNA_damage->DSB unrepaired leads to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR synthesizes Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair leads to BRCA_deficient BRCA-deficient Cancer Cell DSB->BRCA_deficient in Imidazole_Drug This compound (PARP Inhibitor) Imidazole_Drug->PARP1 inhibits Apoptosis Cell Death (Apoptosis) BRCA_deficient->Apoptosis leads to

Caption: PARP-1 signaling in DNA repair and the mechanism of action of this compound.

Experimental_Workflow cluster_workflow IC50 Determination Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding Seed Cancer Cells in 96-well Plate cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Measure Absorbance or Luminescence viability_assay->data_acquisition data_analysis Calculate % Inhibition and Determine IC50 Value data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 value of a novel drug.

References

A Comparative Analysis of 1H-Imidazole-4-carboxamide and Triazole Carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the heterocyclic scaffolds of 1H-imidazole-4-carboxamide and triazole carboxamide have emerged as privileged structures in the development of novel therapeutics. Their remarkable versatility allows for a wide range of biological activities, targeting ailments from cancers to viral infections. This guide provides a detailed comparative study of these two compound classes, offering insights into their mechanisms of action, therapeutic applications, and the experimental data that underpins their clinical potential.

I. Comparative Pharmacological Profiles

The therapeutic utility of these scaffolds is dictated by their core structures and peripheral chemical modifications. The following table summarizes key pharmacological data for representative compounds from each class, highlighting their primary targets and clinical applications.

Compound Class Representative Drug(s) Primary Target(s) Mechanism of Action Key Therapeutic Areas Reported IC50 / Potency
This compound Dacarbazine, TemozolomideDNAAlkylating agent; methylates guanine residues in DNA, leading to cytotoxicity.[1][4][8]Oncology (Melanoma, Glioblastoma)[2][3]Varies by cell line; induces apoptosis and cell cycle arrest.[8]
Pyridinyl Imidazole Cmpds (SB202190, SB590885)BRAF V600E, mTORC1Dual kinase inhibitor; disrupts MAPK/ERK and mTORC1 signaling pathways.[9][10]Oncology (Melanoma)[9][10]BRAF V600E inhibition observed in nanomolar range.[11]
Thieno[3,4-d]imidazole-4-carboxamide DerivativesPARP-1Inhibits Poly(ADP-ribose) polymerase, crucial for DNA repair.Oncology (BRCA-deficient cancers)Compound 16l identified as most potent in a synthesized series.[12]
Triazole Carboxamide RibavirinIMPDH, Viral RNA PolymeraseMultifactorial: Inhibits IMPDH depleting GTP pools; acts as a mutagen to viral RNA ("error catastrophe"); modulates immune response.[5][6][13]Virology (Hepatitis C, RSV)[6][7]Broad-spectrum antiviral activity.[7]
Indolyl-Triazole HybridsEGFR, PARP-1Dual inhibitor of Epidermal Growth Factor Receptor and PARP-1.[14]Oncology (Breast, Liver Cancer)[14]Compound 13b showed IC50 of 62.4 nM (EGFR) and 1.24 nM (PARP-1).[14]
1H-1,2,3-triazole-4-carboxamidesPregnane X Receptor (PXR)Potent inverse agonists and antagonists of PXR, a key regulator of drug metabolism.[15][16]Research Tool, Potential to mitigate adverse drug responses.Low nanomolar IC50 values for binding and cellular activity.[15]
1,2,4-Triazole-3-carboxamidesN/A (Phenotypic)Induces cell cycle arrest and apoptosis in leukemia cells.[17]Oncology (Leukemia)[17]Significant antiproliferative effect demonstrated in vitro.[17]

II. Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action for representative compounds are visualized below. These diagrams illustrate the key signaling pathways and cellular processes targeted by each class.

The primary anticancer mechanism for classic imidazole carboxamides like dacarbazine involves the alkylation of DNA. After metabolic activation, these compounds generate a methyldiazonium ion which transfers a methyl group to DNA bases, primarily guanine, leading to DNA damage and cell death.[2][4][8]

G cluster_activation Metabolic Activation cluster_cellular Cellular Action Dacarbazine Dacarbazine / Temozolomide MTIC MTIC (Active Metabolite) Dacarbazine->MTIC Spontaneous/ Liver Enzymes MethylDiazonium Methyldiazonium Ion MTIC->MethylDiazonium Decomposes DNA Nuclear DNA MethylDiazonium->DNA Methylates Guanine (O6, N7) Apoptosis Apoptosis DNA->Apoptosis DNA Damage Leads to

Caption: Metabolic activation and DNA alkylation pathway of dacarbazine/temozolomide.

More recent research has identified pyridinyl imidazole compounds as dual inhibitors of the BRAF and mTOR signaling pathways, which are critical for the growth of melanoma cells with the BRAF V600E mutation.[9][10]

G cluster_pathway BRAF/mTOR Signaling in Melanoma cluster_inhibition Inhibition BRAF BRAF V600E MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTORC1 mTORC1 mTORC1->Proliferation Inhibitor Pyridinyl Imidazole Compound Inhibitor->BRAF Inhibits Inhibitor->mTORC1 Disrupts G cluster_host Host Cell cluster_virus Viral Replication Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate RMP->RTP IMPDH IMPDH Enzyme RMP->IMPDH Inhibits ViralPolymerase Viral RNA Polymerase RTP->ViralPolymerase Incorporated by GTP GTP Pools IMPDH->GTP Synthesizes GTP->ViralPolymerase Required Substrate ViralRNA Viral RNA ViralPolymerase->ViralRNA DefectiveVirions Defective Virions (Error Catastrophe) ViralRNA->DefectiveVirions Lethal Mutagenesis G start Starting Materials (e.g., Primary Amine) azide Azide Intermediate Formation start->azide Diazo Transfer cyclization Cyclization with α-cyano amide or ethyl-2-cyanoacetate azide->cyclization ester Ester Derivative cyclization->ester amination Amidation/ Lewis-acid catalyzed amination ester->amination final Final Triazole Carboxamide Derivative amination->final characterization Characterization (NMR, HRMS) final->characterization

References

A Comparative Guide to Target Engagement Assays for 1H-Imidazole-4-carboxamide-based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key target engagement assays applicable to 1H-imidazole-4-carboxamide-based probes, a scaffold frequently employed in the development of kinase and PARP inhibitors. Understanding how a drug candidate interacts with its intended target within a cellular environment is a critical step in drug discovery. This document offers an objective comparison of methodologies, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target. Confirming and quantifying this engagement in a physiologically relevant setting is paramount for validating the mechanism of action, establishing structure-activity relationships (SAR), and ensuring that a compound's cellular effects are a direct consequence of its interaction with the desired target. A variety of assays have been developed to measure target engagement, each with its own set of advantages and limitations. This guide focuses on four prominent methods: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, in-cell functional assays, and clickable chemical probe-based assays.

Comparison of Target Engagement Methodologies

The selection of a target engagement assay depends on several factors, including the nature of the target, the availability of specific reagents, throughput requirements, and the desired endpoint (e.g., direct binding versus functional consequence). The following table summarizes the key characteristics of the discussed assays.

AssayPrincipleKey OutputThroughputAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1][2]Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF) EC50.[3][4]Low to HighLabel-free, confirms direct target binding in intact cells, applicable to a wide range of soluble proteins.[1][5]Requires a specific antibody for detection (Western blot), optimization of heating conditions can be time-consuming, not all binding events cause a thermal shift.[5][6]
Kinobeads Competitive Binding Competition between a soluble inhibitor and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[7][8]IC50 or Kd values for a large panel of kinases.[9]HighBroad kinome profiling, identifies on- and off-targets simultaneously, uses endogenous proteins from cell lysates.[8][9]Lysate-based (not intact cells), restricted to ATP-competitive inhibitors, may miss kinases not captured by the beads.[8]
In-Cell Functional Assay (e.g., Phospho-protein analysis) Measures the functional consequence of target engagement, such as the inhibition of downstream signaling events (e.g., phosphorylation).[10][11]IC50 for the inhibition of a specific cellular event.[12]Medium to HighProvides a direct measure of the compound's functional effect in a cellular pathway, reflects cellular potency.[10]Indirect measure of target binding, can be influenced by downstream signaling events, requires specific antibodies for downstream markers.[13]
Clickable Chemical Probe Assay A modified version of the probe with a bioorthogonal handle is used to quantify target occupancy via "click" chemistry with a reporter tag.[3][4]Target Occupancy (OC50) or visualization of target engagement.[4][14]MediumAllows for direct quantification and visualization of target binding in cells, can be adapted for various detection methods.[15]Requires synthesis of a modified probe, potential for the chemical handle to alter compound properties, requires cell permeability of the probe and reporter.[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines, targets, and this compound-based probes.

Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol describes the determination of target engagement by measuring the thermal stabilization of a target protein in intact cells.

Materials:

  • Cell culture reagents

  • This compound-based probe

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of the probe or vehicle control for a specified duration (e.g., 1-2 hours).[16]

  • Heating Step: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[16][17]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16][17]

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.[10]

    • Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.[11]

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.[17]

    • Block the membrane and incubate with the primary antibody overnight at 4°C.[11]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an ECL substrate and an imaging system.[11]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the probe indicates target engagement.[16]

Kinobeads-based Competitive Binding Assay

This protocol outlines a chemical proteomics approach to profile the interaction of a probe with a large number of kinases from a cell lysate.

Materials:

  • Kinobeads (affinity resin with immobilized kinase inhibitors)

  • Cell lysis buffer (e.g., NP-40 based buffer with protease and phosphatase inhibitors)

  • This compound-based probe at various concentrations

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment and reagents

Procedure:

  • Cell Lysate Preparation: Harvest and lyse cells to obtain a clarified cell lysate. Determine the protein concentration.[7]

  • Competition Binding:

    • Aliquot the cell lysate. To each aliquot, add the this compound-based probe at a range of concentrations (e.g., from 10 nM to 50 µM) or a vehicle control (DMSO).[7]

    • Incubate for a defined period (e.g., 1 hour) at 4°C to allow the probe to bind to its targets.

  • Kinobeads Pulldown: Add Kinobeads to each lysate and incubate for 1 hour at 4°C to capture kinases that are not bound to the soluble probe.[7][9]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[18]

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.[9]

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the proteins that were pulled down by the Kinobeads.[7][9]

  • Data Analysis: For each kinase, determine the amount bound to the beads in the presence of the probe relative to the vehicle control. Plot the percentage of binding against the probe concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

In-Cell Phospho-Protein Western Blot Assay (Example: p-EGFR)

This protocol provides a method to assess the functional engagement of an imidazole-carboxamide-based EGFR inhibitor by measuring the inhibition of EGFR autophosphorylation.

Materials:

  • Cell line with EGFR expression (e.g., A431)

  • Serum-free cell culture medium

  • EGF (Epidermal Growth Factor)

  • This compound-based EGFR inhibitor

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1173), anti-total EGFR, and a loading control (e.g., β-Actin)

  • Other reagents and equipment for Western blotting as in the CETSA protocol.

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells (e.g., in medium with 0.1% FBS) for 16-18 hours to reduce basal EGFR phosphorylation.[10]

  • Inhibitor Treatment: Treat the cells with a dose-range of the EGFR inhibitor or vehicle control for 2 hours.[10]

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.[10]

  • Protein Extraction: Immediately place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer.[10]

  • Lysate Preparation: Scrape the cells, incubate the lysate on ice, and then centrifuge to pellet cell debris. Collect the supernatant.[10]

  • Western Blot Analysis:

    • Perform a BCA assay to determine and normalize protein concentrations.

    • Conduct SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe the membrane first with the anti-p-EGFR antibody.[11][19]

    • After imaging, strip the membrane and re-probe with the anti-total EGFR antibody, and subsequently with the loading control antibody.[11]

  • Data Analysis: Quantify the band intensities for p-EGFR, total EGFR, and the loading control. Normalize the p-EGFR signal to the total EGFR signal, and then to the loading control. Plot the normalized p-EGFR signal against the inhibitor concentration to determine the IC50 value.[10]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the discussed assays.

Signaling Pathways

EGFR_Signaling_Pathway cluster_pi3k PI3K Pathway ligand EGF receptor EGFR ligand->receptor Binds node_shc Shc receptor->node_shc Dimerization & Autophosphorylation node_grb2 Grb2 receptor->node_grb2 Dimerization & Autophosphorylation node_pi3k PI3K receptor->node_pi3k adaptor adaptor kinase kinase effector effector probe 1H-Imidazole-4- carboxamide Probe probe->receptor node_sos SOS node_grb2->node_sos node_ras Ras node_sos->node_ras node_raf Raf node_ras->node_raf node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_proliferation Proliferation, Survival node_erk->node_proliferation node_akt Akt node_pi3k->node_akt node_survival Cell Survival node_akt->node_survival

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PARP1_DNA_Repair_Pathway dna_damage DNA Single- Strand Break parp1 PARP1 dna_damage->parp1 Recruits par PAR Polymer Synthesis parp1->par Catalyzes repair_complex DNA Repair Complex (e.g., XRCC1) par->repair_complex Recruits repair DNA Repair repair_complex->repair probe 1H-Imidazole-4- carboxamide Probe probe->parp1

Caption: PARP1-mediated DNA single-strand break repair pathway.

Experimental Workflows

CETSA_Workflow start_node Treat Cells with Probe process_node1 Heat at Temperature Gradient start_node->process_node1 Harvest & Resuspend process_node process_node analysis_node analysis_node end_node Generate Melting Curves process_node2 Lyse Cells & Centrifuge process_node1->process_node2 process_node3 Collect Supernatant process_node2->process_node3 analysis_node1 Western Blot for Target Protein process_node3->analysis_node1 analysis_node1->end_node

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow start_node Prepare Cell Lysate process_node1 Add Kinobeads start_node->process_node1 Incubate with Probe (Dose-response) process_node process_node analysis_node analysis_node end_node Determine IC50 Values process_node2 Wash Beads process_node1->process_node2 process_node3 Elute & Digest Proteins process_node2->process_node3 analysis_node1 LC-MS/MS Analysis process_node3->analysis_node1 analysis_node1->end_node

Caption: Workflow for Kinobeads-based competitive binding assay.

References

Assessing the Off-Target Effects of 1H-Imidazole-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous inhibitors targeting a variety of enzymes, particularly protein kinases. While the on-target potency of these compounds is often well-characterized, a thorough understanding of their off-target effects is critical for advancing safe and effective therapeutics. Off-target interactions can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative analysis of the off-target profiles of representative this compound derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation drug candidates.

Comparative Off-Target Kinase Profiles

Selectivity is a key challenge in the development of kinase inhibitors due to the highly conserved nature of the ATP-binding site across the human kinome. The following tables summarize publicly available kinase inhibition data for distinct this compound derivatives designed as potent inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and c-Jun N-terminal Kinase 3 (JNK3). This data, derived from large-scale kinase panel screens, offers a glimpse into the selectivity profiles that can be achieved with this scaffold.

Data Presentation

Table 1: Off-Target Profile of a 2,4-1H-Imidazole Carboxamide-Based TAK1 Inhibitor (Compound 22) [1]

This compound was developed as a selective inhibitor of TAK1. Its off-target effects were assessed against a panel of 468 kinases at a concentration of 10 µM. The data highlights a remarkable kinome selectivity.[1]

Primary TargetCompound IDScreening ConcentrationOff-Target Kinase% Inhibition
TAK12210 µMABL1(H369P)>65%
EIF2AK1>65%
TNK2>65%
YANK1>65%

Table 2: Off-Target Profile of an Optimized 2,4-1H-Imidazole Carboxamide-Based TAK1 Inhibitor (Compound 54) [1]

Further optimization of Compound 22 led to Compound 54, which exhibited a significant increase in biochemical potency. This optimized compound was screened against the same 468 kinase panel at a lower concentration of 1 µM, revealing a different set of off-target interactions.[1]

Primary TargetCompound IDScreening ConcentrationOff-Target Kinase% Inhibition
TAK1541 µMCSNK2A1>65%
SCNK2A2>65%
FLT3(D835V)>65%
PFCDPK1 (from P. falciparum)>65%
PIK3CD>65%
PIP5K1C>65%

Table 3: Off-Target Profile of a Dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide-Based JNK3 Inhibitor (Compound 18a) [2][3]

Compound 18a was designed as a selective JNK3 inhibitor for neurodegenerative diseases. Its selectivity was profiled against a panel of 38 protein kinases at a concentration of 10 µM, demonstrating high selectivity for JNK3 with minor activity against closely related kinases.[2][3]

Primary TargetCompound IDScreening ConcentrationOff-Target Kinase% InhibitionIC₅₀ (nM)
JNK318a10 µMJNK2>50%11.24
GSK3β>50%141.3
RIPK3>50%101.5

Note: Comprehensive off-target screening data for this compound derivatives against other major target classes, such as G-Protein Coupled Receptors (GPCRs) and ion channels, is not widely available in the public domain. Such assessments are a critical component of preclinical safety pharmacology studies.

Experimental Protocols

The determination of off-target effects is accomplished through a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments used to assess the selectivity of drug candidates.

Kinase Selectivity Profiling Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a large, diverse panel of purified kinases, providing a comprehensive overview of its kinome-wide selectivity.

  • Principle : The assay quantifies the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate by a specific kinase. A reduction in signal in the presence of the test compound indicates inhibition.

  • Materials :

    • Purified recombinant kinases (e.g., KINOMEscan™ panel).

    • Kinase-specific substrates (peptides or proteins).

    • Adenosine-5'-triphosphate (ATP).

    • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • Detection Reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³³P]-ATP).

    • Microplates (e.g., 384-well).

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the test compound in DMSO. For single-point screening, a fixed concentration (e.g., 1 µM or 10 µM) is used.

    • Assay Plate Preparation : Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

    • Kinase Reaction :

      • Add the specific kinase enzyme to each well and incubate briefly to allow for compound binding.

      • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for each kinase.

      • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Detection :

      • Stop the kinase reaction and measure the remaining ATP or the produced ADP.

      • For luminescence-based assays (e.g., ADP-Glo™), a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a light signal.

      • For radiometric assays, the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unused [γ-³³P]-ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase activity inhibition is calculated relative to the DMSO control. For dose-response experiments, IC₅₀ values are determined by fitting the data to a sigmoidal curve.

GPCR Off-Target Binding Assay (Radioligand Displacement)

This assay determines if a compound binds to a specific GPCR by measuring its ability to displace a known, radioactively labeled ligand from the receptor.

  • Principle : A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the GPCR of interest. The ability of an unlabeled test compound to compete for the binding site is measured by the reduction in bound radioactivity.

  • Materials :

    • Cell membrane preparations expressing the target GPCR.

    • Radioligand specific for the target GPCR (e.g., ³H- or ¹²⁵I-labeled).

    • Unlabeled test compounds and a known reference competitor (for positive control).

    • Incubation Buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure :

    • Reaction Setup : In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, vehicle (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).

    • Incubation : Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

    • Harvesting : Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter traps the membranes with bound radioligand, while the unbound radioligand passes through.

    • Washing : Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Counting : Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Specific Binding = Total Binding - Non-specific Binding.

    • The percentage of inhibition by the test compound is calculated as: (1 - (Specific Binding with Compound / Specific Binding with Vehicle)) * 100.

    • IC₅₀ values are determined from concentration-response curves.

hERG Potassium Channel Safety Assay (Automated Patch Clamp)

This assay is a critical component of cardiovascular safety assessment, measuring a compound's potential to block the hERG ion channel, which can lead to life-threatening cardiac arrhythmias.

  • Principle : The whole-cell patch-clamp technique directly measures the flow of potassium ions through hERG channels expressed in a cell line. The effect of the test compound on this ionic current is quantified.

  • Materials :

    • Mammalian cell line stably expressing the hERG channel (e.g., HEK293).

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Extracellular and intracellular recording solutions.

    • Test compounds and a known hERG blocker (e.g., Cisapride) as a positive control.

  • Procedure :

    • Cell Preparation : Cells are harvested and prepared as a single-cell suspension.

    • Patch-Clamp Recording :

      • The automated system establishes a high-resistance "giga-seal" between an individual cell and the recording electrode, followed by membrane rupture to achieve the whole-cell configuration.

      • A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG tail current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open and then inactivate the channels, and then repolarizing to -50 mV to measure the peak tail current as channels recover from inactivation.

    • Compound Application : After establishing a stable baseline current with a vehicle solution, the test compound is applied at increasing concentrations.

  • Data Analysis :

    • The peak tail current amplitude is measured before and after compound application.

    • The percentage of current inhibition is calculated for each concentration.

    • An IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

TAK1_Signaling_Pathway TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR TRAF TRAFs / MYD88 TNFR->TRAF TAK1 TAK1 TRAF->TAK1 Activates IKK IKK Complex TAK1->IKK MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs NFkB NF-κB IKK->NFkB Activates JNK_p38 JNK / p38 MKKs->JNK_p38 Activates Inflammation Inflammation & Pro-survival Genes NFkB->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis Inhibitor Imidazole Carboxamide (e.g., Cmpd 22, 54) Inhibitor->TAK1 Inhibits

Caption: Simplified TAK1 signaling pathway and its inhibition by imidazole carboxamides.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAP3Ks MAP3Ks (e.g., ASK1) Stress->MAP3Ks MKK4_7 MKK4 / MKK7 MAP3Ks->MKK4_7 Phosphorylates JNKs JNK1/2/3 MKK4_7->JNKs Phosphorylates cJun c-Jun JNKs->cJun Phosphorylates Apoptosis Apoptosis & Gene Expression cJun->Apoptosis Inhibitor Dihydropyrrolo-imidazole Carboxamide (Cmpd 18a) Inhibitor->JNKs Inhibits JNK3

Caption: Overview of the JNK signaling cascade inhibited by a JNK3-selective derivative.

Off_Target_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Profiling cluster_2 Data Analysis & Decision Start Test Compound (this compound) KinasePanel Broad Kinase Panel Screen (e.g., 468 kinases @ 1-10 µM) Start->KinasePanel GPCRPanel GPCR Binding Panel (e.g., SafetyScreen44™) Start->GPCRPanel IonChannelPanel Ion Channel Panel (incl. hERG) Start->IonChannelPanel DoseResponse IC₅₀ Determination for Hits (Dose-Response Curves) KinasePanel->DoseResponse GPCRPanel->DoseResponse IonChannelPanel->DoseResponse FunctionalAssay Functional Assays for Hits (e.g., Cellular, Electrophysiology) DoseResponse->FunctionalAssay Analysis Selectivity Profile Analysis (On-Target vs. Off-Target Potency) FunctionalAssay->Analysis Decision Go / No-Go Decision or Lead Optimization Analysis->Decision

Caption: General experimental workflow for assessing off-target effects.

References

head-to-head comparison of different 1H-Imidazole-4-carboxamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the 1H-imidazole-4-carboxamide scaffold is of significant interest due to its presence in numerous biologically active molecules. This guide provides a head-to-head comparison of three prominent synthetic routes to this important heterocyclic compound, offering an objective analysis of their performance based on experimental data.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including desired scale, available starting materials, and required purity. Below is a summary of key quantitative data for three distinct approaches:

ParameterRoute 1: From DiaminomaleonitrileRoute 2: From Hypoxanthine (via 5-Amino-1H-imidazole-4-carboxamide)Route 3: From Imidazole-4-carboxylic Acid Ester
Starting Material DiaminomaleonitrileHypoxanthineEthyl imidazole-4-carboxylate
Key Intermediates 4-Amino-5-imidazoleformamide5-Amino-1H-imidazole-4-carboxamide (AICA)1H-Imidazole-4-carboxylic acid
Overall Yield High (not explicitly quantified in provided search results)~67.5% (for AICA)[1]High (hydrolysis step is high-yielding)
Purity High-quality product[2]>99% (for AICA)[1]High, requires recrystallization
Reaction Time ~5 hours for the two steps[2]65 hours for hydrolysis step[1]Not specified
Reaction Temperature Step 1: 0-35 °C; Step 2: 95 °C[2]125 °C for hydrolysis step[1]30 °C for hydrolysis step[3]
Pressure Atmospheric~13-14 atm for hydrolysis step[1]Atmospheric
Scalability Industrial production method[2]Scalable[1]Suitable for lab scale
Key Advantages Short reaction steps, simple raw materials, avoids toxic cyanide waste.[2]One-step to key intermediate, high purity.[1][4]Mild reaction conditions for hydrolysis.[3]
Key Disadvantages Use of phosphorus oxychloride.High pressure and long reaction time for hydrolysis.Requires subsequent amidation step.

Experimental Protocols

Route 1: From Diaminomaleonitrile

This industrial method involves a two-step process starting from diaminomaleonitrile.[2]

Step 1: Synthesis of Intermediate 1 Under an argon atmosphere, 162g of diaminomaleonitrile and 101.3g of formamide are dissolved in 1458mL of THF in a 5L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer. The mixture is cooled to 0 °C, and 344.7g of phosphorus oxychloride is added dropwise, maintaining the temperature at 35 °C after the addition. The reaction is monitored by LC until the diaminomaleonitrile is consumed (less than 0.3%), which typically takes around 2 hours.[2]

Step 2: Synthesis of 4-Amino-5-imidazolecarboxamide In a 3L three-necked flask equipped with a thermometer, a reflux condenser, and a tail gas absorber, 1450mL of water, 290g of sodium hydroxide, and 290g of the intermediate from Step 1 are added under argon protection. The mixture is heated to 95 °C and maintained for approximately 3 hours, with sampling every hour to monitor the reaction progress. After completion, the reaction is cooled to 20 °C.[2] The resulting 4-amino-5-imidazolecarboxamide can then be converted to this compound through deamination, although the specifics of this final step are not detailed in the provided results.

Route 2: From Hypoxanthine (via 5-Amino-1H-imidazole-4-carboxamide)

This route provides a highly efficient one-step synthesis of the key intermediate, 5-amino-1H-imidazole-4-carboxamide (AICA).[1][4]

Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA) A 2 L autoclave is charged with 200 g of 1,9-dihydro-6H-purin-6-one (hypoxanthine) and 1 L of ammonia (25–28 wt %). The mixture is heated to 125 °C, reaching a pressure of about 13–14 atm, and stirred for 65 hours. The reaction completion is monitored by LC-MS. The mixture is then cooled to 0–5 °C and stirred for 2 hours. The product is collected by filtration as a white solid. This process yields 143.8 g (67.5% isolated yield) of AICA with a purity of 99.2% by HPLC.[1] Subsequent deamination would be required to obtain this compound.

Route 3: From Imidazole-4-carboxylic Acid Ester

This route involves the hydrolysis of an imidazole-4-carboxylic acid ester followed by amidation.

Step 1: Hydrolysis of Ethyl Imidazole-4-carboxylate Ethyl imidazole-4-carboxylate is mixed with a potassium hydroxide solution at a mass ratio of 1:2.2. The reaction is carried out at 30 °C. After the reaction is complete, a sulfuric acid solution is slowly added to adjust the pH of the reaction mixture to 1. The crude 1H-imidazole-4-carboxylic acid is then purified by recrystallization.[3]

Step 2: Amidation of 1H-Imidazole-4-carboxylic Acid The resulting 1H-imidazole-4-carboxylic acid can be converted to the corresponding carboxamide. A general method for the amidation of carboxylic acids involves the use of imidazole carbamates or ureas as chemoselective amidation reagents, which can proceed in high yields.[5] Alternatively, direct amidation can be achieved using urea as the nitrogen source with a catalyst such as imidazole.[6][7]

Synthesis Route Workflows

G cluster_0 Route 1: From Diaminomaleonitrile cluster_1 Route 2: From Hypoxanthine cluster_2 Route 3: From Imidazole-4-carboxylic Acid Ester A1 Diaminomaleonitrile B1 Intermediate 1 A1->B1 Formamide, POCl3, THF C1 4-Amino-5-imidazolecarboxamide B1->C1 NaOH, H2O D1 This compound C1->D1 Deamination A2 Hypoxanthine B2 5-Amino-1H-imidazole-4-carboxamide (AICA) A2->B2 NH3, H2O, High T & P C2 This compound B2->C2 Deamination A3 Ethyl Imidazole-4-carboxylate B3 1H-Imidazole-4-carboxylic Acid A3->B3 KOH, H2O C3 This compound B3->C3 Amidation

Caption: Workflows for the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a green and efficient alternative for the synthesis of imidazole derivatives, often leading to shorter reaction times, higher yields, and improved purity.[8][9][10] Specifically, the one-pot synthesis of imidazole-4-carboxylates, precursors to the target carboxamide, has been successfully achieved using microwave irradiation, with yields ranging from 71-77% in significantly reduced reaction times compared to conventional heating.[11] This approach offers a promising avenue for the rapid and efficient production of this compound and its derivatives.

References

validating the anti-proliferative effects of 1H-Imidazole-4-carboxamide compounds in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the anti-proliferative effects of 1H-Imidazole-4-carboxamide derivatives in various cancer cell lines. This document synthesizes experimental data, details methodologies for key assays, and visualizes relevant biological pathways to provide a comprehensive resource for evaluating these promising anti-cancer agents.

Comparative Analysis of Anti-Proliferative Activity

A diverse range of this compound and related imidazole-based compounds have demonstrated significant anti-proliferative activity across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been compiled from various studies to facilitate a direct comparison of their efficacy.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole Carboxamides 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine (30)MCF-7 (Breast)0.0046
Benzimidazole Derivatives Compound 18bA549 (Lung)0.12[1]
Compound 18bMCF-7 (Breast)0.15[1]
Compound 18bK562 (Leukemia)0.21[1]
Benzimidazole-5-carboxamide Derivatives CTL-12HCT-116 (Colon)2.5[2]
CTL-06HCT-116 (Colon)3.0[2]
N-1 arylidene amino imidazole-2-thiones Compound 5MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)< 5[3]
Imidazole-based pyrimidine hybrids Compound 7MDA-MB-231 (Breast)9.6[4]
Compound 2MDA-MB-231 (Breast)12.3[4]
Compound 10MDA-MB-231 (Breast)32.2[4]
Amide-imidazole Compound Amide-imidazoleMCF-7 (Breast)~20 (at 36.99% growth)[5]

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. Provided below are detailed methodologies for common assays used to evaluate the anti-proliferative effects of the discussed compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[8]

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to eliminate staining of double-stranded RNA).[8][9]

  • Incubation: Incubate the cells in the staining solution in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[8] The DNA content is measured by the fluorescence intensity of the PI dye.

Visualizing the Mechanisms of Action

To better understand how these compounds exert their anti-proliferative effects, the following diagrams illustrate a typical experimental workflow and key signaling pathways that are often targeted.

G Experimental Workflow for Anti-Proliferative Assays cluster_0 Cell Culture & Treatment cluster_1 Viability & Proliferation Assays cluster_2 Mechanism of Action Studies A Seed Cancer Cells in Plates B Incubate (24h) A->B C Treat with Imidazole Compounds B->C D Incubate (24-72h) C->D E MTT Assay D->E F Colony Formation Assay D->F G BrdU Incorporation D->G H Cell Cycle Analysis (Flow Cytometry) D->H I Apoptosis Assay (e.g., Annexin V) D->I J Western Blot (Protein Expression) D->J G PKC-ι Signaling Pathway in Cancer PKCi PKC-ι Rac1 Rac1 PKCi->Rac1 NFkB NF-κB PKCi->NFkB ICA1s ICA-1s (Imidazole-4-carboxamide inhibitor) ICA1s->PKCi Ras Ras PI3K PI3K Ras->PI3K PI3K->PKCi Proliferation Cell Proliferation Rac1->Proliferation Invasion Invasion & Metastasis Rac1->Invasion Survival Cell Survival NFkB->Survival G FASN Signaling Pathway in Cancer FASN FASN (Fatty Acid Synthase) Lipogenesis De Novo Lipogenesis FASN->Lipogenesis CTL_compounds CTL Compounds (Benzimidazole-5-carboxamide) CTL_compounds->FASN GrowthFactors Growth Factors (e.g., EGF) PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c SREBP1c->FASN Upregulates Expression MembraneSynthesis Membrane Synthesis Lipogenesis->MembraneSynthesis CellGrowth Cell Growth & Proliferation MembraneSynthesis->CellGrowth

References

Safety Operating Guide

Proper Disposal of 1H-Imidazole-4-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential guidance on the proper disposal procedures for 1H-Imidazole-4-carboxamide, a versatile compound frequently used in pharmaceutical development and biochemical research.

The following procedures are based on best practices for the disposal of imidazole-containing compounds and general pharmaceutical waste. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a designated and properly ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE) and Safety Measures:

Protection Type Requirement Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection A fully buttoned laboratory coat.Protects against contamination of personal clothing.
Work Area A certified laboratory chemical fume hood.Minimizes inhalation exposure to chemical dust or vapors.
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.For immediate decontamination in case of accidental exposure.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer.

  • Waste Segregation:

    • Pure this compound and any solutions containing it must be collected as hazardous chemical waste.[1]

    • Do not mix this waste with non-hazardous materials. Proper segregation is the first step toward safe and compliant disposal.[2][3]

  • Container Selection and Labeling:

    • Use a sealable, airtight, and compatible waste container for collection.[1]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and any other components in the waste stream.

  • Waste Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[1]

    • The storage location should be secure to prevent unauthorized access.

  • Disposal Request and Transfer:

    • Once the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

III. Spill and Contamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • If a small amount of this compound is spilled within a chemical fume hood, you may clean it up if you are trained to do so.

    • Wear the appropriate PPE.

    • Use an appropriate absorbent material to clean up the spill.

    • Place the collected material into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent.

  • Large Spills:

    • If a large spill occurs, or if the spill is outside of a fume hood, immediately evacuate the area.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team for assistance.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Is waste pure solid or a solution? A->B C Collect in a designated, labeled hazardous waste container B->C Yes D Store sealed container in a cool, dry, and well-ventilated area C->D E Segregate from incompatible materials (oxidizers, acids) D->E F Is container full or no longer in use? E->F G Contact EHS or licensed hazardous waste contractor for pickup F->G Yes H Professional Incineration or other approved disposal method G->H

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always refer to the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste disposal policies and procedures. Regulatory requirements may vary by location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-4-carboxamide
Reactant of Route 2
1H-Imidazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。